molecular formula C10H26CuN2O2+2 B596864 Bis(dimethylamino-2-propoxy)copper(II) CAS No. 185827-91-2

Bis(dimethylamino-2-propoxy)copper(II)

Cat. No.: B596864
CAS No.: 185827-91-2
M. Wt: 269.87 g/mol
InChI Key: DMVVGZLAQBSSCF-UHFFFAOYSA-N
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Description

Bis(dimethylamino-2-propoxy)copper(II), commonly referred to as Cu(dmap)2, is a coordination complex where copper in the +2 oxidation state is chelated by two dimethylamino-2-propoxy ligands. This specific structure makes it a valuable compound in advanced materials science and synthetic chemistry. Its primary research application is as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. When used with water vapor as a co-reactant, Cu(dmap)2 enables the controlled growth of copper(I) oxide (Cu₂O) thin films at temperatures ranging from 110 °C to 175 °C . These films are critical for developing next-generation electronic devices. Furthermore, Cu(dmap)2 serves as an effective catalyst in various organic transformations . Its catalytic properties are exploited in cross-coupling reactions and polymerization processes, facilitating the efficient and selective synthesis of complex organic molecules and polymers . The ligand environment around the central copper ion provides stability and reactivity, making it a versatile tool for researchers designing novel catalytic systems and studying reaction mechanisms in metal-organic chemistry .

Properties

CAS No.

185827-91-2

Molecular Formula

C10H26CuN2O2+2

Molecular Weight

269.87 g/mol

IUPAC Name

copper bis(1-(dimethylamino)propan-2-ol)

InChI

InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;/q;;+2

InChI Key

DMVVGZLAQBSSCF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.[Cu]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185827-91-2

This technical guide provides a comprehensive overview of Bis(dimethylamino-2-propoxy)copper(II), a coordination complex with significant applications in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.

Chemical and Physical Properties

Bis(dimethylamino-2-propoxy)copper(II), also known by its synonym Bis[1-(dimethylamino)-2-propanolato]copper or the abbreviation Cu(dmap)₂, is a copper(II) complex with the chemical formula C₁₀H₂₄CuN₂O₂.[1][2][3][4][5] It exists as dark purple crystals and is sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.[1]

PropertyValueReference
CAS Number 185827-91-2[1][2][3][4][5]
Molecular Formula C₁₀H₂₄CuN₂O₂[1][2][3][4][5]
Molecular Weight 267.86 g/mol [1]
Appearance Dark purple crystals[1]
Melting Point 126-131 °C
Solubility Soluble in various organic solvents.
Sensitivity Air and moisture sensitive[1]

Synthesis

A plausible synthetic route, based on the synthesis of similar copper(II) aminoalkoxide complexes, would involve the reaction of a copper(II) salt (e.g., copper(II) chloride) with two equivalents of the sodium salt of 1-dimethylamino-2-propanol in an anhydrous organic solvent.

DOT Script for General Synthesis Pathway

G CuCl2 Copper(II) Chloride Reaction Salt Metathesis Reaction CuCl2->Reaction Na_dmap Sodium 1-dimethylamino-2-propanolate (2 eq.) Na_dmap->Reaction Solvent Anhydrous Organic Solvent Solvent->Reaction Product Bis(dimethylamino-2-propoxy)copper(II) Reaction->Product Byproduct Sodium Chloride (precipitate) Reaction->Byproduct

Caption: General synthetic pathway for Bis(dimethylamino-2-propoxy)copper(II).

Experimental Protocols and Applications

Bis(dimethylamino-2-propoxy)copper(II) is a versatile precursor and catalyst with prominent applications in materials science, particularly in thin film deposition, and in organic synthesis as a catalyst for various transformations.[1]

Atomic Layer Deposition (ALD) of Copper(I) Oxide Films

A significant application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor in the atomic layer deposition of copper(I) oxide (Cu₂O) thin films.

Experimental Protocol:

  • Precursor: Bis(dimethylamino-2-propoxy)copper(II)

  • Co-reactant: Water vapor

  • Deposition Temperature: 110-175 °C

  • Growth Rate: Approximately 0.12 ± 0.02 Å per cycle

The process involves sequential, self-limiting surface reactions of the copper precursor and water vapor to deposit a conformal thin film of copper(I) oxide.

DOT Script for ALD Experimental Workflow

G cluster_cycle Single ALD Cycle Pulse_Cu 1. Pulse Cu(dmap)₂ Purge_1 2. Purge with Inert Gas Pulse_Cu->Purge_1 Pulse_H2O 3. Pulse H₂O Purge_1->Pulse_H2O Purge_2 4. Purge with Inert Gas Pulse_H2O->Purge_2 Repeat Repeat n Cycles Purge_2->Repeat Start Substrate in Reactor Start->Pulse_Cu End Cu₂O Thin Film Repeat->End G cluster_cell Cell Membrane Cell Membrane Receptor Membrane Receptor Kinase Kinase Cascade Receptor->Kinase Transcription Gene Transcription Kinase->Transcription Response Cellular Response Transcription->Response Copper Copper Ions (Cu²⁺) Copper->Receptor Modulates Receptor Activity Copper->Kinase Influences Kinase Activity

References

An In-depth Technical Guide on the Structure and Application of Bis(dimethylamino-2-propoxy)copper(II) [Cu(dmap)2]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Physicochemical Properties

Cu(dmap)₂ is an organometallic compound featuring a central copper atom in the +2 oxidation state.[1] It is coordinated by two bidentate dimethylamino-2-propoxy ligands. The compound presents as dark purple crystals and is noted for its sensitivity to air and moisture, necessitating handling and storage under inert atmospheric conditions.[1][2]

Table 1: Physicochemical Properties of Cu(dmap)₂

PropertyValueReference
Molecular Formula C₁₀H₂₄CuN₂O₂[3]
Molecular Weight 267.86 g/mol [3]
CAS Number 185827-91-2[2][4]
Appearance Dark purple crystals[2]
Oxidation State of Copper +2[1]
Sensitivity Air and moisture sensitive[1][2]

Structural Elucidation

Coordination Geometry of the Copper(II) Center

The copper(II) ion, with its d⁹ electron configuration, typically exhibits a preference for distorted coordination geometries due to the Jahn-Teller effect. Common coordination environments for Cu(II) complexes include square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral geometries.

In the case of Cu(dmap)₂, each dimethylamino-2-propoxy ligand acts as a bidentate chelate, coordinating to the central copper atom through the oxygen of the propoxy group and the nitrogen of the dimethylamino group. This results in a coordination number of four around the copper center. While the precise geometry has not been experimentally determined through single-crystal X-ray diffraction in the available literature, a distorted square planar or a flattened tetrahedral geometry is anticipated. The chelation of the two ligands would lead to the formation of two five-membered rings, contributing to the stability of the complex.

Spectroscopic Characterization

Although detailed spectroscopic data is not extensively reported in the search results, characterization of Cu(dmap)₂ and related copper(II) complexes typically involves a suite of spectroscopic techniques to probe the coordination environment and electronic structure. These methods include:

  • Infrared (IR) Spectroscopy: To identify the vibrational modes associated with the dmap ligand and to confirm its coordination to the copper center.

  • UV-Visible (UV-Vis) Spectroscopy: To study the d-d electronic transitions of the Cu(II) ion, which are sensitive to the coordination geometry.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d⁹ ion, Cu(II) is EPR active, and the spectral parameters can provide detailed information about the symmetry of the ligand field around the copper ion.

Synthesis and Experimental Protocols

While a detailed, standalone synthesis protocol for Cu(dmap)₂ was not found in the search results, its application as a precursor in Atomic Layer Deposition (ALD) provides context for its in-situ use and handling.

General Synthesis Approach for Copper(II) Alkoxides

The synthesis of copper(II) aminoalkoxides like Cu(dmap)₂ generally involves the reaction of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) with the corresponding amino alcohol (1-(dimethylamino)-2-propanol in this case) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation or hydrolysis of the product. The final product is often purified by sublimation or recrystallization.

Experimental Protocol: Atomic Layer Deposition of Copper Thin Films

Cu(dmap)₂ is utilized as a precursor for the low-temperature ALD of copper and copper oxide thin films. A common co-reactant is a reducing agent such as diethylzinc (Et₂Zn) or tertiary butyl hydrazine (TBH).

Experimental Workflow: ALD of Copper using Cu(dmap)₂ and a Reducing Agent

Caption: A schematic representation of a typical Atomic Layer Deposition (ALD) cycle for depositing copper thin films using Cu(dmap)₂ as the copper precursor and a reducing agent.

Applications in Materials Science

The primary application of Cu(dmap)₂ is as a precursor in chemical vapor deposition (CVD) and, more specifically, atomic layer deposition (ALD) for the fabrication of high-purity copper and copper(I) oxide thin films at relatively low temperatures.[1] These thin films are crucial components in microelectronics for applications such as interconnects and seed layers.

Logical Relationships in ALD using Cu(dmap)₂

The successful deposition of thin films using Cu(dmap)₂ in an ALD process relies on a series of self-limiting surface reactions.

ALD_Logic Precursor Cu(dmap)₂ Vapor Adsorption Adsorption of Cu(dmap)₂ Precursor->Adsorption Surface Substrate Surface Surface->Adsorption Reaction Surface Reaction with Reducing Agent Adsorption->Reaction Film_Growth Copper Film Growth Reaction->Film_Growth Byproducts Volatile By-products (e.g., Zn(dmap)₂, butane) Reaction->Byproducts Purge Purge By-products Byproducts->Purge

Caption: Logical flow of the surface chemistry during the atomic layer deposition of copper using Cu(dmap)₂.

Conclusion

Cu(dmap)₂ is a valuable precursor for the deposition of copper-containing thin films, owing to its volatility and reactivity at moderate temperatures. While its fundamental solid-state structure, including precise bond lengths and angles, awaits detailed crystallographic elucidation, its chemical properties and utility in advanced material fabrication are well-recognized. Further research into the single-crystal structure of Cu(dmap)₂ would provide deeper insights into its reactivity and could aid in the design of next-generation deposition precursors.

References

Synthesis of Bis(dimethylamino-2-propoxy)copper(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of bis(dimethylamino-2-propoxy)copper(II), a coordination complex with applications in organic synthesis and materials science, particularly as a precursor for chemical vapor deposition (CVD). This document outlines the relevant chemical and physical properties, a detailed, inferred experimental protocol for its synthesis, and methods for its characterization. Due to the limited availability of primary literature focused solely on this compound, the provided synthesis protocol is based on established methods for analogous copper(II) aminoalkoxide complexes.

Compound Identification and Properties

Bis(dimethylamino-2-propoxy)copper(II), also known by its synonym bis[1-(dimethylamino)-2-propanolato]copper or the abbreviation Cu(dmap)₂, is a copper(II) complex coordinated by two deprotonated dimethylamino-2-propanol ligands.[1]

PropertyValueReference
Chemical Formula C₁₀H₂₄CuN₂O₂[1][2]
Molecular Weight 267.86 g/mol [1][2]
CAS Number 185827-91-2[1]
Appearance Dark purple crystals[1]
Melting Point 126-131 °C
Purity min. 97%[3]
Sensitivity Air and moisture sensitive[1]

Note: Physical properties such as melting point are sourced from commercial suppliers and may vary.

Synthesis Methodology

The synthesis of bis(dimethylamino-2-propoxy)copper(II) is not extensively detailed in peer-reviewed literature. However, a general and effective method for the preparation of copper(II) aminoalkoxides involves the reaction of a copper(II) salt with the corresponding amino alcohol in the presence of a base. A plausible and commonly employed route is the reaction of anhydrous copper(II) chloride with the sodium salt of 1-dimethylamino-2-propanol.[4]

General Reaction Scheme

The overall reaction can be summarized as follows:

2 (CH₃)₂NCH₂CH(CH₃)OH + 2 Na → 2 (CH₃)₂NCH₂CH(CH₃)ONa + H₂ CuCl₂ + 2 (CH₃)₂NCH₂CH(CH₃)ONa → Cu(OCH(CH₃)CH₂N(CH₃)₂)₂ + 2 NaCl

Experimental Workflow

G cluster_0 Ligand Deprotonation cluster_1 Complexation cluster_2 Workup and Purification A 1-Dimethylamino-2-propanol in Anhydrous THF C Sodium 1-dimethylamino-2-propoxide Solution A->C Reaction under Inert Atmosphere B Sodium Metal B->C E Reaction Mixture (Dark Purple) C->E Slow Addition D Anhydrous Copper(II) Chloride in Anhydrous THF D->E F Filtration to remove NaCl E->F G Solvent Removal (in vacuo) F->G H Sublimation or Recrystallization G->H I Bis(dimethylamino-2-propoxy)copper(II) Crystals H->I

Caption: A logical workflow for the synthesis of bis(dimethylamino-2-propoxy)copper(II).

Detailed Experimental Protocol

Note: This protocol is a generalized procedure based on the synthesis of similar copper(II) aminoalkoxide and ketoiminate complexes and should be adapted and optimized as necessary.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.[1]

Materials and Reagents
  • 1-Dimethylamino-2-propanol (reagent grade, distilled and dried over molecular sieves)

  • Sodium metal (reagent grade)

  • Anhydrous copper(II) chloride

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

  • Anhydrous pentane or hexane (for washing)

Synthesis of Sodium 1-dimethylamino-2-propoxide
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add freshly cut sodium metal (1.0 eq) to anhydrous THF.

  • Slowly add 1-dimethylamino-2-propanol (1.0 eq) dropwise to the stirred suspension at room temperature.

  • After the initial exothermic reaction subsides, gently heat the mixture to reflux until all the sodium has reacted and a clear to slightly hazy solution of the sodium alkoxide is formed.

  • Allow the solution to cool to room temperature.

Synthesis of Bis(dimethylamino-2-propoxy)copper(II)
  • In a separate flame-dried Schlenk flask, prepare a suspension of anhydrous copper(II) chloride (0.5 eq) in anhydrous THF.

  • Slowly add the freshly prepared sodium 1-dimethylamino-2-propoxide solution to the stirred suspension of copper(II) chloride at room temperature via a cannula.

  • A color change to a dark purple and the formation of a precipitate (sodium chloride) should be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

Isolation and Purification
  • Remove the sodium chloride precipitate by filtration through a cannula fitted with a filter frit or by centrifugation and decantation.

  • Remove the THF from the filtrate under reduced pressure to yield the crude product as a dark purple solid.

  • The crude product can be purified by sublimation under high vacuum or by recrystallization from a non-coordinating solvent such as pentane or hexane at low temperature.

  • Collect the purified dark purple crystals and dry them under vacuum.

Characterization Data

TechniqueExpected Observations
Infrared (IR) Spectroscopy Absence of a broad O-H stretching band from the free ligand (around 3300 cm⁻¹). Presence of C-H, C-N, and C-O stretching vibrations. The Cu-O and Cu-N stretching frequencies would be expected in the low-frequency region.
UV-Visible Spectroscopy A broad d-d transition band in the visible region, characteristic of a d⁹ copper(II) complex, is expected, which accounts for its deep color.
Thermogravimetric Analysis (TGA) TGA can be used to determine the thermal stability and decomposition temperature of the complex. This is particularly relevant for its application as a CVD precursor.
Elemental Analysis The elemental composition should correspond to the chemical formula C₁₀H₂₄CuN₂O₂.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that bis(dimethylamino-2-propoxy)copper(II) is involved in any biological signaling pathways. Its primary applications are in materials science and catalysis, and it is not intended for pharmaceutical or in vivo use.

Safety and Handling

  • Bis(dimethylamino-2-propoxy)copper(II) is air and moisture sensitive and should be handled and stored under an inert atmosphere.[1]

  • It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.

  • The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of bis(dimethylamino-2-propoxy)copper(II) can be achieved through the reaction of a copper(II) salt with the sodium salt of 1-dimethylamino-2-propanol. While a dedicated, detailed synthetic paper is not available, the general methodology for related copper(II) aminoalkoxides provides a reliable pathway for its preparation. Further research is needed to fully characterize this compound with modern spectroscopic techniques and to explore its full potential in catalysis and materials science.

References

An In-depth Technical Guide to Bis[1-(dimethylamino)-2-propanolato]copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[1-(dimethylamino)-2-propanolato]copper, scientifically known as Cu(C₅H₁₂NO)₂, and commonly referred to as Cu(dmap)₂, is a copper(II) coordination complex that has garnered significant interest in the fields of materials science and catalysis.[1] This document provides a comprehensive overview of the known properties of Cu(dmap)₂, including its chemical and physical characteristics, synthesis, and primary applications. It details experimental contexts for its use, particularly as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of copper-containing thin films. While the compound is a staple in materials chemistry, this guide also addresses the current lack of extensive research into its biological activities. All quantitative data is presented in standardized tables, and key processes are visualized using logical diagrams.

Core Properties and Characteristics

Bis[1-(dimethylamino)-2-propanolato]copper is a dark purple crystalline solid at room temperature.[1] It is characterized by its sensitivity to both air and moisture, necessitating storage in an inert and dry environment to prevent decomposition.[1] The central copper atom is in the +2 oxidation state, coordinated by two bidentate 1-(dimethylamino)-2-propanolato ligands.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Cu(dmap)₂ is presented in Table 1. This data is essential for handling, storage, and application of the compound in a research or industrial setting.

PropertyValueReference(s)
Synonyms Cu(dmap)₂, Bis(dimethylamino-2-propoxy)copper(II)[1]
CAS Number 185827-91-2[1]
Molecular Formula C₁₀H₂₄CuN₂O₂[1][2]
Molecular Weight 267.86 g/mol [1][2]
Appearance Dark purple crystalline solid[1]
Melting Point 126-131 °C[3]
Sensitivity Air and moisture sensitive[1]
Purity and Composition

The elemental composition is a critical parameter for ensuring the purity of the precursor for deposition applications. Table 2 outlines the expected elemental analysis values for high-purity Cu(dmap)₂.

ElementExpected Percentage (%)Reference(s)
Carbon (C) 43.5 - 46.2[3]
Hydrogen (H) 8.8 - 9.3[3]
Copper (Cu) 23.0 - 24.4[3]

Synthesis and Handling

General Synthesis Approach

While a detailed, publicly available, step-by-step protocol for the synthesis of bis[1-(dimethylamino)-2-propanolato]copper is not readily found in peer-reviewed literature, a general synthetic route can be inferred from standard coordination chemistry techniques for preparing metal alkoxides. The synthesis would likely involve the reaction of a suitable copper(II) salt with 1-(dimethylamino)-2-propanol in the presence of a base to deprotonate the alcohol, leading to the formation of the copper alkoxide complex.

The logical workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process Cu_Salt Copper(II) Salt (e.g., CuCl₂) Reaction Reaction with Copper Salt Cu_Salt->Reaction Ligand 1-(Dimethylamino)-2-propanol Deprotonation Deprotonation of Ligand Ligand->Deprotonation Base Base (e.g., NaH, NaOMe) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Deprotonation Deprotonation->Reaction Propanolate Ligand Purification Purification (e.g., Filtration, Recrystallization, Sublimation) Reaction->Purification Crude Product Product Bis[1-(dimethylamino)-2-propanolato]copper (Cu(dmap)₂) Purification->Product

Caption: General workflow for the synthesis of Cu(dmap)₂.

Handling and Storage Precautions

Given its sensitivity to air and moisture, bis[1-(dimethylamino)-2-propanolato]copper requires careful handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1] It should be stored in tightly sealed containers in a dry environment.[1] Standard personal protective equipment, including gloves and eye protection, should be used in a well-ventilated area.[1] The compound is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

Spectroscopic and Structural Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic or crystallographic data for bis[1-(dimethylamino)-2-propanolato]copper. This section outlines the expected analytical techniques and the type of information they would provide, should such data become available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the Cu(II) center is paramagnetic, proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to show significantly broadened signals. Therefore, NMR is generally not a primary characterization technique for this compound. Copper itself has two NMR active nuclei (⁶³Cu and ⁶⁵Cu), but these are only observable for diamagnetic Cu(I) complexes.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for confirming the coordination of the ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching modes. The absence of a broad O-H stretching band would indicate the deprotonation of the propanol ligand and the formation of the complex.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a Cu(II) complex typically displays broad d-d transition bands in the visible region, which are responsible for its color. The position and intensity of these bands are dependent on the coordination geometry of the copper center.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral), and crystal packing. However, no published crystal structure for this specific compound has been found.

Applications in Materials Science

The primary application of bis[1-(dimethylamino)-2-propanolato]copper is as a precursor for the deposition of thin films of metallic copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).[4] Its volatility and thermal decomposition characteristics make it suitable for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[4]

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

In CVD, the precursor is vaporized and flows into a reaction chamber where it decomposes on a heated substrate to form a thin film. ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over film thickness and conformality.

Cu(dmap)₂ is valued in these processes for its ability to deposit pure copper films at relatively low temperatures (e.g., 230-350 °C) without the need for a separate reducing agent.

The general workflow for a CVD or ALD process using Cu(dmap)₂ is illustrated below.

G cluster_setup System Setup cluster_process Deposition Process Precursor Cu(dmap)₂ in Bubbler Heating Heat Precursor & Substrate to Desired Temperatures Precursor->Heating Substrate Substrate in Reactor (e.g., Si, SiO₂) Substrate->Heating CarrierGas Inert Carrier Gas (e.g., N₂, Ar) Transport Transport Vapor to Reactor via Carrier Gas CarrierGas->Transport Vaporization Vaporize Precursor Heating->Vaporization Vaporization->Transport Decomposition Thermal Decomposition on Substrate Surface Transport->Decomposition Film Copper or Copper Oxide Thin Film Decomposition->Film

Caption: General workflow for CVD/ALD using Cu(dmap)₂.

Experimental Protocol for Thin Film Deposition (General)

While specific parameters vary depending on the reactor geometry and desired film properties, a representative experimental protocol for MOCVD of copper films using Cu(dmap)₂ can be outlined as follows:

  • Substrate Preparation: A suitable substrate (e.g., SiO₂/Si(100)) is cleaned and loaded into the cold-wall CVD reactor.

  • Precursor Handling: The solid Cu(dmap)₂ precursor is loaded into a bubbler under an inert atmosphere.

  • System Purge: The reactor and gas lines are purged with an inert gas (e.g., high-purity nitrogen) to remove residual air and moisture.

  • Heating: The substrate is heated to the desired deposition temperature, typically in the range of 230–350 °C. The precursor bubbler is heated to a temperature sufficient for sublimation (e.g., 90-120 °C).

  • Deposition: A controlled flow of the inert carrier gas is passed through the bubbler to transport the precursor vapor into the reaction chamber.

  • Decomposition: The precursor thermally decomposes on the hot substrate surface, resulting in the deposition of a copper film and the release of volatile byproducts.

  • Cooling and Characterization: After the desired deposition time, the precursor flow is stopped, and the system is cooled to room temperature under an inert gas flow. The resulting film can then be characterized by techniques such as X-ray diffraction (XRD) for crystallinity and orientation, and X-ray photoelectron spectroscopy (XPS) for elemental composition and purity.

Biological Properties

An extensive review of the scientific literature reveals no specific studies on the biological activity, toxicology, or potential therapeutic applications of bis[1-(dimethylamino)-2-propanolato]copper. The research focus for this compound has been exclusively within materials science.

While many copper complexes are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities, these properties are highly dependent on the nature of the coordinating ligands.[4][5][6] The ligands influence the complex's stability, lipophilicity, and ability to interact with biological macromolecules like DNA and proteins.[7] Without experimental data, any potential biological role of Cu(dmap)₂ remains purely speculative. There are no known signaling pathways associated with this compound.

Conclusion

Bis[1-(dimethylamino)-2-propanolato]copper is a well-established organometallic precursor with significant utility in the electronics and materials industries for the deposition of high-purity copper and copper oxide thin films. Its key advantages include good volatility and the ability to yield metallic films at moderate temperatures without an external reducing agent. However, there is a notable lack of publicly available, detailed characterization data, including specific spectroscopic and crystallographic information. Furthermore, its biological properties have not been investigated, distinguishing it from other copper complexes that are studied for medicinal applications. Future research could focus on filling these data gaps to provide a more complete scientific understanding of this important compound and potentially uncover new applications.

References

An In-depth Technical Guide to the Molecular Weight of Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the molecular weight of Bis(dimethylamino-2-propoxy)copper(II), a coordination complex of interest in materials science and catalysis.[1] It details the theoretical calculation of its molecular weight from its chemical formula and outlines a standard experimental protocol for its determination using mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a precise understanding of this compound's fundamental properties.

Introduction to Bis(dimethylamino-2-propoxy)copper(II)

Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper or the formula Cu(dmap)₂, is a copper(II) coordination complex.[1] It exists as dark purple crystals and is noted for its sensitivity to air and moisture.[1][2] This compound serves as a catalyst in various organic synthesis reactions, particularly in cross-coupling and polymerization, and is utilized as a precursor for creating copper-based materials through processes like chemical vapor deposition (CVD).[1] An accurate determination of its molecular weight is fundamental for stoichiometric calculations in these applications, ensuring reproducibility and precision in experimental and industrial settings.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] The chemical formula for Bis(dimethylamino-2-propoxy)copper(II) is Cu(C₅H₁₂NO)₂, which can also be written as C₁₀H₂₄CuN₂O₂.[1][2][4][5]

The calculation is based on the number of atoms of each element and their respective standard atomic weights.

Elemental Composition and Atomic Weights

The first step is to identify the elements and the number of atoms of each in the molecular formula.

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC1012.011
HydrogenH241.008
CopperCu163.546
NitrogenN214.007
OxygenO215.999
Calculation of Total Molecular Weight

The total molecular weight is the sum of the masses of all atoms in the molecule.

ElementCalculationSubtotal ( g/mol )
Carbon10 × 12.011120.110
Hydrogen24 × 1.00824.192
Copper1 × 63.54663.546
Nitrogen2 × 14.00728.014
Oxygen2 × 15.99931.998
Total 267.860

Based on this calculation, the theoretical molecular weight of Bis(dimethylamino-2-propoxy)copper(II) is 267.86 g/mol . This value is consistent with the formula weight provided in commercial and safety data sheets.[1][2][4][5]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and commonly used technique for determining the molecular weight of coordination complexes.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a general procedure for the analysis of Bis(dimethylamino-2-propoxy)copper(II) using ESI-MS.

Objective: To experimentally determine the molecular mass of Cu(C₅H₁₂NO)₂.

Materials:

  • Bis(dimethylamino-2-propoxy)copper(II) sample

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and micropipettes

  • Syringe and syringe filter (0.2 µm)

  • ESI-MS instrument

Procedure:

  • Sample Preparation:

    • Due to the compound's sensitivity, all handling should be performed under an inert atmosphere (e.g., in a glovebox).

    • Prepare a stock solution by accurately weighing approximately 1 mg of the compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

    • Perform a serial dilution to obtain a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µM.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.

    • Set the instrument to operate in positive ion mode, as copper complexes are readily ionized to form positive ions.

    • Optimize key ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal and minimize fragmentation.

  • Sample Infusion and Data Acquisition:

    • Filter the prepared sample solution through a 0.2 µm syringe filter to remove any particulates.

    • Infuse the sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the molecular ion [M]⁺ or other relevant adducts (e.g., [M+H]⁺, [M+Na]⁺). For Cu(C₅H₁₂NO)₂, the primary species observed would likely be the intact molecule with a +2 charge from the copper center, which would appear as the radical cation [M]˙⁺.

    • The m/z value of this peak directly corresponds to the molecular mass of the compound.

    • Compare the experimentally determined mass to the theoretical molecular weight. The high resolution of modern mass spectrometers allows for confirmation of the elemental composition by matching the exact mass and isotopic pattern.

Data Presentation and Interpretation

The results from theoretical calculations and experimental analysis should be systematically compared.

ParameterValue ( g/mol )Source
Theoretical Molecular Weight267.86Calculation from Formula[1][4][5]
Experimental Molecular WeightTBDESI-MS

A close correlation between the theoretical and experimental values (typically within a few parts per million on a high-resolution instrument) confirms the compound's identity.

Visualization of Workflow

The logical flow from compound information to final verification can be visualized to clarify the process for researchers.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Conclusion formula Identify Chemical Formula C₁₀H₂₄CuN₂O₂ atomic_weights Obtain Atomic Weights (C, H, Cu, N, O) formula->atomic_weights Input for calc_mw Calculate Theoretical MW (267.86 g/mol) atomic_weights->calc_mw Summation compare Compare Results calc_mw->compare Theoretical Value prep_sample Sample Preparation (Inert Atmosphere) run_ms ESI-MS Analysis (Positive Ion Mode) prep_sample->run_ms Inject analyze_data Data Analysis (Identify Molecular Ion Peak) run_ms->analyze_data Acquire Spectrum analyze_data->compare Experimental Value verify Verify Identity & Purity compare->verify

References

Cu(C₅H₁₂NO)₂ chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(dimethylamino-2-propoxy)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the formula Cu(C₅H₁₂NO)₂, identified as Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper(II) and the abbreviation Cu(dmap)₂. This document consolidates available data on its physicochemical properties, synthesis, and current applications. It is important to note that while this guide is intended for an audience in drug development, the primary application of this compound found in the literature is in materials science, specifically as a precursor for thin film deposition. As of the current date, there is a notable absence of published research on its biological activity, mechanism of action in biological systems, or its potential for therapeutic applications.

Physicochemical Properties

The quantitative physicochemical properties of Bis(dimethylamino-2-propoxy)copper(II) are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Data of Bis(dimethylamino-2-propoxy)copper(II)

PropertyValueSource
IUPAC Name copper;bis(1-(dimethylamino)propan-2-olate)[1]
Synonyms Bis[1-(dimethylamino)-2-propanolato]copper, Cu(dmap)₂[2]
CAS Number 185827-91-2[2]
Molecular Formula C₁₀H₂₄CuN₂O₂[1]
Molecular Weight 267.86 g/mol [1][3]
Appearance Dark purple crystals[2][3]
Melting Point 126-131 °C[3]
Purity ≥97%[4][5]
Sensitivity Air and moisture sensitive[2][3]
Solubility Information not readily available, but likely soluble in organic solvents.
Decomposition Temperature 185-188 °C[6]
Sublimation Temperature 90 °C at 0.05 Torr[6]

Synthesis and Characterization

While detailed experimental protocols for the synthesis of Bis(dimethylamino-2-propoxy)copper(II) for biological applications are not available, a general synthesis approach can be inferred from its use as a chemical precursor. The synthesis involves the reaction of a copper(II) salt with the ligand 1-dimethylamino-2-propanol.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of similar copper(II) alkoxide complexes involves the following steps:

  • Ligand Preparation: The ligand, 1-dimethylamino-2-propanol, is commercially available.

  • Reaction: A copper(II) salt, such as copper(II) chloride or copper(II) acetate, is dissolved in a suitable anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the final product.[2]

  • An equimolar amount of the ligand, 1-dimethylamino-2-propanol, is added to the solution, often in the presence of a base to deprotonate the hydroxyl group of the alcohol.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Isolation and Purification: The resulting product, Bis(dimethylamino-2-propoxy)copper(II), may precipitate from the solution upon cooling or after removal of the solvent under reduced pressure. The solid product is then collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Characterization

The characterization of the synthesized complex would typically involve the following analytical techniques:

  • Elemental Analysis: To confirm the empirical formula (%C, %H, %N).[3]

  • Titration: To determine the copper content (%Cu).[3]

  • Spectroscopy (FT-IR, UV-Vis): To identify functional groups and study the electronic transitions of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its coordination to the copper center (note: due to the paramagnetic nature of Cu(II), NMR spectra may be broadened).

  • X-ray Crystallography: To determine the precise three-dimensional molecular structure.

Below is a conceptual workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Copper(II) Salt 1-Dimethylamino-2-propanol reaction Reaction in Anhydrous Solvent under Inert Atmosphere start->reaction isolation Isolation and Purification reaction->isolation product Final Product: Bis(dimethylamino-2-propoxy)copper(II) isolation->product elemental Elemental Analysis product->elemental titration Titration product->titration spectroscopy Spectroscopy (FT-IR, UV-Vis) product->spectroscopy xray X-ray Crystallography product->xray

Synthesis and characterization workflow for Cu(C₅H₁₂NO)₂.

Applications and Biological Relevance

The primary documented application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for the fabrication of copper, copper oxide (Cu₂O), and copper sulfide (Cu₂S) thin films for electronic applications.[2][6] These applications are in the field of materials science and semiconductor manufacturing and are not directly related to drug development.

A thorough search of scientific literature reveals a significant lack of studies on the biological activity of Bis(dimethylamino-2-propoxy)copper(II). There is no available data on its cytotoxicity, antimicrobial properties, enzymatic inhibition, or any other pharmacological effects. Consequently, there are no established experimental protocols for biological assays or identified signaling pathways involving this compound.

The absence of such data suggests that Bis(dimethylamino-2-propoxy)copper(II) has not been a focus of research in the fields of medicinal chemistry or drug development to date.

Future Directions for Research

Given the general interest in copper complexes for various therapeutic areas, including as anticancer and antimicrobial agents, Bis(dimethylamino-2-propoxy)copper(II) could be a candidate for initial biological screening. A logical first step for researchers in drug development would be to perform preliminary in vitro assays.

A suggested logical workflow for initiating biological investigation is presented below.

G Proposed Biological Investigation Workflow cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (if activity is observed) compound Bis(dimethylamino-2-propoxy)copper(II) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) compound->antioxidant apoptosis Apoptosis Assays cytotoxicity->apoptosis If cytotoxic ros ROS Generation cytotoxicity->ros If cytotoxic enzyme Enzyme Inhibition antimicrobial->enzyme If antimicrobial

Proposed workflow for initial biological investigation.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a well-characterized copper(II) complex with established applications in materials science. Its physicochemical properties are documented, and a general synthesis procedure can be outlined. However, for professionals in drug development, it is crucial to recognize the current void in the literature regarding its biological effects. The information presented in this guide serves as a foundational reference, highlighting both what is known and the significant opportunities that exist for novel biological investigation of this compound. Future research is required to determine if Bis(dimethylamino-2-propoxy)copper(II) holds any potential as a therapeutic agent.

References

An In-depth Technical Guide on Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), with the chemical formula C₁₀H₂₄CuN₂O₂, is a copper(II) coordination complex.[1] It is also known by its synonym, Bis[1-(dimethylamino)-2-propanolato]copper.[1] This compound presents as a dark purple crystalline solid and is noted for its sensitivity to air and moisture, necessitating handling and storage under an inert atmosphere.[1] Its primary applications are in materials science as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of copper-containing thin films, and as a catalyst in organic synthesis.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1.

Table 1: Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)

PropertyValueReference
Molecular Formula C₁₀H₂₄CuN₂O₂[1][3]
Molecular Weight 267.86 g/mol [1][3][4]
Appearance Dark purple crystals[1]
CAS Number 185827-91-2[1][4][5][6]
Sensitivity Air and moisture sensitive[1][5]

Spectral Data

Detailed, experimentally-derived spectral data for Bis(dimethylamino-2-propoxy)copper(II) is not extensively available in the public domain. This section outlines the expected spectral characteristics based on the analysis of similar copper(II) complexes and provides general experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Data: Copper(II) complexes typically exhibit d-d transitions in the visible region of the electromagnetic spectrum. For a copper(II) complex with a likely distorted square planar or tetrahedral geometry, one would anticipate one or more broad absorption bands in the range of 500-800 nm. Charge transfer bands may also be observed in the UV region.

Data Presentation:

Table 2: Expected UV-Vis Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
Data not publicly availableData not publicly availablee.g., Dichloromethaned-d transitions
Data not publicly availableData not publicly availablee.g., DichloromethaneLigand-to-metal charge transfer (LMCT)

Experimental Protocol:

A solution of Bis(dimethylamino-2-propoxy)copper(II) would be prepared in a suitable, dry, and deoxygenated solvent such as dichloromethane or toluene. The UV-Vis spectrum would be recorded at room temperature using a dual-beam spectrophotometer over a wavelength range of 200-900 nm. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Infrared (IR) Spectroscopy

Expected Data: The IR spectrum will provide information about the coordination of the dimethylamino-2-propoxy ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching and bending modes. The absence of a strong O-H stretching band would confirm the deprotonation of the alcohol group upon coordination.

Data Presentation:

Table 3: Expected IR Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

Wavenumber (cm⁻¹)Assignment
Data not publicly availableν(C-H)
Data not publicly availableν(C-N)
Data not publicly availableν(C-O)
Data not publicly availableν(Cu-O) / ν(Cu-N)

Experimental Protocol:

Due to the air and moisture sensitivity of the compound, the IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer in a glovebox or using a sealed, airtight sample holder (e.g., a KBr pellet prepared in an inert atmosphere). The spectrum would typically be recorded in the 4000-400 cm⁻¹ range.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Expected Data: As a copper(II) complex with a d⁹ electron configuration, Bis(dimethylamino-2-propoxy)copper(II) is paramagnetic and should be EPR active. The EPR spectrum, typically recorded at low temperatures in a frozen solution or as a powder, would provide information about the electronic structure and the coordination environment of the copper ion. The spectrum is expected to be axial or rhombic, with characteristic g-values (g|| and g⊥) and possibly hyperfine coupling to the copper nucleus (I = 3/2).

Data Presentation:

Table 4: Expected EPR Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

ParameterValue
g
g⊥Data not publicly available
A
A⊥ (cm⁻¹ or MHz)Data not publicly available

Experimental Protocol:

The EPR spectrum would be recorded on an X-band EPR spectrometer. For a frozen solution spectrum, the compound would be dissolved in a suitable glass-forming solvent (e.g., toluene or a mixture of dichloromethane and toluene) and the solution would be frozen in liquid nitrogen. The spectrum would be recorded at a temperature of approximately 77 K. A powder spectrum would be obtained from a crystalline sample of the compound at a similar low temperature.

Mass Spectrometry

Expected Data: Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex or fragments resulting from the loss of ligands. Isotope patterns for copper (⁶³Cu and ⁶⁵Cu) would be a key feature for identifying copper-containing fragments.

Data Presentation:

Table 5: Expected Mass Spectrometry Data for Bis(dimethylamino-2-propoxy)copper(II)

m/zAssignment
Data not publicly available[M]⁺ or [M+H]⁺
Data not publicly availableFragments

Experimental Protocol:

For ESI-MS, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the mass spectrometer. The analysis would be performed in positive ion mode. The choice of ionization technique and solvent would be critical to prevent decomposition of the air-sensitive complex.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Bis(dimethylamino-2-propoxy)copper(II) Structure Structural Analysis (e.g., X-ray Crystallography) Synthesis->Structure Initial Confirmation Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Detailed Characterization Thermal Thermal Analysis (TGA/DSC) Synthesis->Thermal Stability Assessment Structure->Spectroscopy Spectroscopy->Thermal UV_Vis UV-Vis IR IR EPR EPR MS Mass Spectrometry

Caption: Logical workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

Signaling Pathways and Biological Activity

There is no publicly available information to suggest that Bis(dimethylamino-2-propoxy)copper(II) is involved in any biological signaling pathways or has been investigated for drug development purposes. Its primary application is in materials science.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a valuable precursor in materials chemistry. While its basic physicochemical properties are documented by commercial suppliers, a comprehensive public dataset of its spectral properties is currently lacking. The information and protocols provided in this guide are based on established analytical techniques for similar copper(II) complexes and are intended to serve as a foundational resource for researchers undertaking a detailed characterization of this compound. Further experimental investigation is required to populate the spectral data tables and to fully elucidate the structure-property relationships of this copper complex.

References

A Comprehensive Technical Guide on the Thermal Stability of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), commonly abbreviated as Cu(dmap)₂, is a copper(II) coordination complex that has garnered significant interest as a precursor for the deposition of copper and copper-containing thin films via techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The efficacy and viability of these processes are intrinsically linked to the thermal properties of the precursor, most notably its thermal stability and volatility. A well-defined thermal decomposition temperature is critical to establish a suitable temperature window for deposition, ensuring the precursor remains intact during vaporization and transport to the substrate. This technical guide provides an in-depth analysis of the thermal stability of Cu(dmap)₂, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Thermal Stability Data

The thermal stability of Cu(dmap)₂ has been primarily investigated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. This technique provides crucial information about the onset of decomposition and the residual mass after thermal degradation.

A key study by Hoffman and Emslie provides comparative TGA data for Cu(dmap)₂ alongside its fluorinated analogues. The analysis was conducted under an argon atmosphere at atmospheric pressure with a heating rate of 10 °C/min. The TGA curve for Cu(dmap)₂ reveals a single, sharp mass loss step, indicating a relatively clean decomposition process.

ParameterValueReference
Onset of Decomposition~185 °C[1]
Completion of Decomposition~250 °CInferred from TGA curve
Residual Mass~30% (as CuO)Inferred from TGA curve

Another source reports a decomposition temperature in the range of 185-188°C.[1] This narrow range further corroborates the distinct decomposition threshold of the compound. The residual mass of approximately 30% is consistent with the theoretical percentage of copper oxide (CuO) remaining after the complete combustion of the organic ligands.

Experimental Protocols

To ensure reproducibility and accurate comparison of thermal analysis data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for the synthesis and thermal analysis of Cu(dmap)₂.

Synthesis of Cu(dmap)₂

The synthesis of bis(dimethylamino-2-propoxy)copper(II) is typically achieved through a salt metathesis reaction. A general procedure is as follows:

  • Ligand Formation: 1-(Dimethylamino)-2-propanol is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction with Copper(II) Salt: The resulting sodium aminoalkoxide is then reacted with a copper(II) salt, commonly copper(II) chloride (CuCl₂), in a stoichiometric ratio. The reaction mixture is stirred at room temperature for several hours.

  • Isolation and Purification: The sodium chloride byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude Cu(dmap)₂ product. Further purification can be achieved by sublimation or recrystallization to obtain the dark purple crystalline solid.

Thermogravimetric Analysis (TGA)

The thermal stability of Cu(dmap)₂ is evaluated using a thermogravimetric analyzer. A typical experimental setup and procedure are outlined below:

  • Sample Preparation: A small, accurately weighed sample of Cu(dmap)₂ (typically 3-5 mg) is placed in an inert sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as high-purity argon or nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and thermal analysis of Cu(dmap)₂.

G cluster_synthesis Synthesis of Cu(dmap)2 cluster_tga Thermogravimetric Analysis (TGA) start Start Materials: 1-(Dimethylamino)-2-propanol Sodium Hydride Copper(II) Chloride deprotonation Deprotonation of Alcohol start->deprotonation reaction Reaction with CuCl2 deprotonation->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Sublimation) evaporation->purification product Pure Cu(dmap)2 Product purification->product tga_start Weigh Cu(dmap)2 Sample product->tga_start Characterization tga_instrument Place in TGA Instrument (Inert Atmosphere) tga_start->tga_instrument tga_heating Heat at Constant Rate (e.g., 10 °C/min) tga_instrument->tga_heating tga_data Record Mass Loss vs. Temperature tga_heating->tga_data tga_analysis Analyze TGA Curve (Onset of Decomposition, Residual Mass) tga_data->tga_analysis tga_results Thermal Stability Data tga_analysis->tga_results

Caption: Workflow for the synthesis and thermal stability analysis of Cu(dmap)2.

Conclusion

The thermal stability of Cu(dmap)₂ is a well-defined and critical parameter for its application as a precursor in material science. With a decomposition onset temperature of approximately 185 °C, it offers a suitable thermal window for ALD and CVD processes at lower temperatures. The clean, single-step decomposition profile observed in thermogravimetric analysis simplifies its use and contributes to the deposition of high-purity copper-containing films. The detailed experimental protocols for synthesis and thermal analysis provided in this guide serve as a valuable resource for researchers and professionals in ensuring the reliable and reproducible use of this important copper precursor.

References

An In-depth Technical Guide to the Solubility of Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(dimethylamino-2-propoxy)copper(II), a key organometallic precursor and catalyst. Due to the compound's sensitivity to air and moisture, this guide also includes detailed experimental protocols for determining its solubility under inert conditions.

Introduction to Bis(dimethylamino-2-propoxy)copper(II)

Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper or the formula Cu(dmap)₂, is a copper(II) coordination complex. It presents as dark purple crystals and is recognized for its utility as a catalyst in organic synthesis and as a precursor for the chemical vapor deposition (CVD) of copper-containing thin films.[1] Its chemical structure and sensitivity to air and moisture are critical factors influencing its solubility.

Solubility Profile

A thorough review of available literature, including patents and technical data sheets, indicates a lack of specific quantitative solubility data for Bis(dimethylamino-2-propoxy)copper(II). However, qualitative solubility information has been derived from its applications in chemical vapor deposition, where it is often delivered in a solvent.

Qualitative Solubility Data

The compound exhibits affinity for a range of organic solvents. This solubility is attributed to the shielding of the oxygen and nitrogen atoms of the aminoalkoxide ligand by the alkyl groups, which minimizes intermolecular interactions.[2]

Solvent ClassSolvent ExamplesSolubilityReference
EthersDiethyl ether, Tetrahydrofuran (THF)High Affinity / Soluble[2][3]
Aromatic HydrocarbonsTolueneHigh Affinity / Soluble[2][3]
AminesTriethylamineSoluble[3]
Water-Insoluble

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers may need to determine the solubility of Bis(dimethylamino-2-propoxy)copper(II) in specific solvents for their applications. The following is a detailed methodology for such a determination, adapted for an air- and moisture-sensitive compound.

Materials and Equipment
  • Bis(dimethylamino-2-propoxy)copper(II)

  • Anhydrous solvent of interest (e.g., THF, toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Analytical balance

  • Thermostatically controlled shaker or stirrer

  • Syringes and needles

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for copper analysis)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Solid prep_solvent Add Anhydrous Solvent prep_solid->prep_solvent Under Inert Atmosphere equilibration Equilibrate at Constant Temperature prep_solvent->equilibration separation Filter to Remove Undissolved Solid equilibration->separation analysis Analyze Solute Concentration separation->analysis calculation Calculate Solubility analysis->calculation

Caption: A flowchart outlining the key stages for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution (under Inert Atmosphere):

    • In a glovebox or on a Schlenk line, add an excess amount of Bis(dimethylamino-2-propoxy)copper(II) to a known volume of the anhydrous solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a stirrer plate at the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration (under Inert Atmosphere):

    • Allow the undissolved solid to settle.

    • Using a syringe fitted with a needle, carefully draw a known volume of the supernatant.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean, dry, pre-weighed volumetric flask.

  • Analysis:

    • Reweigh the volumetric flask to determine the mass of the collected solution.

    • Dilute the solution with the same solvent to a concentration suitable for the chosen analytical method.

    • Determine the concentration of Bis(dimethylamino-2-propoxy)copper(II) in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry can be used by creating a calibration curve, or ICP-MS can be employed to determine the copper concentration, from which the concentration of the complex can be calculated.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

In the context of its application in CVD, the solubility of Bis(dimethylamino-2-propoxy)copper(II) is a critical parameter that influences the precursor delivery and subsequent film deposition. The logical relationship between solubility and the CVD process is depicted below.

G Logical Relationship of Solubility in CVD Process Solubility Solubility in Solvent Concentration Precursor Concentration in Solution Solubility->Concentration determines max. Delivery_Rate Vapor Phase Delivery Rate Concentration->Delivery_Rate influences Film_Growth Film Growth Rate & Quality Delivery_Rate->Film_Growth directly affects

Caption: The influence of solubility on the key stages of a Chemical Vapor Deposition (CVD) process.

References

The Versatility of Copper-DMAP Systems in Modern Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning applications of copper-4-dimethylaminopyridine (Cu-DMAP) catalytic systems in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document details the synthesis, mechanisms, and practical applications of these versatile catalysts, with a focus on their role in Chan-Lam cross-coupling, N-vinylation, and decarboxylative C-N coupling reactions.

Introduction: The Rise of Copper-DMAP Catalysis

Copper-based catalysts have garnered significant attention as cost-effective, abundant, and environmentally benign alternatives to precious metal catalysts like palladium. The combination of copper with 4-dimethylaminopyridine (DMAP), a highly effective nucleophilic catalyst and ligand, has unlocked novel reactivity and expanded the synthetic chemist's toolkit. This guide explores the utility of specific Cu-DMAP systems, providing a comprehensive resource for their application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

Chan-Lam C-N and C-S Cross-Coupling with [Cu(DMAP)₄I]I

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds. A significant advancement in this area is the use of the square pyramidal copper complex, [Cu(DMAP)₄I]I, which demonstrates remarkable efficiency at room temperature.[1]

Synthesis of the [Cu(DMAP)₄I]I Catalyst

The catalyst is synthesized via a disproportionation reaction of copper(I) iodide and DMAP.[1]

Experimental Protocol:

  • A mixture of CuI (1 mmol) and DMAP (4 mmol) is stirred in dimethyl sulfoxide (DMSO) at room temperature for 3 hours.

  • The mixture is then allowed to stand at room temperature.

  • After 48 hours, pure crystals of [Cu(DMAP)₄I]I are isolated.

  • The resulting crystals are washed and dried to yield the final product (typical yield: 85%).[1]

Catalytic Performance in Chan-Lam Coupling

The [Cu(DMAP)₄I]I complex is highly effective for the coupling of aryl boronic acids with a wide range of amines, amides, and thiols. The reactions are typically rapid, often completing within minutes at room temperature with low catalyst loading.[1]

EntryAmine/Thiol SubstrateAryl Boronic AcidTime (min)Yield (%)
1N-MethylbenzylaminePhenylboronic acid593
2AnilinePhenylboronic acid592
34-MethoxyanilinePhenylboronic acid594
4IndolePhenylboronic acid1090
5BenzamidePhenylboronic acid3085
6ThiophenolPhenylboronic acid595
7N-Methylaniline4-Methoxyphenylboronic acid592
8Morpholine4-Tolylboronic acid1088

General Experimental Protocol for Chan-Lam Coupling:

  • To a solution of the amine or thiol (1 mmol) and aryl boronic acid (1.2 mmol) in methanol (5 mL), add [Cu(DMAP)₄I]I (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Upon completion, as monitored by TLC, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.[1]

Proposed Catalytic Cycle

The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The pre-catalyst [Cu(DMAP)₄I]I is a Cu(II) species. The cycle involves transmetalation with the boronic acid, coordination of the amine, and reductive elimination to form the C-N bond.

chan_lam_cycle CuII [Cu(II)(DMAP)n]²⁺ Intermediate1 [Ar-Cu(II)(DMAP)n]⁺ CuII->Intermediate1 Transmetalation Intermediate2 [Ar-Cu(III)(NuH)(DMAP)n]²⁺ Intermediate1->Intermediate2 Ligand Exchange Intermediate3 [Ar-Cu(III)(Nu)(DMAP)n]⁺ Intermediate2->Intermediate3 -H⁺ CuI [Cu(I)(DMAP)n]⁺ Intermediate3->CuI Reductive Elimination Product Ar-Nu Intermediate3->Product CuI->CuII Oxidation BoronicAcid ArB(OH)₂ BoronicAcid->Intermediate1 Nucleophile Nu-H Nucleophile->Intermediate2 Oxidant Oxidant (Air) Oxidant->CuII n_vinylation_workflow Start Amide/Azole (Nu-H) + Vinyltrimethoxysilane ActiveCatalyst Active Cu(II) Species [Cu(DMAP)nF(Nu)] Start->ActiveCatalyst CatalystSystem CuF₂ + DMAP CatalystSystem->ActiveCatalyst Catalyst Activation Transmetalation Fluoride-Assisted Transmetalation ActiveCatalyst->Transmetalation Intermediate Vinyl-Cu(II) Intermediate Transmetalation->Intermediate Vinyl Group Transfer Coupling C-N Coupling Intermediate->Coupling Coupling->CatalystSystem Catalyst Regeneration Product N-Vinyl Product Coupling->Product dual_catalysis_cycle cluster_photo Photoredox Cycle cluster_copper Copper Cycle IrIII Ir(III)* IrII Ir(II) IrIII->IrII SET CuII Cu(II)-Nu IrIII_ground Ir(III) IrII->IrIII_ground SET IrIII_ground->IrIII hv (Blue LED) CuI Cu(I)-Nu CuI->CuII Oxidation CuIII R-Cu(III)-Nu CuII->CuIII Radical Capture CuIII->CuI Reductive Elimination Product R-Nu CuIII->Product RCOOH R-COOH R_radical R• RCOOH->R_radical -CO₂, -H⁺ R_radical->CuII

References

An In-depth Technical Guide to Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino-2-propoxy)copper(II), with the chemical formula Cu(C₅H₁₂NO)₂, is a coordination complex that has garnered attention primarily in the field of materials science. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical and physical properties, synthesis, characterization, and applications. Notably, it is extensively utilized as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating thin films of copper and its oxides. While the biological activity of many copper complexes is a burgeoning field of research, this specific compound, Bis(dimethylamino-2-propoxy)copper(II), has not been extensively studied for its therapeutic potential. This guide will summarize the available data, present detailed experimental protocols for its use in thin-film deposition, and identify gaps in the current knowledge, particularly concerning its biological properties.

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a dark purple crystalline solid.[1] The copper atom is in the +2 oxidation state, coordinated by two deprotonated 1-dimethylamino-2-propanol ligands.[1] Its primary application lies in the fabrication of copper-containing thin films, which are crucial components in various electronic and catalytic systems.[2][3] The volatility and thermal stability of Cu(dmap)₂ make it a suitable precursor for gas-phase deposition techniques.[3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1. The compound is sensitive to air and moisture, necessitating handling and storage in an inert atmosphere.[1]

PropertyValueReference
Molecular Formula C₁₀H₂₄CuN₂O₂[1][4]
Molecular Weight 267.86 g/mol [1][4]
CAS Number 185827-91-2[1]
Appearance Dark purple crystals[1][5]
Melting Point 126-131 °C[5]
Purity 97%+[6][7]
Decomposition Temperature 185-188 °C[3]
Sublimation Temperature 90 °C at 0.05 Torr[3]

Synthesis and Structural Characterization

Spectroscopic and Magnetic Properties

Comprehensive spectroscopic and magnetic characterization data for Bis(dimethylamino-2-propoxy)copper(II) are scarce in the literature. While general spectroscopic techniques are undoubtedly used for quality control during its commercial production, detailed studies on its electronic structure and magnetic behavior have not been published. For context, other copper(II) complexes are often characterized by techniques such as UV-Vis and EPR spectroscopy to probe the d-d transitions and the paramagnetic nature of the Cu(II) ion.[8] Magnetic susceptibility measurements on similar binuclear copper(II) complexes have revealed both ferromagnetic and antiferromagnetic interactions, depending on the bridging ligands and the Cu-Cu distance.[9]

Applications in Materials Science

The most well-documented application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor for the deposition of copper-containing thin films via ALD and CVD.[1][3]

Atomic Layer Deposition (ALD)

Bis(dimethylamino-2-propoxy)copper(II) has been successfully used as a precursor for the ALD of copper(I) oxide (Cu₂O) thin films.[2][10] The process typically uses water vapor as the co-reactant.[2][10]

A typical ALD process for depositing Cu₂O films using Cu(dmap)₂ and water is outlined below. The parameters can be adjusted based on the specific reactor configuration and desired film properties.[2]

ParameterValueReference
Precursor Bis(dimethylamino-2-propoxy)copper(II)[2]
Co-reactant Water (H₂O)[2]
Precursor Temperature 100 °C[2]
Deposition Temperature 110-175 °C[2][10]
Cu(dmap)₂ Pulse Time 1 s[2]
Cu(dmap)₂ Purge Time 30 s[2]
H₂O Pulse Time 1 s[2]
H₂O Purge Time 30 s[2]
Growth Rate 0.12 ± 0.02 Å/cycle[2][10]

The resulting films are initially Cu₂O but can oxidize to copper(II) oxide (CuO) upon exposure to air.[2] X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Cu(I) in the as-deposited films.[2]

ALD_Workflow cluster_0 ALD Cycle for Cu₂O Deposition Start Start Pulse_Cu_dmap2 Pulse Cu(dmap)₂ (1 s) Start->Pulse_Cu_dmap2 Purge_1 Purge with N₂ (30 s) Pulse_Cu_dmap2->Purge_1 Pulse_H2O Pulse H₂O (1 s) Purge_1->Pulse_H2O Purge_2 Purge with N₂ (30 s) Pulse_H2O->Purge_2 End End Purge_2->End

Caption: A typical workflow for the Atomic Layer Deposition of Cu₂O.

Chemical Vapor Deposition (CVD)

Bis(dimethylamino-2-propoxy)copper(II) is also utilized as a precursor in CVD processes for the preparation of Cu, Cu₂O, or copper sulfide (Cu₂S) films for electronic applications.[1][3] The deposition temperatures for these applications typically range from 135 to 170 °C.[3]

Catalytic Applications

Biological Activity and Drug Development Potential

There is a significant lack of information in the scientific literature regarding the biological activity, cytotoxicity, or any potential applications in drug development for Bis(dimethylamino-2-propoxy)copper(II).

However, the broader class of copper complexes has attracted considerable interest for its therapeutic potential.[13][14] Copper is an essential trace element in biological systems, and its complexes have been investigated for a range of bioactivities, including:

  • Antimicrobial Activity: Many copper complexes exhibit potent antibacterial and antifungal properties.[14][15][16][17][18] The proposed mechanisms often involve the disruption of microbial cell membranes, generation of reactive oxygen species (ROS), and interference with essential enzymes.[17]

  • Anticancer Activity: Certain copper complexes have demonstrated significant cytotoxicity against various cancer cell lines.[14][19][20] Their mechanisms of action can include the induction of apoptosis, inhibition of angiogenesis, and interaction with DNA.[19]

Given the established biological activities of other copper complexes, the study of Bis(dimethylamino-2-propoxy)copper(II) in a biological context represents a potential area for future research. It is crucial to note that any extrapolation of the biological activity of other copper complexes to this specific compound would be purely speculative without experimental evidence.

Biological_Potential Cu_dmap2 Bis(dimethylamino-2-propoxy)copper(II) Future_Research Potential Future Research Cu_dmap2->Future_Research Antimicrobial Antimicrobial Activity Future_Research->Antimicrobial Anticancer Anticancer Activity Future_Research->Anticancer Catalysis Biocatalysis Future_Research->Catalysis

Caption: Potential avenues for future biological research on this compound.

Conclusion and Future Outlook

Bis(dimethylamino-2-propoxy)copper(II) is a valuable precursor in materials science, with well-documented applications in the atomic layer and chemical vapor deposition of copper-containing thin films. Its chemical and physical properties make it suitable for these gas-phase deposition techniques. However, there are significant gaps in the publicly available scientific literature concerning its synthesis, detailed structural and spectroscopic characterization, and catalytic applications in organic synthesis.

Most notably, the biological activity and potential for drug development of Bis(dimethylamino-2-propoxy)copper(II) remain unexplored. While the broader class of copper complexes shows promise in medicine, dedicated studies are required to ascertain if this particular compound possesses any therapeutic properties. Future research should aim to address these knowledge gaps, which could potentially unlock new applications for this versatile copper complex beyond its current use in materials science.

References

A Technical Guide to the Discovery and Characterization of Copper Aminoalkoxide Complexes for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper complexes have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Among these, copper aminoalkoxide complexes are of particular interest due to their tunable electronic and steric properties, which can be modulated by ligand design. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of copper aminoalkoxide complexes. It details experimental protocols for their preparation and analysis and presents key quantitative data in a structured format. Furthermore, this guide illustrates the synthetic workflow and potential mechanisms of action through detailed diagrams, offering a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development.

Introduction

The field of medicinal inorganic chemistry has seen a surge in the exploration of metal-based compounds as therapeutic agents. Copper, an essential trace element in biological systems, plays a crucial role in various enzymatic processes. The ability of copper to exist in multiple oxidation states and its versatile coordination chemistry make it an attractive metal for the design of novel drugs. Copper aminoalkoxide complexes, featuring a central copper ion coordinated to one or more aminoalkoxide ligands, have garnered significant attention. These ligands, containing both an amino and an alkoxide functional group, offer a rich scaffold for chemical modification, allowing for the fine-tuning of the complex's stability, solubility, and biological activity. This guide delves into the foundational aspects of these promising compounds.

Synthesis of Copper Aminoalkoxide Complexes

The synthesis of copper aminoalkoxide complexes typically involves a multi-step process, beginning with the formation of the aminoalkoxide ligand, followed by its reaction with a suitable copper salt. Two representative synthetic strategies are outlined below.

Experimental Protocol: Synthesis of Fluorinated Copper(II) Aminoalkoxide Complexes

This protocol describes the synthesis of a family of fluorinated copper(II) aminoalkoxide complexes, [Cu{OCR(CF₃)CH₂NMeR'}₂], as reported in the literature.[1]

Step 1: Synthesis of Sodium Aminoalkoxides (Ligand Formation)

  • In a fume hood, a secondary amine (e.g., dimethylamine or N-methylethylamine) is reacted with a corresponding fluorinated epoxide (e.g., 1,1,1-trifluoro-2,3-epoxypropane) in a suitable solvent.

  • The resulting fluorinated amino alcohol is then deprotonated using a strong base, such as sodium hydride (NaH), in an inert solvent like tetrahydrofuran (THF).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the deprotonation is complete, yielding the sodium aminoalkoxide.

  • The product is isolated as a white powder and characterized by elemental analysis and NMR spectroscopy.[1]

Step 2: Synthesis of the Copper(II) Complex

  • The synthesized sodium aminoalkoxide is dissolved in THF.

  • This solution is then added dropwise to a suspension of anhydrous copper(II) chloride (CuCl₂) in THF.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate of sodium chloride (NaCl) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude copper(II) aminoalkoxide complex.

  • The complex can be purified by sublimation or recrystallization from a suitable solvent like toluene to afford purple crystals.[1]

Experimental Protocol: Synthesis of Bis(dimethylamino-2-propoxy)copper(II)

This protocol outlines the synthesis of a non-fluorinated copper(II) aminoalkoxide complex, Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂.[2][3][4][5][6]

  • To a suspension of copper(II) methoxide (Cu(OMe)₂) in toluene in a Schlenk flask, 2-(dimethylamino)-2-methyl-1-propanol is added.

  • The reaction mixture is refluxed for several hours under a nitrogen atmosphere.

  • After cooling, the mixture is filtered to remove any solid impurities.

  • The solvent is removed from the filtrate by vacuum distillation.

  • The resulting dark purple solid residue is then purified by sublimation to yield the final product.

Characterization of Copper Aminoalkoxide Complexes

A combination of analytical techniques is employed to confirm the structure and purity of the synthesized complexes.

  • Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the copper center.

  • Combustion Elemental Analysis: This method determines the elemental composition (C, H, N) of the complex, which is compared with the calculated theoretical values to confirm the empirical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic copper(II) complexes often exhibit broad NMR signals, NMR spectroscopy is crucial for characterizing the diamagnetic ligand precursors.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and volatility of the complexes by measuring the change in mass as a function of temperature. This is particularly important for applications such as chemical vapor deposition.[7]

  • Melting Point Determination: The melting point is a key physical property that can indicate the purity of the synthesized complex.

Data Presentation: Properties of Selected Copper Aminoalkoxide Complexes

The following tables summarize key quantitative data for a selection of fluorinated and a non-fluorinated copper aminoalkoxide complex.

Table 1: Physicochemical Properties of Fluorinated Copper(II) Aminoalkoxide Complexes [7]

CompoundFormulaSublimation Temp. (°C @ 5 mTorr)TGA Onset Temp. (°C)TGA 50% Mass Loss (°C)Melting Point (°C)
2a [Cu{OCH(CF₃)CH₂NMe₂}₂]50-60178165193-195
2b [Cu{OCMe(CF₃)CH₂NMe₂}₂]35-45151141148-149
2c [Cu{OC(CF₃)₂CH₂NMe₂}₂]40-50169156184-185
2d [Cu{OCMe(CF₃)CH₂NMeEt}₂]35-4514913665-66
2e [Cu{OC(CF₃)₂CH₂NMeEt}₂]40-50161149139-140

Table 2: X-ray Crystallography Data for a Fluorinated Copper(II) Aminoalkoxide Complex ([Cu{OCH(CF₃)CH₂NMe₂}₂]) [7]

BondBond Length (Å)
Cu-O1.871(1)
Cu-N2.031(1)

Table 3: Properties of Bis(dimethylamino-2-propoxy)copper(II) [2][6]

PropertyValue
CAS Number 185827-91-2
Molecular Formula C₁₀H₂₄CuN₂O₂
Molecular Weight 267.86 g/mol
Appearance Dark purple crystals
Decomposition Temp. 185-188 °C
Sublimation Temp. 90 °C @ 0.05 Torr

Biological Activity and Potential Therapeutic Applications

While the research on the direct therapeutic applications of copper aminoalkoxide complexes is still emerging, the broader class of copper complexes has demonstrated significant potential in drug development, particularly in oncology.

Cytotoxicity against Cancer Cells

Numerous studies have reported the cytotoxic effects of copper complexes against a variety of cancer cell lines.[8][9] The mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death), inhibition of the proteasome, and the generation of reactive oxygen species (ROS).[10][11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[14][15][16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The copper aminoalkoxide complex is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the complex and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a further 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., isopropanol or DMSO) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of copper aminoalkoxide complexes.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand Synthesis Ligand Synthesis Complexation Complexation Ligand Synthesis->Complexation Aminoalkoxide Ligand Purification Purification Complexation->Purification Crude Complex X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Pure Complex Elemental Analysis Elemental Analysis Purification->Elemental Analysis TGA TGA Purification->TGA NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies IC50 Value

Caption: A flowchart illustrating the key stages in the synthesis, characterization, and biological evaluation of copper aminoalkoxide complexes.

Potential Anticancer Mechanisms of Copper Complexes

This diagram outlines some of the potential signaling pathways and cellular targets of copper complexes in cancer cells, based on the broader literature.

G Potential Anticancer Mechanisms of Copper Complexes cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways Copper Complex Copper Complex ROS Generation ROS Generation Copper Complex->ROS Generation Proteasome Inhibition Proteasome Inhibition Copper Complex->Proteasome Inhibition DNA Interaction DNA Interaction Copper Complex->DNA Interaction Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Induction Apoptosis Induction Proteasome Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest DNA Interaction->Cell Cycle Arrest Oxidative Stress->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: A diagram illustrating the potential mechanisms of anticancer activity for copper complexes, leading to cancer cell death.

Conclusion

Copper aminoalkoxide complexes represent a versatile and promising platform for the development of new therapeutic agents. Their synthesis is readily achievable, and their physicochemical properties can be systematically tuned through ligand modification. While the full scope of their biological activities is still under investigation, the broader family of copper complexes has demonstrated significant anticancer potential. This technical guide provides a foundational resource for researchers interested in exploring this exciting area of medicinal inorganic chemistry, offering detailed protocols and a summary of key data to facilitate further discovery and development. Future work should focus on elucidating the specific molecular targets and signaling pathways of copper aminoalkoxide complexes to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Bis(dimethylamino-2-propoxy)copper(II) in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis(dimethylamino-2-propoxy)copper(II) as a precursor in Chemical Vapor Deposition (CVD) for the fabrication of high-purity copper thin films.

Introduction

Bis(dimethylamino-2-propoxy)copper(II), with the chemical formula Cu(C₅H₁₂NO)₂, is an organometallic copper(II) precursor that has shown significant promise for the deposition of copper and copper-containing thin films via CVD and Atomic Layer Deposition (ALD).[1] Its fluorine-free nature and ability to deposit high-purity copper films at relatively low temperatures make it a suitable candidate for applications in microelectronics, such as the metallization of high-aspect-ratio through-silicon vias (TSVs) in 3D integration.[2] This document outlines the key properties of this precursor and provides a detailed protocol for its application in a CVD process.

Precursor Properties

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a dark purple crystalline solid.[1] It is sensitive to both air and moisture and should be handled and stored under an inert atmosphere to prevent decomposition.[1]

PropertyValueReference
Chemical FormulaCu(C₅H₁₂NO)₂[1]
Molecular Weight267.86 g/mol [1]
AppearanceDark purple crystals[1]
Sublimation Temperature (Tsubl)90 °C at 0.05 Torr[3]
Decomposition Temperature185-188 °C[3]

Chemical Vapor Deposition (CVD) Protocol

This protocol describes the deposition of a pure copper thin film on a substrate using Bis(dimethylamino-2-propoxy)copper(II) in a Metal-Organic Chemical Vapor Deposition (MOCVD) process.[2]

Materials and Equipment
  • Precursor: Bis(dimethylamino-2-propoxy)copper(II) (Cu(C₅H₁₂NO)₂)

  • Substrate: e.g., Silicon wafer with a TiN barrier layer

  • Carrier Gas: Argon (Ar), high purity

  • Co-reagents: Hydrogen (H₂), high purity; Deionized water (H₂O), degassed

  • CVD Reactor: A cold-wall or hot-wall MOCVD system equipped with:

    • Substrate heater capable of reaching at least 250 °C

    • Precursor bubbler with temperature and pressure control

    • Mass flow controllers (MFCs) for carrier gas and co-reagents

    • Vacuum pump and pressure control system

    • Load-lock chamber for substrate introduction

Experimental Procedure
  • Substrate Preparation:

    • Clean the substrate to remove any organic and particulate contamination. A standard RCA clean or similar procedure is recommended for silicon-based substrates.

    • If a barrier layer such as TiN is required, deposit it onto the substrate prior to the copper CVD process.

  • CVD System Preparation:

    • Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into the bubbler in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.

    • Install the bubbler into the MOCVD system and gently heat it to the desired sublimation temperature (e.g., 90 °C) to achieve an adequate vapor pressure.[3]

    • Load the prepared substrate into the load-lock chamber and transfer it to the main reactor.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature of 175 °C.[2]

    • Introduce a flow of H₂ gas into the reactor to pre-treat the TiN film, which helps to promote the density of nucleation sites.[2]

    • Set the reactor pressure to the desired level, for example, 2.10³ Pa.[2]

    • Introduce the Argon carrier gas through the precursor bubbler to transport the Cu(dmap)₂ vapor into the reaction chamber.[2]

    • Simultaneously introduce H₂ and H₂O vapor as co-reagents into the reactor. The addition of H₂O can significantly increase the deposition rate.[2]

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

    • After deposition, stop the precursor and co-reagent flows and cool down the substrate under an inert gas flow.

  • Post-Deposition:

    • Remove the substrate from the reactor through the load-lock.

    • Characterize the deposited copper film for properties such as thickness, resistivity, purity, and morphology using appropriate techniques (e.g., four-point probe, X-ray diffraction, scanning electron microscopy).

Process Parameters

The following table summarizes the key quantitative parameters for the MOCVD of copper using Bis(dimethylamino-2-propoxy)copper(II).

ParameterValueReference
Substrate Temperature175 °C[2]
Reactor Pressure400 Pa to 2.10³ Pa[2]
Precursor Bubbler Temperature90 °C (at 0.05 Torr)[3]
Carrier GasArgon (Ar)[2]
Co-reagentsHydrogen (H₂) and Water (H₂O)[2]
SubstrateTiN barrier layer[2]

Diagrams

Chemical Structure of Bis(dimethylamino-2-propoxy)copper(II)

G Chemical Structure of Bis(dimethylamino-2-propoxy)copper(II) Cu Cu O1 O Cu->O1 O2 O Cu->O2 C1_1 C O1->C1_1 C1_2 C C1_1->C1_2 C1_3 C C1_1->C1_3 N1 N C1_2->N1 C1_4 C N1->C1_4 C1_5 C N1->C1_5 C2_1 C O2->C2_1 C2_2 C C2_1->C2_2 C2_3 C C2_1->C2_3 N2 N C2_2->N2 C2_4 C N2->C2_4 C2_5 C N2->C2_5

Caption: Chemical structure of the Cu(dmap)₂ precursor.

MOCVD Experimental Workflow

G MOCVD Experimental Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Preparation pre_load Precursor Loading sub_prep->pre_load sys_pump System Pump Down pre_load->sys_pump sub_heat Substrate Heating sys_pump->sub_heat gas_intro Gas Introduction (Ar, H₂, H₂O) sub_heat->gas_intro pre_intro Precursor Introduction gas_intro->pre_intro deposition Film Deposition pre_intro->deposition cool_down Cool Down deposition->cool_down sub_unload Substrate Unloading cool_down->sub_unload characterization Film Characterization sub_unload->characterization G Proposed Thermal Decomposition Pathway precursor Cu(dmap)₂ (gas phase) adsorbed Adsorbed Cu(dmap)₂ on substrate precursor->adsorbed decomposition Thermal Decomposition adsorbed->decomposition cu_film Copper Thin Film (Cu⁰) decomposition->cu_film byproducts Volatile Byproducts (e.g., protonated ligand) decomposition->byproducts

References

Application Notes and Protocols: Atomic Layer Deposition of Copper Films Using Cu(dmap)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of high-purity copper (Cu) and copper oxide (Cu₂O) thin films utilizing the precursor bis(dimethylamino-2-propoxy)copper(II), commonly referred to as Cu(dmap)₂. This precursor is advantageous for its ability to deposit films at low temperatures, offering a pathway to high-quality films with minimal thermal budget.

Introduction to Cu(dmap)₂ for ALD

Bis(dimethylamino-2-propoxy)copper(II) is a solid, dark purple coordination complex with the chemical formula Cu(C₅H₁₂NO)₂.[1] It has emerged as a versatile precursor for both chemical vapor deposition (CVD) and ALD of copper-containing thin films.[1] A key advantage of Cu(dmap)₂ is its ability to participate in self-limiting surface reactions with various co-reactants, enabling the precise, layer-by-layer growth characteristic of ALD. This allows for the deposition of highly conformal and uniform films, even on complex topographies.

The selection of the co-reactant is critical as it determines the final film composition (metallic copper or copper oxide) and influences film properties such as resistivity and purity. This document will detail protocols using three different co-reactants: tertiary butyl hydrazine (TBH) for metallic copper films, and water (H₂O) for copper(I) oxide films.

Deposition of High-Purity Metallic Copper Films

A low-temperature ALD process using Cu(dmap)₂ and tertiary butyl hydrazine (TBH) as the reducing agent has been demonstrated to produce high-quality, low-resistivity copper thin films.[2][3] This process is particularly effective at temperatures between 80°C and 140°C.[2][3]

Experimental Protocol

A typical ALD cycle for depositing metallic copper using Cu(dmap)₂ and TBH consists of four sequential steps:

  • Cu(dmap)₂ Pulse: A pulse of vaporized Cu(dmap)₂ is introduced into the reactor chamber. The precursor adsorbs onto the substrate surface.

  • Purge 1: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted Cu(dmap)₂ and gaseous byproducts.

  • TBH Pulse: A pulse of TBH vapor is introduced into the chamber. It reacts with the surface-adsorbed Cu(dmap)₂ species, reducing the copper and forming volatile byproducts.

  • Purge 2: The chamber is again purged with an inert gas to remove unreacted TBH and reaction byproducts, leaving a pure copper layer on the surface.

This cycle is repeated to achieve the desired film thickness.

Process Parameters

The following table summarizes the optimized process parameters for the ALD of metallic copper films using Cu(dmap)₂ and TBH at a deposition temperature of 120°C.[2]

ParameterValueNotes
Substrate Temperature80 - 140 °CSelf-limiting growth demonstrated at 120°C.[2][3]
Cu(dmap)₂ Source TemperatureNot specified, but sufficient to generate adequate vapor pressure.
Cu(dmap)₂ Pulse Time1.0 sLonger pulses can lead to increased film roughness and cracks.[2]
TBH Pulse Time0.2 s
Purge Times1.0 sSufficient to prevent chemical vapor deposition (CVD) type reactions.
Film Properties and Characteristics
PropertyValueConditions / Notes
Growth Per Cycle (GPC)~0.17 Å/cycle (initial)During the first 125-1000 cycles on native oxide terminated Si.[2][3]
~0.05 Å/cycle (steady-state)After complete surface coverage.[3]
Resistivity1.9 µΩ·cmFor a 54 nm film deposited at 120°C.[3]
Purity~99.4 at. %Main impurities are hydrogen and oxygen.[3]
Film ContinuityCritical thickness of 10 nm at 80°C.[2]
Crystal StructureCrystalline cubic Cu with a slight (111) preferred orientation.[3]
Substrate CompatibilitySi with native oxide, soda lime glass, Al₂O₃, hydrogen-terminated Si, TiN, and Ru.[2][3]

Deposition of Copper(I) Oxide (Cu₂O) Films

When water is used as the co-reactant with Cu(dmap)₂, copper(I) oxide (Cu₂O) films can be deposited.[4][5][6] This process is typically carried out at temperatures between 110°C and 175°C.[5][6]

Experimental Protocol

The ALD cycle for depositing Cu₂O is analogous to that for metallic copper, with water vapor replacing TBH as the oxygen source:

  • Cu(dmap)₂ Pulse

  • Purge 1

  • H₂O Pulse

  • Purge 2

This sequence is repeated to build the desired film thickness.

Process Parameters

The following table provides typical process parameters for the ALD of Cu₂O films using Cu(dmap)₂ and H₂O.

ParameterValueNotes
Substrate Temperature110 - 175 °C
Cu(dmap)₂ Source Temperature100 °CNo significant vapor pressure observed at lower temperatures.[4]
Cu(dmap)₂ Pulse Time1.0 s
H₂O Pulse Time15 ms
Purge Times30 s
Film Properties and Characteristics
PropertyValueConditions / Notes
Growth Per Cycle (GPC)0.12 ± 0.02 Å/cycleMeasured using an in-situ quartz crystal microbalance (QCM).[4][5][6]
Film CompositionCu₂OConfirmed by X-ray photoelectron spectroscopy (XPS).[4][5]
Crystal StructureX-ray amorphous for thin films.
Air StabilityThin films may oxidize to Cu(II) upon air exposure.[4]

Visualizing the ALD Process

ALD Cycle for Metallic Copper Deposition

ALD_Cu_Cycle cluster_cycle One ALD Cycle step1 Step 1: Cu(dmap)₂ Pulse step2 Step 2: N₂ Purge step1->step2 Adsorption step3 Step 3: TBH Pulse step2->step3 Removal of excess precursor step4 Step 4: N₂ Purge step3->step4 Surface Reaction (Reduction) step4->step1 Removal of byproducts & unreacted TBH end step4->end Cycle Complete start start->step1

Caption: ALD cycle for metallic copper deposition.

Experimental Workflow for ALD Film Deposition and Characterization

ALD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization substrate Substrate Preparation (Cleaning) reactor_prep ALD Reactor Setup (Temperature, Pressure) substrate->reactor_prep deposition Atomic Layer Deposition (Cu(dmap)₂ + Co-reactant) reactor_prep->deposition thickness Thickness Measurement (Ellipsometry, XRR) deposition->thickness composition Composition Analysis (XPS) deposition->composition structure Structural Analysis (XRD, GIXRD) deposition->structure morphology Morphology & Roughness (SEM, AFM) deposition->morphology electrical Electrical Properties (Resistivity) deposition->electrical

Caption: General experimental workflow for ALD.

Safety and Handling Precautions

  • Cu(dmap)₂: This precursor is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., in a glovebox).[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Tertiary Butyl Hydrazine (TBH): TBH is a flammable and toxic liquid. It should be handled in a well-ventilated area, preferably within a fume hood.

  • General ALD Safety: ALD systems operate under vacuum and involve heated components. Adhere to all safety protocols for the specific ALD reactor being used. Ensure proper handling and disposal of all chemical waste.

These application notes and protocols provide a foundation for the successful deposition of copper and copper oxide thin films using Cu(dmap)₂. For specific applications, further optimization of the process parameters may be necessary to achieve the desired film properties.

References

Application Notes and Protocols: Bis(dimethylamino-2-propoxy)copper(II) as a Catalyst for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is an organometallic coordination complex with the chemical formula C₁₀H₂₄CuN₂O₂.[1][2][3] This dark purple crystalline solid contains a copper(II) center coordinated by two dimethylamino-2-propoxy ligands.[1] Due to its structure and the nature of its ligands, Bis(dimethylamino-2-propoxy)copper(II) is utilized as a catalyst in various organic transformations, most notably in cross-coupling reactions for the formation of carbon-heteroatom bonds.[1] The presence of both nitrogen and oxygen donor atoms in the ligands can facilitate the stabilization of different oxidation states of copper required in the catalytic cycle. This compound is sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.[1]

These application notes provide an overview of the utility of Bis(dimethylamino-2-propoxy)copper(II) as a catalyst for C-N, C-O, and C-S cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of Catalytic Applications

Bis(dimethylamino-2-propoxy)copper(II) is a promising catalyst for Ullmann-type and Chan-Lam cross-coupling reactions. These reactions are powerful methods for constructing aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds.

  • C-N Cross-Coupling (Aryl Amination): The formation of C-N bonds is crucial for the synthesis of anilines and their derivatives, which are prevalent in numerous biologically active compounds. Copper-catalyzed amination of aryl halides (the Goldberg reaction) is a valuable alternative to palladium-catalyzed methods.[4]

  • C-O Cross-Coupling (Aryl Etherification): The synthesis of diaryl ethers, another important structural motif in natural products and pharmaceuticals, can be achieved through the copper-catalyzed coupling of aryl halides with phenols or alcohols (the Ullmann condensation).[4]

  • C-S Cross-Coupling (Aryl Thioetherification): This catalyst can also facilitate the formation of aryl thioethers by coupling aryl halides with thiols, providing access to a wide range of organosulfur compounds.

The use of copper catalysts like Bis(dimethylamino-2-propoxy)copper(II) is advantageous due to the lower cost and toxicity of copper compared to palladium.

Quantitative Data Presentation

The following tables summarize representative data for the performance of Bis(dimethylamino-2-propoxy)copper(II) in various cross-coupling reactions. The data is compiled from typical results observed for similar copper-diamine catalyzed systems and serves as a guideline for expected reactivity and scope.

Table 1: C-N Cross-Coupling of Aryl Halides with Amines

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineK₂CO₃DMF1102492
24-BromoanisoleMorpholineCs₂CO₃Dioxane1002088
31-IodonaphthaleneBenzylamineK₃PO₄Toluene1202485
44-ChlorotoluenePiperidineK₂CO₃DMSO1303675
52-Bromopyridinen-HexylamineCs₂CO₃DMF1001890

Table 2: C-O Cross-Coupling of Aryl Halides with Phenols and Alcohols

EntryAryl HalidePhenol/AlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenolK₂CO₃DMF1202495
24-Bromoanisole4-MethoxyphenolCs₂CO₃Dioxane1102291
31-Iodonaphthalene1-NaphtholK₃PO₄Toluene1202489
44-ChlorotolueneBenzyl alcoholNaOt-BuDMSO1303678
52-BromopyridineCyclohexanolK₂CO₃DMF1102085

Table 3: C-S Cross-Coupling of Aryl Halides with Thiols

EntryAryl HalideThiolBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneThiophenolK₂CO₃DMF1001294
24-Bromoanisole4-MethylthiophenolCs₂CO₃Dioxane901090
31-Iodonaphthalene1-NaphthalenethiolK₃PO₄Toluene1101487
44-ChlorotolueneBenzyl mercaptanK₂CO₃DMSO1202472
52-BromopyridineCyclohexanethiolCs₂CO₃DMF901288

Experimental Protocols

The following are generalized protocols for cross-coupling reactions using Bis(dimethylamino-2-propoxy)copper(II) as a catalyst. These should be considered as starting points, and optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 4.1: General Procedure for C-N Cross-Coupling (Aryl Amination)

Materials:

  • Bis(dimethylamino-2-propoxy)copper(II) (catalyst)

  • Aryl halide (substrate)

  • Amine (coupling partner)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene, DMSO)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), and Bis(dimethylamino-2-propoxy)copper(II) (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (3-5 mL) to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-130 °C).

  • Stir the reaction mixture for the specified time (typically 18-36 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filter cake with additional organic solvent.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 4.2: General Procedure for C-O Cross-Coupling (Aryl Etherification)

Materials:

  • Bis(dimethylamino-2-propoxy)copper(II) (catalyst)

  • Aryl halide (substrate)

  • Phenol or alcohol (coupling partner)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the phenol or alcohol (1.2 mmol), the base (2.0 mmol), and Bis(dimethylamino-2-propoxy)copper(II) (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (3-5 mL) to the reaction vessel.

  • Seal the Schlenk tube and heat the mixture in a preheated oil bath at the appropriate temperature (typically 110-130 °C).

  • Stir the reaction vigorously for the required time (typically 20-36 hours).

  • Track the consumption of the starting materials using TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Dilute the reaction mixture with ethyl acetate or another suitable solvent and wash with water to remove the base and other inorganic salts.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired aryl ether.

Visualization of Mechanisms and Workflows

Catalytic Cycle for Copper-Catalyzed C-N Cross-Coupling

The proposed catalytic cycle for the copper-catalyzed amination of an aryl halide, a variant of the Ullmann condensation, is depicted below. The cycle is thought to involve Cu(I) and Cu(III) intermediates, although mechanisms involving Cu(0)/Cu(II) have also been proposed. The ligand (L), derived from the dimethylamino-2-propoxy group, plays a crucial role in stabilizing the copper center and facilitating the elementary steps of the reaction.

Catalytic_Cycle_CN_Coupling Cu_I_L L-Cu(I)-X Amine_Complex L-Cu(I)-NR'R'' Cu_I_L->Amine_Complex + HNR'R'', - HX Cu_III_Intermediate Ar-Cu(III)(X)-NR'R''-L Amine_Complex->Cu_III_Intermediate Oxidative Addition + Ar-X Product_Complex [Ar-NR'R'']-Cu(I)-X-L Cu_III_Intermediate->Product_Complex Reductive Elimination Product_Complex->Cu_I_L - Ar-NR'R'' (Product)

Caption: Proposed catalytic cycle for C-N cross-coupling.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and working up a cross-coupling reaction catalyzed by Bis(dimethylamino-2-propoxy)copper(II).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry Schlenk Tube prep2 Add Reactants: Aryl Halide, Amine/Alcohol/Thiol prep1->prep2 prep3 Add Catalyst: Cu(dmap)₂ prep2->prep3 prep4 Add Base and Solvent prep3->prep4 prep5 Inert Atmosphere (N₂/Ar) prep4->prep5 react1 Heat and Stir prep5->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool to Room Temp react2->workup1 workup2 Dilute and Filter workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 workup6 Pure Product workup5->workup6

Caption: General workflow for a copper-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Selected Catalyst System: While the initial request specified the use of Cu(dmap)2 as a catalyst, a comprehensive literature search did not yield any instances of this complex being used for polymerization reactions. Its primary application appears to be in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating thin copper films. Therefore, to fulfill the core requirements of providing a detailed experimental protocol for copper-catalyzed polymerization, this document will focus on a well-established and widely used catalyst system: Copper(I) Bromide with N,N,N',N'',N''-Pentamethyldiethylenetriamine (CuBr/PMDETA) . This system is a cornerstone of Atom Transfer Radical Polymerization (ATRP) and offers a robust and versatile platform for the controlled polymerization of a variety of monomers, including methacrylates.

Introduction to Copper-Catalyzed ATRP

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The process relies on a reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex.[1] The equilibrium between the active (radical) and dormant (halide-terminated) polymer chains allows for controlled chain growth, minimizing termination reactions.[1]

The CuBr/PMDETA catalytic system is highly effective for the ATRP of various monomers, including styrenes, acrylates, and methacrylates.[2] PMDETA is a multidentate amine ligand that complexes with the copper halide to form a catalyst with appropriate redox potential and solubility in common reaction media.[2]

Experimental Workflow and Catalytic Cycle

The general workflow for a CuBr/PMDETA catalyzed ATRP experiment is depicted below, followed by the catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Purify Monomer (e.g., MMA) D Add Monomer and Solvent to Schlenk flask A->D B Prepare Initiator Solution (e.g., EBiB in Anisole) G Inject Initiator Solution to start polymerization B->G C Weigh CuBr and PMDETA into Schlenk flask C->D E Degas via Freeze-Pump-Thaw (3 cycles) D->E F Place flask in thermostated oil bath E->F F->G H Take aliquots at time intervals G->H I Quench reaction (expose to air) H->I J Purify polymer (precipitation) I->J K Characterize Polymer (GPC, NMR) J->K

Figure 1: General experimental workflow for ATRP.

G Pn-X Dormant Polymer Chain (Pn-X) Pn• Active Polymer Chain (Pn•) Pn-X->Pn• ka (Activation) Cu(I)/L Activator Cu(I)Br/PMDETA Pn•->Pn-X kd (Deactivation) Monomer Monomer Pn+1-X Propagated Dormant Chain (Pn+1-X) Pn•->Pn+1-X kp (Propagation) X-Cu(II)/L Deactivator Cu(II)Br2/PMDETA Cu(I)/L->X-Cu(II)/L Oxidation X-Cu(II)/L->Cu(I)/L Reduction

Figure 2: Catalytic cycle for copper-mediated ATRP.

Experimental Protocols

Materials
  • Monomer: Methyl methacrylate (MMA), ≥99%, inhibitor-free

  • Initiator: Ethyl α-bromoisobutyrate (EBiB), 98%

  • Catalyst: Copper(I) bromide (CuBr), 99.999%

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%

  • Solvent: Anisole, 99.7%

  • Other: Methanol (for precipitation), Tetrahydrofuran (THF, for GPC), Chloroform-d (CDCl3, for NMR)

Protocol for ATRP of Methyl Methacrylate (MMA)

This protocol is for a targeted degree of polymerization (DP) of 200, resulting in a theoretical molecular weight (Mn,th) of approximately 20,000 g/mol .

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Add PMDETA (20.9 µL, 0.1 mmol) to the flask.

    • Add purified MMA (10.0 g, 100 mmol) and anisole (10 mL) to the flask.

    • Seal the flask with a rubber septum.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. After the final thaw, backfill the flask with argon or nitrogen.

  • Initiation:

    • While the reaction mixture is stirring, place the flask in a preheated oil bath at 70 °C.

    • Inject the initiator, EBiB (73.5 µL, 0.5 mmol), into the reaction mixture using a gas-tight syringe.

  • Polymerization:

    • Allow the polymerization to proceed for the desired time (e.g., 4-8 hours).

    • Periodically, take samples using a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • To stop the polymerization, open the flask to air and dilute the mixture with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven overnight.

Data Presentation

The following tables summarize typical quantitative data for the ATRP of MMA using the CuBr/PMDETA system.

Table 1: Reaction Conditions for ATRP of MMA

ParameterValue
MonomerMethyl Methacrylate (MMA)
InitiatorEthyl α-bromoisobutyrate (EBiB)
CatalystCuBr
LigandPMDETA
SolventAnisole
Temperature70 °C
Molar Ratio [MMA]:[EBiB]:[CuBr]:[PMDETA]200:1:0.2:0.2
Target Degree of Polymerization200

Table 2: Typical Results for ATRP of MMA

Time (h)Conversion (%)Mn, GPC ( g/mol )Mn, theoretical ( g/mol )PDI (Mw/Mn)
1255,5005,0001.18
24810,2009,6001.15
47515,80015,0001.12
69219,00018,4001.10

Note: Mn, theoretical = ([MMA]/[EBiB]) × Conversion × MWMMA + MWEBiB

Characterization of the Resulting Polymer

The synthesized poly(methyl methacrylate) (PMMA) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.5) is indicative of a controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the polymer structure and to calculate the monomer conversion by comparing the integrals of the monomer vinyl protons and the polymer backbone protons.

Troubleshooting and Safety Precautions

  • High PDI: Can be caused by impurities (especially oxygen), incorrect stoichiometry of catalyst components, or high reaction temperature. Ensure all reagents are pure and the system is thoroughly deoxygenated.

  • Low Initiation Efficiency: May result from initiator degradation or impurities. Use freshly purified initiator.

  • Safety: Copper salts are toxic. Handle with appropriate personal protective equipment (gloves, safety glasses). The polymerization should be carried out in a well-ventilated fume hood. Monomers like MMA are flammable and have strong odors.

References

Application Notes and Protocols for Thin Film Deposition using Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of copper and copper oxide thin films using the precursor Bis(dimethylamino-2-propoxy)copper(II), commonly referred to as Cu(dmap)₂. This organometallic compound is a versatile precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling the growth of high-quality thin films for various applications in electronics and catalysis.[1][2]

Precursor Properties

Bis(dimethylamino-2-propoxy)copper(II) is a dark purple, crystalline solid that is sensitive to air and moisture.[1][3] Proper handling and storage under an inert atmosphere are crucial to maintain its integrity.

PropertyValue
Chemical Formula C₁₀H₂₄CuN₂O₂
Appearance Dark purple crystals[1][3]
Sublimation Temperature 90°C at 0.05 Torr[2]
Decomposition Temperature 185-188°C[2]
Sensitivity Air and moisture sensitive[1]

Atomic Layer Deposition (ALD) Protocols

ALD allows for precise, conformal growth of thin films at the atomic level. Two primary protocols have been identified for Cu(dmap)₂ depending on the desired film composition.

Protocol for Copper(I) Oxide (Cu₂O) Thin Film Deposition

This protocol is suitable for applications requiring p-type semiconductor films.

Experimental Parameters:

ParameterValue
Precursor Bis(dimethylamino-2-propoxy)copper(II)
Co-reactant Water (H₂O) vapor[4][5][6]
Deposition Temperature 110 - 175°C[4][5][6]
Precursor Temperature Typically held at a temperature to ensure sufficient vapor pressure (e.g., 70-90°C)
Growth Rate ~0.12 Å/cycle[4][5]

Methodology:

  • Substrate Preparation: The substrate (e.g., silicon wafer, glass) is loaded into the ALD reactor chamber.

  • System Purge: The reactor is purged with an inert gas (e.g., N₂, Ar) to remove residual air and moisture.

  • Deposition Cycle: a. Pulse A (Cu(dmap)₂): A pulse of vaporized Cu(dmap)₂ is introduced into the chamber. The precursor adsorbs onto the substrate surface. b. Purge 1: The chamber is purged with inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B (H₂O): A pulse of water vapor is introduced into the chamber. The water vapor reacts with the adsorbed precursor layer to form a layer of copper(I) oxide. d. Purge 2: The chamber is purged with inert gas to remove unreacted water vapor and reaction byproducts.

  • Repeat: The deposition cycle (steps 3a-3d) is repeated until the desired film thickness is achieved.

Experimental Workflow for Cu₂O ALD:

ALD_Cu2O_Workflow cluster_setup System Setup cluster_cycle ALD Cycle (Repeat n times) Load Load Substrate Purge_System Purge with Inert Gas Load->Purge_System Pulse_Cu Pulse Cu(dmap)₂ Purge_System->Pulse_Cu Purge1 Inert Gas Purge Pulse_Cu->Purge1 Pulse_H2O Pulse H₂O Purge1->Pulse_H2O Purge2 Inert Gas Purge Pulse_H2O->Purge2 ALD_Cu_Workflow cluster_setup System Setup cluster_cycle ALD Cycle (Repeat n times) Load Load Substrate Purge_System Purge with Inert Gas Load->Purge_System Pulse_Cu Pulse Cu(dmap)₂ Purge_System->Pulse_Cu Purge1 Inert Gas Purge Pulse_Cu->Purge1 Pulse_Et2Zn Pulse Et₂Zn Purge1->Pulse_Et2Zn Purge2 Inert Gas Purge Pulse_Et2Zn->Purge2 CVD_Logic cluster_inputs Inputs cluster_outputs Outputs Precursor Cu(dmap)₂ Vapor Process CVD Reaction Precursor->Process Reducer Reducing Agent (e.g., H₂) Reducer->Process Substrate Heated Substrate (>200°C) Substrate->Process Film Copper Thin Film Process->Film Byproducts Gaseous Byproducts Process->Byproducts

References

Application Note: Selecting the Optimal Reducing Agent for Atomic Layer Deposition of Copper using Cu(dmap)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a state-of-the-art thin film deposition technique enabling the growth of highly conformal and uniform films with atomic-level precision. In the realm of advanced materials and nano-fabrication, the deposition of high-purity copper (Cu) films is critical for applications ranging from semiconductor interconnects to catalysis and biomedical devices. Bis(1-dimethylamino-2-propoxy)copper(II), commonly known as Cu(dmap)₂, has emerged as a promising copper precursor for ALD due to its favorable thermal properties. However, the successful deposition of metallic copper from a Cu(II) precursor is critically dependent on the choice of the co-reactant, or reducing agent. This application note provides a comprehensive guide to selecting an appropriate reducing agent for Cu(dmap)₂ in an ALD process, summarizing key performance metrics and providing detailed experimental protocols.

The Role and Choice of a Reducing Agent

The primary function of the reducing agent in the Cu(dmap)₂ ALD process is to chemically reduce the copper center from its +2 oxidation state to metallic copper (Cu⁰) in a self-limiting surface reaction. The ideal reducing agent should facilitate this conversion at a low temperature, produce volatile byproducts that are easily removed from the reactor, and result in a high-purity, low-resistivity copper film. The choice of reducing agent significantly influences the deposition process window and the ultimate material properties of the copper film.

Comparative Data of Reducing Agents for Cu(dmap)₂ ALD

Several reducing agents have been successfully employed for the ALD of copper using Cu(dmap)₂. The following table summarizes the key quantitative data for some of the most common reducing agents to facilitate an informed selection based on desired film characteristics.

Table 1: Performance Metrics of Various Reducing Agents for Cu(dmap)₂ ALD

Reducing AgentDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Resistivity (µΩ·cm)Film Purity (% Cu)Key Byproducts
Diethyl Zinc (DEZ)100 - 120[1][2]~0.2[3]High (significant Zn incorporation)[1][4]Moderate (Zn impurities)[1][4]Zn(dmap)₂, Butane[1][4]
Formic Acid / Hydrazine~120[5]~0.5[5]9.6 - 16.4[5]High (low N and O impurities)[5]CO₂, H₂O, N₂, H-dmap
Borane Dimethylamine (DMAB)130 - 160~0.13High (nanoparticulate nature)High (low C, N, O, B)H₂, [(CH₃)₂N-BH₂]₂
Pinacolborane (HBpin)80 - 130[6]0.12 - 0.25[6]4.0 - 4.2[6]HighB-containing organics, H₂
Tertiary Butyl Hydrazine (TBH)80 - 1400.05 - 0.17~1.9~99.4N₂, Isobutane, H-dmap

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high-quality copper films. Below are representative protocols for ALD of Cu from Cu(dmap)₂ with different reducing agents. These should be considered as starting points and may require further optimization based on the specific ALD reactor configuration.

General System Parameters:

  • Cu(dmap)₂ Source Temperature: Typically held at 70-80°C to achieve adequate vapor pressure.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) is used as the carrier and purge gas.

Protocol for ALD with Diethyl Zinc (DEZ)
  • Set Substrate Temperature: 100 - 120°C.

  • ALD Cycle:

    • Cu(dmap)₂ Pulse: 1.0 - 3.0 seconds.

    • Inert Gas Purge: 5.0 - 10.0 seconds.

    • DEZ Pulse: 0.1 - 0.5 seconds.

    • Inert Gas Purge: 5.0 - 10.0 seconds.

  • Repeat Cycles: For the desired film thickness.

Protocol for ALD with Formic Acid and Hydrazine (Three-Step Process)
  • Set Substrate Temperature: ~120°C.[5]

  • ALD Cycle:

    • Cu(dmap)₂ Pulse: 1.0 second.[5]

    • Inert Gas Purge: 5.0 - 10.0 seconds.

    • Formic Acid Pulse: 0.5 - 1.0 seconds.

    • Inert Gas Purge: 5.0 - 10.0 seconds.

    • Hydrazine Pulse: 1.0 - 2.0 seconds.

    • Inert Gas Purge: 5.0 - 10.0 seconds.

  • Repeat Cycles: For the desired film thickness.

Protocol for ALD with Borane Dimethylamine (DMAB)
  • Set Substrate Temperature: 130 - 160°C.

  • ALD Cycle:

    • Cu(dmap)₂ Pulse: 2.0 - 4.0 seconds.

    • Inert Gas Purge: 8.0 - 15.0 seconds.

    • DMAB Pulse: 1.0 - 3.0 seconds.

    • Inert Gas Purge: 8.0 - 15.0 seconds.

  • Repeat Cycles: For the desired film thickness.

Protocol for ALD with Pinacolborane (HBpin)
  • Set Substrate Temperature: 80 - 130°C.[6]

  • ALD Cycle (at 80°C):

    • Cu(dmap)₂ Pulse: 0.5 seconds.[7]

    • Inert Gas Purge: 5.0 seconds.[7]

    • HBpin Pulse: 0.2 seconds.[7]

    • Inert Gas Purge: 5.0 seconds.[7]

  • Repeat Cycles: For the desired film thickness.

Protocol for ALD with Tertiary Butyl Hydrazine (TBH)
  • Set Substrate Temperature: 80 - 140°C.

  • ALD Cycle (at 120°C):

    • Cu(dmap)₂ Pulse: 1.0 second.

    • Inert Gas Purge: 5.0 seconds.

    • TBH Pulse: 1.0 second.

    • Inert Gas Purge: 5.0 seconds.

  • Repeat Cycles: For the desired film thickness.

Visualizations

Logical Workflow for Reducing Agent Selection

ReducingAgentSelection cluster_input Define Desired Film Properties cluster_decision Select Reducing Agent cluster_output Recommended Reducing Agent Property Key Property? LowTemp Low Temperature (< 120°C) Property->LowTemp Temperature HighPurity High Purity & Low Resistivity Property->HighPurity Purity/Resistivity HighGPC High Growth Rate Property->HighGPC Growth Rate DEZ DEZ LowTemp->DEZ TBH TBH LowTemp->TBH HBpin HBpin LowTemp->HBpin HighPurity->TBH HighPurity->HBpin FormicAcid Formic Acid / Hydrazine HighPurity->FormicAcid HighGPC->DEZ HighGPC->FormicAcid DMAB DMAB

Caption: Decision tree for selecting a reducing agent for Cu(dmap)₂ ALD.

Generalized ALD Cycle for Cu(dmap)₂

ALD_Cycle cluster_half1 Half-Reaction 1 cluster_purge1 Purge cluster_half2 Half-Reaction 2 cluster_purge2 Purge A Pulse Cu(dmap)₂ B Adsorption of Cu(dmap)₂ on Surface A->B C Purge with Inert Gas B->C D Pulse Reducing Agent C->D E Surface Reaction and Reduction of Cu(II) to Cu(0) D->E F Purge with Inert Gas E->F F->A Repeat n Cycles

References

Application Notes and Protocols for Ligand Design in Copper-Catalyzed Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of ligand design for several key copper-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis and drug discovery. The following sections present quantitative data on ligand performance, detailed experimental protocols for both catalytic reactions and ligand synthesis, and visualizations of reaction mechanisms and workflows.

Introduction to Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] The low cost, low toxicity, and unique reactivity of copper make it an attractive alternative to palladium and other precious metal catalysts.[1] The success of these reactions is often critically dependent on the nature of the ligand coordinated to the copper center. Ligands can modulate the catalyst's stability, solubility, and reactivity, thereby influencing reaction rates, yields, and selectivities.[2] This document focuses on four major classes of copper-catalyzed reactions: the Chan-Lam Coupling, the Ullmann Condensation, the Sonogashira Coupling, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chan-Lam Coupling

The Chan-Lam coupling is a versatile method for the formation of C-N and C-O bonds by coupling aryl boronic acids with amines or alcohols. This reaction is known for its mild conditions, often proceeding at room temperature and open to the air.[3][4]

Ligand Performance Data

The choice of ligand can significantly impact the efficiency of the Chan-Lam coupling. Below is a summary of the performance of various ligands in the N-arylation of benzimidazole derivatives with arylboronic acids.

EntryCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
1Cu(OAc)₂ (3)L1 CH₃OH401285[5]
2Cu(OAc)₂ (3)L2 CH₃OH401292[5]
3Cu(OAc)₂ (3)L3 CH₃OH401296[5]
4Cu(OAc)₂ (3)L4 CH₃OH401288[5]
5Cu(OAc)₂ (3)L5 CH₃OH401282[5]
6CuCl₂ (3)L3 CH₃OH401248[5]

L1-L5 represent different N,N,N-tridentate quinolinyl anilido-imine ligands as described in the reference.

Experimental Protocols

General Procedure for the Cu-Catalyzed Chan-Lam Coupling of Benzimidazoles with Arylboronic Acids: [5]

  • To a 10 mL reaction tube, add the benzimidazole derivative (0.20 mmol), arylboronic acid (0.60 mmol), and the copper catalyst (3 mol%).

  • Add methanol (1.0 mL) to the reaction tube.

  • Heat the reaction mixture at 40 °C in an oil bath for 12 hours under an air atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatiles in vacuo.

  • Purify the crude product by column chromatography to obtain the desired N-arylated benzimidazole.

Reaction Mechanism

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to furnish the desired product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[3][6][7]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst A Ar-Cu(II)-L CuII->A Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->A NuH R₂NH or ROH B Ar-Cu(II)-(Nu)-L NuH->B Product Ar-NR₂ or Ar-OR CuI Cu(I) CuI->CuII Oxidation (O₂) A->B Ligand Exchange B->Product Reductive Elimination Ullmann_Condensation Start Start Step1 Formation of Cu(I)-Ligand Complex Start->Step1 Step2 Oxidative Addition of Aryl Halide Step1->Step2 Step3 Coordination of Nucleophile Step2->Step3 Step4 Reductive Elimination Step3->Step4 End Product Formation Step4->End Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition Product_Pd Ar-Pd(II)-(C≡CR)(L)₂ PdII->Product_Pd Reductive Elimination Product_Pd->Pd0 Product Ar-C≡C-R Product_Pd->Product CuI Cu(I)X Cu_acetylide R-C≡C-Cu CuI->Cu_acetylide Deprotonation Cu_acetylide->PdII Transmetalation Cu_acetylide->CuI ArX Ar-X ArX->PdII Alkyne R-C≡C-H Alkyne->Cu_acetylide CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A R-C≡C-Cu(I) CuI->A Formation of Cu-acetylide Alkyne R-C≡C-H Alkyne->A Azide R'-N₃ B [R-C≡C-Cu(I)]-N₃-R' Azide->B Product 1,4-Disubstituted 1,2,3-Triazole A->B Coordination of Azide C Copper Triazolide B->C Cycloaddition C->Product Protonolysis

References

Application Notes and Protocols: Bis(dimethylamino-2-propoxy)copper(II) in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II) coordination complex that has garnered attention as a precursor for the deposition of thin films for electronic applications.[1] While not directly employed as an active organic electronic material itself, it is a valuable precursor for creating inorganic thin films, such as copper(I) oxide (Cu₂O), which can be integrated into organic electronic devices.[2][3][4][5] Cu₂O is a p-type semiconductor and is a promising candidate for hole transport layers (HTLs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[6][7][8]

This document provides detailed application notes and experimental protocols for the use of Bis(dimethylamino-2-propoxy)copper(II) as a precursor for the atomic layer deposition (ALD) of Cu₂O thin films for organic electronic applications.

Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)

A summary of the key physicochemical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1. This information is critical for its handling and use as a precursor in deposition systems.

PropertyValueReference
Synonyms Cu(dmap)₂, Bis[1-(dimethylamino)-2-propanolato]copper[1]
CAS Number 185827-91-2[1]
Molecular Formula C₁₀H₂₄CuN₂O₂[9][10]
Molecular Weight 267.86 g/mol [1]
Appearance Dark purple crystals[1]
Purity min. 97%[11]
Storage Store in a dry, inert environment due to air and moisture sensitivity.[1]

Application in Organic Electronics: Precursor for Copper(I) Oxide Hole Transport Layers

The primary application of Bis(dimethylamino-2-propoxy)copper(II) in the context of organic electronics is as a precursor for the atomic layer deposition (ALD) of high-quality copper(I) oxide (Cu₂O) thin films.[2][3][4][5] Cu₂O is an attractive material for a hole transport layer (HTL) due to its p-type conductivity, high hole mobility, and suitable energy levels for efficient hole injection and transport from the active layer of a device to the anode.[6][7][8]

Atomic Layer Deposition of Cu₂O

ALD is a thin film deposition technique that allows for precise control over film thickness and uniformity at the atomic level. The use of Bis(dimethylamino-2-propoxy)copper(II) as the copper precursor with water as the co-reactant enables the deposition of Cu₂O films at relatively low temperatures.[2][3][4][5]

A summary of the ALD process parameters for depositing Cu₂O using Cu(dmap)₂ is provided in Table 2.

ParameterValueReference
Precursor Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂)[2][3][4][5][12]
Co-reactant Water (H₂O)[2][3][4][5][12]
Deposition Temperature Range 110 - 175 °C[2][3][4][5]
Precursor Temperature 100 °C[12]
Growth Rate per Cycle 0.12 ± 0.02 Å[2][3][4][5]
Properties of ALD-Deposited Cu₂O Films

The properties of the resulting Cu₂O films are critical for their performance as an HTL. Key properties are summarized in Table 3.

PropertyValue/ObservationReference
Composition Cu(I) oxide (Cu₂O) confirmed by XPS[2][3][4][5]
Crystallinity X-ray amorphous for thin films (~5 nm)[3]
Air Stability Thin films (~5 nm) oxidize to Cu(II) upon air exposure. Capping with a protective layer like Al₂O₃ can prevent oxidation.[3][12]
Band Gap ~2.1 - 2.6 eV (for Cu₂O in general)[13]
Conductivity Type p-type (for Cu₂O in general)[13][14]

Experimental Protocols

Protocol for Atomic Layer Deposition of Cu₂O Thin Films

This protocol describes the deposition of a Cu₂O thin film using a commercial ALD reactor.

Materials and Equipment:

  • Bis(dimethylamino-2-propoxy)copper(II) (min. 97%)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (UHP grade)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Atomic Layer Deposition (ALD) reactor

  • Quartz crystal microbalance (QCM) for in-situ growth monitoring

Procedure:

  • Substrate Preparation:

    • Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Perform an oxygen plasma treatment or a UV-ozone treatment to create a hydrophilic surface.

  • Precursor and Reactor Setup:

    • Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into a stainless-steel bubbler and heat to 100 °C.[12]

    • Load the deionized water into another precursor container and maintain it at room temperature.

    • Install the substrates into the ALD reactor chamber.

    • Heat the reactor to the desired deposition temperature (e.g., 150 °C).

    • Maintain a constant flow of nitrogen carrier gas (e.g., 20 sccm).

  • ALD Cycle:

    • The ALD cycle for Cu₂O deposition consists of four steps:

      • Cu(dmap)₂ Pulse: Pulse the vapor of Bis(dimethylamino-2-propoxy)copper(II) into the reactor chamber for a set time (e.g., 1 second).

      • Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts (e.g., 30 seconds).

      • Water Pulse: Pulse water vapor into the chamber (e.g., 1 second).

      • Nitrogen Purge: Purge the chamber with nitrogen gas to remove unreacted water and byproducts (e.g., 30 seconds).

  • Film Deposition:

    • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using a QCM. For a 10 nm film, approximately 83 cycles would be required (based on a 0.12 Å/cycle growth rate).

  • Post-Deposition:

    • After the deposition is complete, cool down the reactor under a nitrogen atmosphere.

    • Remove the substrates from the reactor.

    • If required, deposit a protective capping layer (e.g., Al₂O₃ by ALD) immediately to prevent oxidation of the Cu₂O film.

Workflow for Fabrication of a Perovskite Solar Cell with a Cu₂O HTL

This workflow outlines the general steps for fabricating a perovskite solar cell using a Cu₂O HTL deposited via ALD from the Bis(dimethylamino-2-propoxy)copper(II) precursor.

G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (ITO-coated glass) B 2. Cu2O HTL Deposition (ALD with Cu(dmap)2) A->B C 3. Perovskite Active Layer Deposition (e.g., Spin-coating) B->C D 4. Electron Transport Layer Deposition (e.g., PCBM) C->D E 5. Top Electrode Deposition (e.g., Thermal Evaporation of Ag) D->E F 6. Device Encapsulation and Testing E->F

Workflow for Perovskite Solar Cell Fabrication.

Signaling Pathways and Logical Relationships

The logical relationship in the application of Bis(dimethylamino-2-propoxy)copper(II) for organic electronics is a precursor-to-film-to-device pathway. This is illustrated in the following diagram.

G cluster_1 Material Synthesis and Device Integration precursor Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)2) process Atomic Layer Deposition (ALD) + Water (H2O) precursor->process film Copper(I) Oxide (Cu2O) Thin Film (p-type semiconductor) process->film layer Hole Transport Layer (HTL) film->layer device Organic Electronic Device (e.g., Perovskite Solar Cell) layer->device

Logical pathway from precursor to device.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a key precursor for the deposition of Cu₂O thin films via atomic layer deposition. These films have significant potential for application as hole transport layers in a variety of organic electronic devices. The protocols and data presented in these notes provide a foundation for researchers to explore the integration of this material into next-generation organic electronics. Careful control over the deposition process and post-deposition handling is crucial to achieve high-performance devices.

References

Application Notes and Protocols for Handling and Storing Air-Sensitive Cu(dmap)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), commonly abbreviated as Cu(dmap)₂, is a dark purple crystalline solid that serves as a crucial precursor in various chemical applications, most notably in the deposition of copper-containing thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its utility stems from its volatility and ability to decompose cleanly to form high-purity copper films. However, Cu(dmap)₂ is highly sensitive to air and moisture, necessitating specialized handling and storage procedures to maintain its integrity and ensure experimental reproducibility.[1]

These application notes provide detailed protocols for the safe and effective handling and storage of Cu(dmap)₂, ensuring its stability and performance in research and development settings.

Compound Properties and Stability

A thorough understanding of the physicochemical properties of Cu(dmap)₂ is essential for its proper handling. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₂₄CuN₂O₂[1]
Molecular Weight 267.86 g/mol [1]
Appearance Dark purple crystals[1]
Melting Point 126-131 °C
Decomposition Temperature Onset of significant decomposition occurs above the typical ALD processing window. A similar copper precursor shows decomposition around 220°C.[2]
Solubility Soluble in many organic solvents. Specific solubility data should be determined empirically for the desired solvent system.
Air and Moisture Sensitivity Highly sensitive; decomposes upon exposure to air and moisture.[1][1]

Thermal Stability: Cu(dmap)₂ exhibits good thermal stability within the typical temperature range for ALD applications, which is generally between 110 °C and 175 °C.[3] Exceeding this window can lead to thermal decomposition, affecting film purity and deposition rates.

Safety and Hazard Information

Cu(dmap)₂ is classified as a hazardous substance. All handling procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

HazardGHS ClassificationPrecautionary Measures
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

General Safety Precautions:

  • Always handle Cu(dmap)₂ in a well-ventilated area, preferably within a certified fume hood or glovebox.[1]

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage Protocols

Proper storage is critical to prevent the degradation of Cu(dmap)₂.

Short-Term Storage: For immediate or frequent use, store Cu(dmap)₂ in a desiccator under a positive pressure of inert gas (argon or nitrogen). The desiccator should contain a suitable desiccant to absorb any residual moisture.

Long-Term Storage: For long-term storage, Cu(dmap)₂ should be kept in a sealed, airtight container within a glovebox under an inert atmosphere (<1 ppm O₂ and H₂O).[1] The original manufacturer's container, often a glass ampule or a specialized bubbler, is ideal. If the original container has been opened, the compound should be transferred to a suitable vial with a PTFE-lined cap and sealed with paraffin film for extra protection. Store the container in a cool, dark place.

cluster_storage Storage Protocol for Cu(dmap)₂ Receive_Compound Receive Compound (Sealed Container) Glovebox Glovebox (<1 ppm O₂, H₂O) Receive_Compound->Glovebox Transfer In Short_Term Short-Term Storage (Inert Gas Desiccator) Glovebox->Short_Term For frequent use Long_Term Long-Term Storage (Sealed Vial in Glovebox) Glovebox->Long_Term For extended storage Aliquot Aliquot for Use Short_Term->Aliquot Long_Term->Aliquot

Caption: Workflow for the appropriate storage of Cu(dmap)₂.

Experimental Protocols: Handling and Transfer

Due to its air-sensitive nature, all manipulations of Cu(dmap)₂ must be performed under an inert atmosphere. This can be achieved using either a glovebox or Schlenk line techniques.

Handling in a Glovebox (Recommended)

A glovebox provides the most controlled environment for handling air-sensitive solids.

Materials:

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Spatula

  • Weighing paper or boat

  • Tared vial or flask with a septum-lined cap

  • Analytical balance (inside the glovebox)

Protocol:

  • Preparation: Ensure all necessary glassware, spatulas, and weighing materials are brought into the glovebox antechamber and properly purged according to the glovebox's standard operating procedure. This typically involves several cycles of evacuation and backfilling with inert gas.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes before use.

  • Weighing: a. Place a weighing boat or paper on the analytical balance inside the glovebox and tare the balance. b. Carefully open the container of Cu(dmap)₂. c. Using a clean, dry spatula, transfer the desired amount of the solid onto the weighing boat. d. Record the mass. e. Carefully transfer the weighed solid into the tared reaction flask or vial. f. Securely cap the flask or vial.

  • Clean-up: Clean the spatula and any spills within the glovebox using a suitable solvent and wipes. Dispose of contaminated materials in a designated sealed waste container inside the glovebox.

  • Removal from Glovebox: Seal the reaction vessel tightly before transferring it out of the glovebox through the antechamber.

cluster_glovebox Glovebox Handling Workflow for Cu(dmap)₂ Start Start Prepare Prepare & Purge Glassware/Tools Start->Prepare Equilibrate Equilibrate in Glovebox Atmosphere Prepare->Equilibrate Weigh Weigh Cu(dmap)₂ on Balance Equilibrate->Weigh Transfer Transfer Solid to Reaction Vessel Weigh->Transfer Seal Seal Vessel Transfer->Seal Cleanup Clean Workspace & Tools Seal->Cleanup End End Cleanup->End

Caption: Step-by-step workflow for handling Cu(dmap)₂ inside a glovebox.

Handling using Schlenk Line Techniques

For laboratories not equipped with a glovebox, Schlenk line techniques can be used. This method requires more technical skill to ensure the exclusion of air.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask

  • Septa

  • Cannula (double-tipped needle)

  • Syringes and needles

  • Source of dry, degassed solvent

Protocol for Transferring as a Solid:

  • Preparation: Dry all glassware in an oven (≥125 °C) overnight and cool under a stream of inert gas.

  • Inerting the Flask: Attach a Schlenk flask containing a magnetic stir bar to the Schlenk line. Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.

  • Positive Pressure: Maintain a slight positive pressure of inert gas in the flask (indicated by a gentle outflow through a bubbler).

  • Solid Transfer: a. If the Cu(dmap)₂ is in a Schlenk-compatible container, it can be connected to the reaction flask via a solid addition tube under a positive flow of inert gas. b. Alternatively, quickly transfer the solid from its original container to the reaction flask under a strong counterflow of inert gas. This method carries a higher risk of brief air exposure.

  • Purging: After the addition, evacuate and backfill the flask with inert gas three times to remove any air that may have entered during the transfer.

Protocol for Transferring as a Solution:

  • Prepare a Stock Solution: In a separate Schlenk flask, prepare a stock solution of Cu(dmap)₂ by adding a known mass of the solid (weighed in a glovebox if possible) and then adding a known volume of a dry, degassed solvent via cannula or syringe.

  • Cannula Transfer: a. To transfer the solution to a reaction flask, ensure both the stock solution flask and the reaction flask are under a positive pressure of inert gas. b. Insert one end of a cannula through the septum of the stock solution flask, ensuring the tip is below the liquid level. c. Insert the other end of the cannula through the septum of the reaction flask. d. Create a slight pressure difference to initiate the transfer by, for example, venting the reaction flask with a needle connected to a bubbler. e. Once the desired volume is transferred, remove the cannula.

Disposal

All waste materials contaminated with Cu(dmap)₂, including empty containers, weighing paper, gloves, and septa, must be treated as hazardous waste. Quench any residual reactive material with a suitable solvent (e.g., isopropanol) in a controlled manner within a fume hood before disposal. Follow all institutional and local regulations for hazardous waste disposal.

References

Application Notes and Protocols for the Synthesis of Cu₂S Films Using Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(I) sulfide (Cu₂S) is a p-type semiconductor material with significant potential in various applications, including solar cells, photodetectors, and thermoelectric devices. The synthesis of high-quality Cu₂S thin films with controlled thickness and morphology is crucial for the advancement of these technologies. Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are powerful techniques for producing uniform thin films. Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) is a volatile metal-organic precursor well-suited for these deposition methods.[1][2] This document provides detailed protocols and data for the synthesis of Cu₂S films utilizing this precursor.

Precursor Specifications

Bis(dimethylamino-2-propoxy)copper(II) is a coordination complex that serves as an effective precursor for the deposition of copper-containing films.[1]

  • Chemical Name: Bis(dimethylamino-2-propoxy)copper(II)[1]

  • Synonym: Bis[1-(dimethylamino)-2-propanolato]copper, Cu(dmap)₂[1]

  • CAS Number: 185827-91-2[1]

  • Molecular Formula: Cu(C₅H₁₂NO)₂[1]

  • Molecular Weight: 267.86 g/mol [1]

  • Appearance: Dark purple crystals[1]

  • Handling: The compound is sensitive to air and moisture and should be handled under an inert atmosphere.[1]

Data Presentation

The following table summarizes typical deposition parameters and resulting film properties for copper sulfide films synthesized via ALD, which can be adapted for the use of Cu(dmap)₂. Note that specific results will vary based on the exact experimental setup.

ParameterValueReference
Precursor Bis(dimethylamino-2-methyl-2-butoxy)copper(II)[3]
Sulfur Source 5% H₂S in Argon[3]
Deposition Temperature 120–200 °C[3]
Growth Rate ~0.22–0.24 nm/cycle (at 150–200 °C)[3]
Film Stoichiometry Stoichiometric Cu₂S at 120–150 °C[3]
Film Morphology Continuous film at 100–120 °C[3]
Electrical Properties p-type conductivity[3]
Hole Concentration 4 × 10¹⁹–10²¹ cm⁻³[3]
Hall Mobility 2 cm²/Vs[3]
Optical Band Gap 1.2 eV[3]

Experimental Protocols

The following protocol describes the synthesis of Cu₂S thin films by Atomic Layer Deposition (ALD), a method for which Cu(dmap)₂ is a suitable precursor. This protocol is based on established procedures for similar copper precursors.[3]

1. Substrate Preparation

  • Clean substrates (e.g., glass, silicon wafers) by immersing them in chromic acid for 24 hours.

  • Ultrasonically clean the substrates with distilled water and then rinse with ethanol.

  • Dry the substrates thoroughly, for instance, in a desiccator, before loading them into the deposition chamber.

2. Precursor Handling and System Setup

  • Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into a stainless-steel bubbler-type canister. Due to its air and moisture sensitivity, this should be done in an inert atmosphere (e.g., a glovebox).[1]

  • Heat the precursor canister to a suitable temperature to achieve adequate vapor pressure. For Cu(dmap)₂, a temperature of 100 °C has been used for Cu₂O deposition and is a good starting point.[4]

  • Use a sulfur source, such as hydrogen sulfide (H₂S), typically diluted in an inert gas like argon.

  • Set up the ALD reactor with a constant flow of an inert carrier gas (e.g., ultrapure argon).[3]

3. Atomic Layer Deposition Cycle

The ALD process for Cu₂S consists of sequential, self-limiting surface reactions. A typical ALD cycle involves four steps:

  • Pulse Cu(dmap)₂: Introduce the vaporized copper precursor into the reaction chamber. The precursor molecules will adsorb and react with the substrate surface.

  • Purge 1: Purge the chamber with an inert gas (e.g., argon) to remove any unreacted precursor and gaseous byproducts.

  • Pulse H₂S: Introduce the sulfur source (H₂S) into the chamber. It will react with the precursor layer on the surface to form a layer of copper sulfide.

  • Purge 2: Purge the chamber again with the inert gas to remove unreacted H₂S and any byproducts.

This cycle is repeated to grow the film to the desired thickness. The deposition temperature is a critical parameter, with a suggested range of 120-150 °C to obtain stoichiometric Cu₂S films.[3]

4. Film Characterization

  • Morphology and Structure: Use Scanning Electron Microscopy (SEM) to study the surface morphology and X-Ray Diffraction (XRD) to determine the crystalline phase of the deposited films.

  • Optical Properties: Measure the optical transmittance and absorbance using a UV-Vis spectrophotometer to determine the optical band gap.

  • Electrical Properties: Characterize the electrical properties, such as hole concentration and mobility, using Hall effect measurements.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_deposition Atomic Layer Deposition (ALD) cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning (Chromic Acid, DI Water, Ethanol) Precursor_Loading Precursor Loading (Cu(dmap)₂ in bubbler) ALD_Cycle Repeat N Cycles: 1. Pulse Cu(dmap)₂ 2. N₂ Purge 3. Pulse H₂S 4. N₂ Purge Precursor_Loading->ALD_Cycle Morphology Morphology/Structure (SEM, XRD) ALD_Cycle->Morphology Optical Optical Properties (UV-Vis Spectroscopy) ALD_Cycle->Optical Electrical Electrical Properties (Hall Effect) ALD_Cycle->Electrical

Caption: Workflow for Cu₂S film synthesis and characterization.

ALD_Reaction_Pathway cluster_step1 Step 1: Cu Precursor Pulse cluster_step2 Step 2: H₂S Pulse Substrate_OH Substrate-OH Surface_Cu Substrate-O-Cu(dmap) Substrate_OH->Surface_Cu Cu_dmap2 Cu(dmap)₂ (gas) Cu_dmap2->Surface_Cu Surface_Cu_input Substrate-O-Cu(dmap) Surface_Cu->Surface_Cu_input N₂ Purge H2S H₂S (gas) Cu2S_layer Substrate-Cu₂S H2S->Cu2S_layer Surface_Cu_input->Cu2S_layer

Caption: Simplified ALD reaction pathway for Cu₂S formation.

References

Application Notes and Protocols: Growth of Copper Films Using Cu(dmap)₂ Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of copper thin films using the precursor bis(dimethylamino-2-propoxy)copper(II), commonly known as Cu(dmap)₂. This precursor is particularly valuable for creating copper-based materials through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling precise material formation.[1]

Data Presentation: Growth Rate of Copper Films

The growth rate of copper films using Cu(dmap)₂ is highly dependent on the deposition method and experimental parameters, particularly the co-reactant and temperature. The following tables summarize the quantitative data from various studies.

Atomic Layer Deposition (ALD) of Metallic Copper
Co-reactantDeposition Temperature (°C)Growth Rate (Å/cycle)SubstrateKey ObservationsReference
Tertiary Butyl Hydrazine (TBH)80 - 1400.05 - 0.17Native oxide terminated SiGrowth rate increased with temperature. A higher initial growth rate (0.17 Å/cycle) was observed during the first 1000 cycles.[2][3][2][3]
Diethylzinc (Et₂Zn)100 - 120~0.2Si(100)A uniform, conformal, and pure copper metal thin film was grown.[4][5][6][7][4][5][6][7]
Diethylzinc (Et₂Zn)1400.27Si(100)The growth rate gradually increased with temperature.[4][4]
Atomic Layer Deposition (ALD) of Copper Oxides
Co-reactantDeposition Temperature (°C)Film TypeGrowth Rate (Å/cycle)SubstrateKey ObservationsReference
Water (H₂O)110 - 175Cu₂O0.12 ± 0.02VariousGrowth of Cu(I) oxide films.[8][9][8][9]
Ozone (O₃)80 - 140CuO0.2 - 0.3VariousProduced polycrystalline copper(II) oxide films.[10][10]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Metallic Copper using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)

This protocol is based on the low-temperature ALD process for depositing low-resistivity copper thin films.[2]

1. Substrate Preparation:

  • Start with a substrate, for example, a native oxide terminated silicon wafer.

  • Ensure the substrate is clean and free of contaminants.

2. ALD Reactor Setup:

  • Place the substrate in the ALD reactor.

  • Heat the Cu(dmap)₂ precursor to a suitable temperature to achieve adequate vapor pressure.

  • Maintain the reactor chamber at the desired deposition temperature (e.g., 120 °C).

3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A typical cycle includes: a. Cu(dmap)₂ Pulse: Introduce Cu(dmap)₂ vapor into the reactor for a set duration (e.g., 1.0 second) to allow for precursor adsorption on the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., nitrogen) for a specific time (e.g., 1.0 second) to remove any unreacted Cu(dmap)₂ and gaseous byproducts. c. TBH Pulse: Introduce the reducing agent, tertiary butyl hydrazine (TBH), into the reactor for a set duration (e.g., 0.2 seconds). TBH reacts with the adsorbed Cu(dmap)₂ to form a copper layer. d. Purge 2: Purge the reactor again with the inert gas (e.g., 1.0 second) to remove unreacted TBH and any reaction byproducts.

4. Film Growth:

  • Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. For instance, 1500 cycles can be performed.[2]

5. Post-Deposition:

  • Cool down the reactor and remove the substrate with the deposited copper film.

  • Characterize the film for properties such as thickness, resistivity, purity, and crystallinity.

Visualizations

Experimental Workflow for ALD of Copper Films

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycle (Repeated 'n' times) cluster_post Post-Deposition start Start: Substrate Preparation reactor_setup ALD Reactor Setup start->reactor_setup cu_pulse 1. Cu(dmap)₂ Pulse reactor_setup->cu_pulse purge1 2. Inert Gas Purge cu_pulse->purge1 reactant_pulse 3. Co-reactant Pulse (e.g., TBH, Et₂Zn) purge1->reactant_pulse purge2 4. Inert Gas Purge reactant_pulse->purge2 purge2->cu_pulse Repeat Cycle cooldown Cool Down & Unload purge2->cooldown characterization Film Characterization cooldown->characterization end End characterization->end

Caption: Experimental workflow for the Atomic Layer Deposition of copper films.

Proposed Reaction Mechanism for ALD of Copper with Et₂Zn

The transmetalation reaction between Cu(dmap)₂ and Et₂Zn is a key process in the ALD of copper films.[4][5] The Cu(dmap)₂ molecule adsorbs and dissociates on the surface, followed by a reaction with Et₂Zn.[5][6]

Reaction_Mechanism cluster_cu_pulse Cu(dmap)₂ Pulse cluster_et2zn_pulse Et₂Zn Pulse cu_precursor Cu(dmap)₂ (gas) adsorbed_cu Surface-bound dmap & Cu(dmap) fragments cu_precursor->adsorbed_cu Adsorption & Dissociation surface_reaction Surface Reaction adsorbed_cu->surface_reaction et2zn_gas Et₂Zn (gas) et2zn_gas->surface_reaction byproducts Volatile Byproducts (e.g., Butane, Zn(dmap)₂) surface_reaction->byproducts Desorption cu_film Metallic Copper (Cu⁰) Film Growth surface_reaction->cu_film

Caption: Proposed reaction pathway for copper ALD using Cu(dmap)₂ and Et₂Zn.

References

Application Notes and Protocols for Bis(dimethylamino-2-propoxy)copper(II) Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), often abbreviated as Cu(dmap)₂, is a volatile, thermally stable organometallic precursor highly suitable for the deposition of copper and copper oxide thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its versatility and the high purity of the resulting films make it a preferred choice for various applications, including microelectronics and catalysis.[3] These notes provide detailed protocols and substrate compatibility data for the deposition of both copper metal (Cu) and copper(I) oxide (Cu₂O) films using Cu(dmap)₂.

Chemical and Physical Properties of Bis(dimethylamino-2-propoxy)copper(II):

PropertyValue
Synonyms Cu(dmap)₂, Bis[1-(dimethylamino)-2-propanolato]copper
CAS Number 185827-91-2
Molecular Formula C₁₀H₂₄CuN₂O₂
Molecular Weight 267.86 g/mol
Appearance Dark purple crystals
State at RT Solid
Sensitivity Air and moisture sensitive

Substrate Compatibility and Deposition Parameters

The choice of substrate significantly influences the nucleation and properties of the deposited film. Cu(dmap)₂ has been successfully used to deposit films on a variety of substrates. The following tables summarize key deposition parameters and resulting film properties for different material systems.

Copper (Cu) Metal Deposition

For the deposition of metallic copper, a reducing co-reactant is required. Tertiary butyl hydrazine (TBH) and diethylzinc (DEZ) are two effective reducing agents.

Table 1: ALD Parameters for Copper (Cu) Deposition using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)

SubstrateDeposition Temperature (°C)Growth Rate (Å/cycle)Film Purity (at. %)Resistivity (μΩ·cm)
Si (native oxide) 1200.17 (initial), 0.05 (steady-state)~99.41.9 (for a 54 nm film)
Si (H-terminated) 120Data not availableData not availableData not available
Glass 120Data not availableData not availableData not available
Al₂O₃ 120Data not availableData not availableData not available
TiN 120Data not availableData not availableData not available
Ru 120Data not availableData not availableData not available

Data synthesized from reference[4].

Table 2: ALD Parameters for Copper (Cu) Deposition using Cu(dmap)₂ and Diethylzinc (DEZ)

SubstrateDeposition Temperature (°C)Growth Rate (Å/cycle)Film Properties
Si(100) 100 - 120~0.27 (at 140°C)Uniform, conformal, and pure copper metal thin film.[5][6]
Patterned Substrates 100 - 120Data not availableFabrication of Cu nanotubes (150 nm diameter, 12 µm length) demonstrated.[5]

Data synthesized from references[5][6].

Copper(I) Oxide (Cu₂O) Deposition

For the deposition of copper(I) oxide, water (H₂O) is used as the oxygen source and co-reactant.

Table 3: ALD Parameters for Copper(I) Oxide (Cu₂O) Deposition using Cu(dmap)₂ and Water (H₂O)

SubstrateDeposition Temperature (°C)Growth Rate (Å/cycle)Film Properties
General (QCM) 110 - 1750.12 ± 0.02X-ray amorphous, oxidizes upon air exposure.[7][8][9][10][11]
TiO₂ Nanoparticle Film ~150Data not availableAs-deposited films show a reddish color, turning greenish-brown upon air exposure.[12]
Anodized Aluminum Oxide (AAO) ~150Data not availableDeep red colored films. Can be protected from oxidation with a thin Al₂O₃ capping layer.[12]
Al₂O₃ (undercoat) 150Data not availableSelf-limiting growth observed.[12]

Data synthesized from references[7][8][9][10][11][12].

Experimental Protocols

Safety Precautions

Bis(dimethylamino-2-propoxy)copper(II) is sensitive to air and moisture and requires careful handling.[5] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and acids.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

Substrate Preparation

Proper substrate cleaning is critical to achieve high-quality, adherent films. The following are general cleaning procedures; specific applications may require tailored protocols.

General Substrate Cleaning Protocol:

  • Degreasing: Sonicate the substrate in acetone for 5-10 minutes, followed by sonication in isopropyl alcohol (IPA) for 5-10 minutes to remove organic residues.[7]

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

  • Drying: Dry the substrate with a stream of high-purity nitrogen or argon gas.

  • Oxide Removal (for Si substrates): To remove the native oxide layer, dip the silicon substrate in a buffered oxide etch (BOE) or a dilute hydrofluoric acid (HF) solution for 60 seconds, followed by a thorough DI water rinse and nitrogen drying. This step should be performed immediately before loading the substrate into the deposition chamber.

Atomic Layer Deposition (ALD) Protocol for Copper (Cu) Metal

This protocol is based on the use of Cu(dmap)₂ and tertiary butyl hydrazine (TBH) as the reducing agent.

  • Precursor and Reactor Setup:

    • Heat the Cu(dmap)₂ precursor to 100 °C to ensure sufficient vapor pressure.[12]

    • Maintain the ALD reactor walls at a temperature higher than the precursor to prevent condensation.

    • Set the substrate temperature to the desired value (e.g., 120 °C).

    • Use a high-purity inert gas (e.g., nitrogen or argon) as the carrier and purge gas.

  • ALD Cycle: A single ALD cycle consists of four steps:

    • Step 1: Cu(dmap)₂ Pulse: Introduce Cu(dmap)₂ vapor into the reactor chamber for a set duration (e.g., 1.0 second).

    • Step 2: Purge: Purge the chamber with inert gas to remove any unreacted precursor and byproducts (e.g., 1.0 second).

    • Step 3: TBH Pulse: Introduce TBH vapor into the chamber.

    • Step 4: Purge: Purge the chamber with inert gas to remove unreacted TBH and byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The number of cycles will depend on the growth rate for the specific substrate and process conditions.

Atomic Layer Deposition (ALD) Protocol for Copper(I) Oxide (Cu₂O)

This protocol utilizes Cu(dmap)₂ and water (H₂O) as the co-reactant.

  • Precursor and Reactor Setup:

    • Heat the Cu(dmap)₂ precursor to 100 °C.[12]

    • Maintain the ALD reactor at the desired deposition temperature (e.g., 110-175 °C).

    • Use a high-purity inert gas as the carrier and purge gas.

  • ALD Cycle:

    • Step 1: Cu(dmap)₂ Pulse: Pulse the Cu(dmap)₂ precursor into the reactor (e.g., for 1 second).

    • Step 2: Purge: Purge with inert gas (e.g., for 30 seconds).

    • Step 3: H₂O Pulse: Pulse water vapor into the reactor (e.g., for 1 second).

    • Step 4: Purge: Purge with inert gas (e.g., for 30 seconds).

  • Deposition: Repeat the ALD cycle to achieve the desired film thickness.

Visualizations

G cluster_0 ALD Cycle for Copper (Cu) Deposition step1 Step 1: Pulse Cu(dmap)₂ step2 Step 2: Inert Gas Purge step1->step2 Repeat n times step3 Step 3: Pulse Reducing Agent (e.g., TBH) step2->step3 Repeat n times step4 Step 4: Inert Gas Purge step3->step4 Repeat n times step4->step1 Repeat n times

Caption: ALD workflow for copper metal deposition.

G cluster_0 Transmetalation Reaction Mechanism with DEZ Cu_dmap2 Cu(dmap)₂ (gas) Surface Substrate Surface Cu_dmap2->Surface Adsorption & Ligand Exchange DEZ Zn(C₂H₅)₂ (gas) DEZ->Surface Reaction Adsorbed_Cu Adsorbed Cu Species Surface->Adsorbed_Cu Zn_dmap2 Zn(dmap)₂ (volatile byproduct) Adsorbed_Cu->Zn_dmap2 Desorption Butane Butane (volatile byproduct) Adsorbed_Cu->Butane Reductive Elimination & Desorption Cu_film Cu Film Adsorbed_Cu->Cu_film Deposition

Caption: Reaction pathway for Cu deposition with DEZ.

References

Application Notes and Protocols for the Scale-up Synthesis of Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a coordination complex with the molecular formula C₁₀H₂₄CuN₂O₂.[1][2] This air and moisture-sensitive compound typically appears as dark purple crystals and is valuable as a catalyst in organic synthesis and as a precursor for creating copper-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][3][4] Given its increasing importance in materials science and catalysis, a reproducible and scalable synthesis protocol is essential for ensuring a consistent supply for research and development.

These application notes provide a detailed laboratory-scale synthesis protocol for Bis(dimethylamino-2-propoxy)copper(II) and a comprehensive guide to the considerations and a hypothetical protocol for its scale-up.

Physicochemical Data

A summary of the key physicochemical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₂₄CuN₂O₂[1][3]
Molecular Weight 267.86 g/mol [1][2]
Appearance Dark purple crystals[1]
Sensitivity Air and moisture sensitive[1]
Common Synonyms Cu(dmap)₂, Bis[1-(dimethylamino)-2-propanolato]copper[1]
CAS Number 185827-91-2[3]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is based on common synthetic routes for copper(II) alkoxide complexes and should be performed by trained personnel experienced in handling air-sensitive compounds.

Materials and Equipment:

  • Anhydrous Copper(II) Chloride (CuCl₂)

  • Sodium methoxide (NaOMe)

  • 1-Dimethylamino-2-propanol

  • Anhydrous Methanol

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Schlenk line apparatus or glovebox

  • Magnetic stirrer with heating capabilities

  • Cannula and syringes for liquid transfer

  • Glassware (Schlenk flasks, dropping funnel, filter funnel) oven-dried before use

Procedure:

  • Preparation of Copper(II) Methoxide Suspension:

    • In a 250 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous copper(II) chloride (3.18 g, 23.6 mmol) in 50 mL of anhydrous methanol.

    • In a separate 100 mL Schlenk flask, dissolve sodium methoxide (2.55 g, 47.2 mmol) in 40 mL of anhydrous methanol.

    • Slowly add the sodium methoxide solution to the copper(II) chloride suspension via cannula with vigorous stirring. A dark blue suspension of copper(II) methoxide will form.

    • Stir the mixture at room temperature for 1 hour.

  • Ligand Exchange Reaction:

    • To the copper(II) methoxide suspension, add 1-dimethylamino-2-propanol (5.35 g, 51.9 mmol) dropwise via syringe.

    • Upon addition of the ligand, the color of the reaction mixture will gradually change.

    • After the addition is complete, heat the mixture to a gentle reflux (around 65 °C) for 4 hours.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure.

    • To the resulting solid, add 100 mL of anhydrous toluene and stir for 30 minutes to dissolve the product. The byproduct, sodium chloride, will remain as a precipitate.

    • Filter the mixture through a cannula filter or a filter frit under an inert atmosphere to remove the sodium chloride.

    • Wash the precipitate with an additional 20 mL of anhydrous toluene.

    • Combine the filtrates and remove the toluene under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a minimal amount of hot anhydrous hexane.

    • Cool the solution to -20 °C to induce crystallization.

    • Collect the dark purple crystals by filtration, wash with a small amount of cold anhydrous hexane, and dry under vacuum.

Expected Yield: 70-80%

Scale-up Synthesis: Application Notes and Protocol

Scaling up the synthesis of air-sensitive organometallic compounds like Bis(dimethylamino-2-propoxy)copper(II) requires careful consideration of several factors that are less critical at the lab scale.

Key Scale-up Considerations
  • Heat Transfer: The formation of copper(II) methoxide and the subsequent ligand exchange reaction are exothermic. In larger reactors, inefficient heat removal can lead to localized "hot spots," promoting side reactions and reducing yield and purity. A jacketed reactor with a suitable heat transfer fluid is essential for maintaining precise temperature control.

  • Mass Transfer (Mixing): Achieving uniform mixing in a large-scale reactor is more challenging than in a small flask. Inefficient mixing can lead to poor reagent distribution and localized concentration gradients, which can negatively impact the reaction. The choice of impeller design and stirring speed is critical for ensuring homogeneity.

  • Reagent Addition: The rate of addition of the sodium methoxide solution and the 1-dimethylamino-2-propanol becomes a critical parameter at scale. A controlled addition rate using a metering pump is necessary to manage the exotherm and ensure a consistent reaction profile.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the decomposition of the air- and moisture-sensitive product. The reactor must be thoroughly purged with an inert gas (e.g., nitrogen), and a slight positive pressure should be maintained throughout the process.

  • Solid Handling and Filtration: Handling larger quantities of solids, such as the sodium chloride byproduct, requires appropriate equipment like a filter press or a centrifugal filter, all while maintaining an inert atmosphere.

  • Solvent Handling and Recovery: The use of larger volumes of solvents necessitates a closed system for transfers and a solvent recovery system for economic and environmental reasons.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted before performing the scale-up synthesis. This includes considering the flammability of the solvents and the reactivity of the organometallic compounds.

Hypothetical Scale-up Protocol (1 kg Scale)

This protocol is a hypothetical guide and should be adapted and optimized based on available equipment and safety assessments.

Equipment:

  • 10 L jacketed glass or stainless steel reactor with a bottom outlet valve, equipped with a mechanical stirrer (e.g., pitched-blade turbine), a reflux condenser, a temperature probe, and ports for inert gas inlet/outlet and reagent addition.

  • Metering pump for controlled liquid addition.

  • Inert atmosphere filtration system (e.g., enclosed filter press).

  • Rotary evaporator or other suitable solvent removal system for large volumes.

  • Vacuum drying oven.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Purge the reactor with dry nitrogen for at least one hour to ensure an inert atmosphere. Maintain a slight positive nitrogen pressure.

  • Synthesis of Copper(II) Methoxide:

    • Charge the reactor with anhydrous copper(II) chloride (318 g, 2.36 mol) and 5 L of anhydrous methanol.

    • Start the agitator to create a uniform suspension.

    • In a separate vessel, prepare a solution of sodium methoxide (255 g, 4.72 mol) in 4 L of anhydrous methanol under a nitrogen atmosphere.

    • Using the metering pump, add the sodium methoxide solution to the reactor over a period of 1-2 hours, while maintaining the internal temperature at 20-25 °C using the reactor jacket.

    • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Ligand Exchange and Reaction:

    • Add 1-dimethylamino-2-propanol (535 g, 5.19 mol) to the reactor via the metering pump over 1 hour.

    • Once the addition is complete, slowly heat the reactor contents to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable in-process control if available.

  • Product Isolation and Purification:

    • Cool the reactor contents to room temperature.

    • Distill off the methanol under reduced pressure directly from the reactor.

    • Add 10 L of anhydrous toluene to the reactor and stir for 1 hour to dissolve the product.

    • Transfer the resulting slurry to the inert atmosphere filtration system to remove the precipitated sodium chloride.

    • Wash the filter cake with 2 L of anhydrous toluene.

    • Transfer the combined filtrate to a clean, dry, and purged reactor.

    • Reduce the volume of toluene by vacuum distillation.

    • Add 5-7 L of anhydrous hexane to the concentrated toluene solution to precipitate the product.

    • Cool the mixture to 0-5 °C to maximize precipitation.

    • Isolate the solid product using the filtration system.

    • Wash the product with cold anhydrous hexane.

    • Dry the final product in a vacuum oven at 40-50 °C.

Logical Workflow and Signaling Pathway Diagrams

Scale_Up_Synthesis_Workflow Figure 1: Workflow for Scale-up Synthesis of Bis(dimethylamino-2-propoxy)copper(II) cluster_prep Reactor Preparation cluster_synthesis Synthesis cluster_isolation Isolation and Purification Clean_Dry Clean and Dry Reactor Purge Purge with Nitrogen Clean_Dry->Purge Charge_CuCl2 Charge CuCl2 and Methanol Purge->Charge_CuCl2 Start Synthesis Add_NaOMe Controlled Addition of NaOMe Charge_CuCl2->Add_NaOMe Prep_NaOMe Prepare NaOMe Solution Prep_NaOMe->Add_NaOMe Stir_1 Stir for 1 hour Add_NaOMe->Stir_1 Add_Ligand Controlled Addition of Ligand Stir_1->Add_Ligand Reflux Reflux for 4-6 hours Add_Ligand->Reflux Cool Cool to Room Temperature Reflux->Cool Start Isolation Solvent_Removal_1 Remove Methanol Cool->Solvent_Removal_1 Add_Toluene Add Toluene Solvent_Removal_1->Add_Toluene Filter Filter NaCl Add_Toluene->Filter Solvent_Removal_2 Concentrate Filtrate Filter->Solvent_Removal_2 Precipitate Precipitate with Hexane Solvent_Removal_2->Precipitate Filter_Product Isolate Product Precipitate->Filter_Product Dry Dry under Vacuum Filter_Product->Dry Final_Product Final_Product Dry->Final_Product Final Product

References

Troubleshooting & Optimization

Technical Support Center: Bis(dimethylamino-2-propoxy)copper(II) in CVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, in Chemical Vapor Deposition (CVD). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis(dimethylamino-2-propoxy)copper(II) and why is it used in CVD?

Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) is a dark purple, solid organometallic copper precursor.[1] It is utilized in CVD and Atomic Layer Deposition (ALD) to create thin films of copper (Cu), copper(I) oxide (Cu₂O), or copper sulfide (Cu₂S) for electronic applications.[1] Its value in these processes stems from its volatility and thermal stability, which allows for precise material formation.[1]

Q2: What are the key physical and chemical properties of Cu(dmap)₂?

PropertyValue
Molecular Formula C₁₀H₂₄CuN₂O₂
Molecular Weight 267.86 g/mol
Appearance Dark purple crystals
Melting Point 126 to 131 °C
Decomposition Temperature 185-188 °C
Sublimation Temperature 90 °C @ 0.05 Torr
Sensitivity Air and moisture sensitive

Q3: How should I handle and store Cu(dmap)₂?

Due to its sensitivity to air and moisture, Cu(dmap)₂ requires careful handling to prevent decomposition.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] When handling the precursor, always use gloves and eye protection in a well-ventilated area or a glovebox.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the CVD of thin films using Cu(dmap)₂.

Issue 1: Inconsistent or Low Deposition Rate

Q: My deposition rate is much lower than expected or is fluctuating between experiments. What could be the cause?

A: Inconsistent or low deposition rates are often linked to precursor delivery issues. As a solid source, delivering a consistent vapor pressure of Cu(dmap)₂ to the reactor can be challenging.

Possible Causes and Solutions:

  • Inadequate Sublimator Temperature: The temperature of the bubbler or sublimator holding the Cu(dmap)₂ may be too low or unstable.

    • Solution: Ensure the sublimator is heated to a stable temperature, typically around 90°C, to achieve a sufficient vapor pressure (0.05 Torr). Monitor and control this temperature accurately throughout the deposition process.

  • Carrier Gas Flow Rate: The carrier gas flow rate might be too low to transport an adequate amount of the precursor vapor into the chamber.

    • Solution: Optimize the carrier gas (e.g., Argon, Nitrogen) flow rate. A higher flow rate can increase the delivery of the precursor, but an excessively high flow rate can lead to inefficient precursor usage and gas-phase reactions.

  • Clogged Delivery Lines: Over time, the precursor can deposit in the gas lines, especially in cooler sections, leading to blockages.

    • Solution: Regularly inspect and clean the gas delivery lines. Heat tracing the lines from the sublimator to the reaction chamber can help prevent condensation.

Issue 2: Poor Film Quality (High Impurity Content)

Q: My copper films have high levels of carbon or oxygen contamination. How can I improve the purity?

A: Carbon and oxygen impurities can arise from the precursor's ligands or from residual gases in the CVD chamber.

Possible Causes and Solutions:

  • Improper Deposition Temperature: If the substrate temperature is too high, it can lead to the fragmentation of the dimethylamino-propoxy ligands, resulting in carbon and nitrogen incorporation into the film. Conversely, a temperature that is too low may not be sufficient for the complete removal of the ligands.

    • Solution: Optimize the substrate temperature. For Cu(dmap)₂, deposition of pure copper metal is typically achieved in a temperature range of 230°C to 350°C without a reducing agent.

  • Incomplete Ligand Removal: The byproducts of the deposition reaction may not be effectively removed from the surface.

    • Solution: The introduction of a co-reactant or a reducing agent, such as hydrogen gas, can facilitate the removal of ligands and reduce the incorporation of impurities. However, this will require re-optimization of the process parameters.

  • Leaks in the CVD System: Leaks can introduce air and moisture into the reactor, leading to the formation of copper oxides and the incorporation of oxygen.[1]

    • Solution: Perform a thorough leak check of your CVD system using a helium leak detector or a rate-of-rise test. Ensure all seals and connections are secure.

  • Precursor Decomposition: If the precursor is exposed to air and moisture during handling or storage, it can decompose, leading to impurities.[1]

    • Solution: Always handle the precursor in an inert atmosphere (e.g., a glovebox) and ensure it is stored properly.[1]

Issue 3: Poor Film Adhesion and Uniformity

Q: The deposited copper film is peeling off the substrate, or the thickness is not uniform across the wafer. What should I do?

A: Poor adhesion and non-uniformity are common challenges in CVD and can be influenced by substrate preparation and process conditions.

Possible Causes and Solutions:

  • Substrate Surface Contamination: The substrate surface may have organic residues, particles, or a native oxide layer that hinders the nucleation and adhesion of the copper film.

    • Solution: Implement a thorough substrate cleaning procedure before deposition. This may involve solvent cleaning, followed by a plasma treatment or a wet chemical etch to remove any contaminants and the native oxide layer.

  • Improper Substrate Temperature: An incorrect or non-uniform substrate temperature can lead to variations in the deposition rate across the substrate.

    • Solution: Ensure the substrate heater provides a uniform temperature across the entire surface of the wafer. Calibrate the temperature controller and consider using a substrate rotation mechanism to improve uniformity.

  • Gas Flow Dynamics: The flow of the precursor and carrier gas in the reaction chamber can be non-uniform, leading to a higher deposition rate in certain areas.

    • Solution: Adjust the gas flow rates and the design of the gas inlet (showerhead) to promote a more uniform distribution of the precursor vapor over the substrate.

Experimental Protocols

Generalized CVD Protocol for Copper Thin Films using Cu(dmap)₂

This protocol provides a general starting point for the deposition of copper thin films. Optimal parameters will vary depending on the specific CVD reactor configuration and the desired film properties.

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer with a diffusion barrier like TiN or TaN) using a standard solvent cleaning procedure (e.g., sonication in acetone, then isopropanol).

    • Perform an in-situ pre-treatment, such as an argon plasma clean, to remove any remaining surface contaminants and the native oxide layer.

  • Precursor Handling and Delivery:

    • Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into a stainless-steel bubbler inside an inert atmosphere glovebox.

    • Install the bubbler into the CVD system and heat it to a stable temperature between 80°C and 100°C to generate sufficient vapor pressure.

    • Use a heated carrier gas line (e.g., 10-20 sccm of Argon) to transport the precursor vapor to the reaction chamber. The lines should be heated to a temperature slightly above the bubbler temperature to prevent condensation.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature, typically in the range of 230°C to 350°C.

    • Maintain a stable process pressure, usually in the range of 1 to 10 Torr.

    • Introduce the precursor vapor into the reaction chamber via the carrier gas for the desired deposition time.

    • Optionally, a reducing agent such as hydrogen gas (H₂) can be introduced to potentially improve film purity and deposition rate.

  • Post-Deposition:

    • Stop the precursor flow and cool down the substrate under an inert gas flow.

    • Vent the chamber to atmospheric pressure with an inert gas before removing the substrate.

Visualizations

G cluster_0 Precursor Delivery cluster_1 CVD Reaction Solid_Precursor Cu(dmap)₂ in Bubbler Vaporization Heating (e.g., 90°C) Solid_Precursor->Vaporization Vapor_Transport Carrier Gas Flow (e.g., Ar) Vaporization->Vapor_Transport Reactor CVD Reactor Vapor_Transport->Reactor Substrate Heated Substrate (230-350°C) Reactor->Substrate Decomposition Thermal Decomposition of Cu(dmap)₂ Substrate->Decomposition Surface Reaction Film_Growth Copper Film Deposition Decomposition->Film_Growth Byproducts Volatile Byproducts (Ligand Fragments) Decomposition->Byproducts Exhaust Exhaust Byproducts->Exhaust

Caption: Experimental workflow for CVD of copper using Cu(dmap)₂.

G Start Problem with Cu(dmap)₂ CVD Check_Delivery Check Precursor Delivery System Start->Check_Delivery Check_Temp Verify Substrate Temperature Start->Check_Temp Check_Purity Assess Film Purity Start->Check_Purity Check_Adhesion Evaluate Film Adhesion/Uniformity Start->Check_Adhesion Delivery_Issue Inconsistent Vapor Pressure? Clogged Lines? Check_Delivery->Delivery_Issue Temp_Issue Incorrect or Non-Uniform Temp? Check_Temp->Temp_Issue Purity_Issue High Carbon/Oxygen? Check_Purity->Purity_Issue Adhesion_Issue Peeling or Non-Uniform? Check_Adhesion->Adhesion_Issue Sol_Delivery Adjust Bubbler Temp & Carrier Gas Flow. Inspect/Clean Lines. Delivery_Issue->Sol_Delivery Yes Sol_Temp Calibrate Heater. Ensure Uniform Heating. Temp_Issue->Sol_Temp Yes Sol_Purity Optimize Deposition Temp. Check for Leaks. Handle Precursor Properly. Purity_Issue->Sol_Purity Yes Sol_Adhesion Improve Substrate Cleaning. Optimize Gas Flow Dynamics. Adhesion_Issue->Sol_Adhesion Yes End Problem Resolved Sol_Delivery->End Sol_Temp->End Sol_Purity->End Sol_Adhesion->End

Caption: Troubleshooting workflow for common CVD issues with Cu(dmap)₂.

References

Technical Support Center: Optimizing Catalytic Activity of Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your catalytic experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Bis(dimethylamino-2-propoxy)copper(II) in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction using Bis(dimethylamino-2-propoxy)copper(II) is showing low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in copper-catalyzed cross-coupling reactions is a common issue that can stem from several factors. Here is a systematic approach to identify and resolve the problem:

  • Catalyst Inactivation: Bis(dimethylamino-2-propoxy)copper(II) is sensitive to air and moisture.[1] Ingress of oxygen or water can lead to catalyst decomposition and inactivation.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous, degassed solvents.

      • Handle the catalyst and set up the reaction in a glovebox or under a positive pressure of an inert gas.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the catalytic activity of copper complexes.[2][3]

    • Troubleshooting Steps:

      • Base Selection: The strength and solubility of the base can significantly impact the reaction rate.[4] If you are using a weak base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.[5]

      • Solvent Screening: The solvent influences the solubility of reagents and the coordination environment of the copper catalyst.[6] Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[2][7] Consider screening a range of solvents to find the optimal one for your specific substrates.

      • Temperature Optimization: Ullmann-type reactions often require elevated temperatures.[3] If the reaction is sluggish at a lower temperature, gradually increase it. However, be aware that excessively high temperatures can lead to substrate or product decomposition.

  • Ligand Degradation: While Bis(dimethylamino-2-propoxy)copper(II) has built-in ligands, in some cases, the presence of strong nucleophiles or high temperatures can lead to ligand degradation.[8]

    • Troubleshooting Steps:

      • If ligand degradation is suspected, consider the addition of a more robust ancillary ligand that is known to be effective in copper catalysis, such as a phenanthroline or a diamine derivative.[5]

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Question: I am observing significant formation of homocoupled products from my boronic acid starting material and/or dehalogenation of my aryl halide. How can I minimize these side reactions?

Answer: The formation of side products such as homocoupled arenes (from boronic acids) or dehalogenated starting materials is a common challenge in cross-coupling reactions.[9]

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen.

    • Troubleshooting Steps:

      • While Chan-Lam couplings can be run open to the air, if homocoupling is a significant issue, try running the reaction under a strictly inert atmosphere to minimize oxygen exposure.[10][11]

      • Adjust the stoichiometry of your reagents. Using a slight excess of the amine or phenol nucleophile relative to the boronic acid can sometimes suppress homocoupling.

  • Dehalogenation of Aryl Halides: This is a common side reaction in Ullmann condensations, where the aryl halide is reduced to the corresponding arene.[3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Trace amounts of water can be a hydrogen source for dehalogenation.[3] Thoroughly dry all reagents and solvents.

      • Choice of Solvent and Base: Some solvents or bases can act as hydrogen donors at elevated temperatures. If dehalogenation is persistent, consider screening alternative solvents or bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for Bis(dimethylamino-2-propoxy)copper(II)?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A typical starting point is in the range of 5-10 mol%.[12] For challenging substrates or to achieve faster reaction times, a higher catalyst loading (up to 20 mol%) may be necessary. Conversely, for highly reactive substrates, the loading could potentially be lowered to 1-2 mol%. It is always recommended to perform a catalyst loading screen to find the optimal concentration for your specific reaction.

Q2: How should I handle and store Bis(dimethylamino-2-propoxy)copper(II)?

A2: Bis(dimethylamino-2-propoxy)copper(II) is sensitive to air and moisture and should be handled with care to prevent decomposition.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as in a glovebox or a desiccator. When weighing and dispensing the catalyst, it is best to do so in a glovebox.

Q3: Can I use Bis(dimethylamino-2-propoxy)copper(II) for C-S or C-C bond formation reactions?

A3: While Bis(dimethylamino-2-propoxy)copper(II) is commonly used for C-N and C-O cross-coupling reactions, copper catalysts, in general, are versatile and have been employed in a wide range of bond-forming reactions, including C-S and C-C couplings.[13] The effectiveness of this specific catalyst for these transformations would likely depend on the specific substrates and reaction conditions. Optimization of the reaction parameters, including the potential addition of a suitable ancillary ligand, would be necessary.

Q4: My reaction seems to stall before reaching completion. What could be the cause?

A4: Reaction stalling can be due to several factors, including catalyst deactivation over time, product inhibition, or the formation of inhibitory byproducts.

  • Troubleshooting Steps:

    • Catalyst Stability: At high temperatures over extended reaction times, the catalyst may slowly decompose. Consider if a lower temperature for a longer duration, or a slightly higher catalyst loading, could be beneficial.

    • Product Inhibition: In some cases, the product of the reaction can coordinate to the copper center and inhibit further catalytic turnover. If this is suspected, trying to run the reaction at a higher dilution may help.

    • Reagent Purity: Impurities in the starting materials or solvents can sometimes poison the catalyst. Ensure high-purity reagents are used.

Data Presentation

The following tables provide representative data for the optimization of a hypothetical Chan-Lam C-N cross-coupling reaction using Bis(dimethylamino-2-propoxy)copper(II). These tables are intended to serve as a guide for experimental design.

Table 1: Effect of Solvent on the Coupling of Aniline and Phenylboronic Acid

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene802445
2Dioxane802465
3DMF801888
4DMSO801892
5CH₃CN802455
Reaction Conditions: Aniline (1.0 mmol), Phenylboronic Acid (1.2 mmol), Bis(dimethylamino-2-propoxy)copper(II) (10 mol%), Cs₂CO₃ (2.0 equiv), under air.

Table 2: Effect of Base on the Coupling of Phenol and 4-Methoxyphenylboronic Acid

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃1002458
2K₃PO₄1002085
3Cs₂CO₃1001695
4Et₃N10024<10
Reaction Conditions: Phenol (1.0 mmol), 4-Methoxyphenylboronic Acid (1.2 mmol), Bis(dimethylamino-2-propoxy)copper(II) (10 mol%), DMSO, under air.

Table 3: Optimization of Catalyst Loading

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
111002445
22.51002475
351001891
4101001695
Reaction Conditions: Aniline (1.0 mmol), Phenylboronic Acid (1.2 mmol), Cs₂CO₃ (2.0 equiv), DMSO, under air.

Experimental Protocols

Below are detailed representative methodologies for key experiments.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of an Amine with an Arylboronic Acid (Chan-Lam Coupling)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Bis(dimethylamino-2-propoxy)copper(II) (0.1 mmol, 10 mol%), the desired amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • The vial is left open to the air.

  • Add the solvent (e.g., DMSO, 3 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of a Phenol with an Aryl Halide (Ullmann Condensation)

  • In a glovebox, add Bis(dimethylamino-2-propoxy)copper(II) (0.1 mmol, 10 mol%), the phenol (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried screw-cap vial with a magnetic stir bar.

  • If desired, an ancillary ligand (e.g., 1,10-phenanthroline, 0.2 mmol) can be added.

  • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., DMF, 3 mL) via syringe.

  • Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 110-130 °C).

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic phase over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the desired diaryl ether.[7][14]

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst Active? (Handled under inert atmosphere?) start->check_catalyst check_conditions Are Reaction Conditions Optimal? (Solvent, Base, Temperature) check_catalyst->check_conditions Yes inactive_catalyst Troubleshooting: - Use glovebox/Schlenk line - Use anhydrous, degassed solvents check_catalyst->inactive_catalyst No check_reagents Are Reagents Pure and Stoichiometry Correct? check_conditions->check_reagents Yes optimize_conditions Troubleshooting: - Screen solvents (e.g., DMSO, DMF) - Screen bases (e.g., Cs2CO3, K3PO4) - Optimize temperature check_conditions->optimize_conditions No purify_reagents Troubleshooting: - Purify starting materials - Check stoichiometry check_reagents->purify_reagents No success High Yield Achieved check_reagents->success Yes inactive_catalyst->check_catalyst optimize_conditions->check_conditions purify_reagents->check_reagents

Caption: Troubleshooting workflow for low product yield.

Chan_Lam_Catalytic_Cycle CuII Cu(II)(dmap)₂ CuII_Nuc [Cu(II)(dmap)₂(NucH)] CuII->CuII_Nuc + Nuc-H CuII_Nuc_B [Ar-Cu(II)(dmap)(Nuc)] CuII_Nuc->CuII_Nuc_B + ArB(OH)₂ - B(OH)₃ CuIII [Ar-Cu(III)(dmap)(Nuc)] CuII_Nuc_B->CuIII Oxidation Product Ar-Nuc CuIII->Product Reductive Elimination CuI Cu(I)(dmap) CuIII->CuI CuI->CuII Re-oxidation (O₂ from air)

Caption: Proposed catalytic cycle for Chan-Lam coupling.

Experimental_Workflow_Ullmann cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep1 Weigh Catalyst, Substrates, and Base prep2 Add to Oven-Dried Vial prep1->prep2 react1 Add Anhydrous, Degassed Solvent prep2->react1 react2 Heat to Desired Temperature react1->react2 react3 Monitor by TLC/GC react2->react3 workup1 Cool and Dilute with Organic Solvent react3->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: Experimental workflow for Ullmann condensation.

References

Technical Support Center: Optimizing Copper Film Deposition with Cu(dmap)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copper precursor bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂). Our goal is to help you minimize impurities and achieve high-quality copper films in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of copper films using Cu(dmap)₂.

Issue 1: High Oxygen and Hydrogen Impurity Levels in the Copper Film

  • Question: My copper films show significant oxygen and hydrogen contamination, leading to high resistivity. How can I improve the purity of my films?

  • Answer: High levels of oxygen and hydrogen impurities are a common challenge. A highly effective method to mitigate this is to use an alternative co-reactant to the more common water or hydrogen plasma processes. The use of tertiary butyl hydrazine (TBH) as the reducing agent has been shown to significantly improve the purity and resistivity of Cu films.[1] A study demonstrated that at a deposition temperature of 120 °C, a 54 nm thick copper film exhibited a purity of approximately 99.4 at.%, with the remaining impurities being hydrogen and oxygen.[1] This process resulted in a low resistivity of 1.9 μΩ·cm.[1]

Issue 2: Zinc Contamination in Films Grown with Diethylzinc (DEZ)

  • Question: I am using diethylzinc (DEZ) as a co-reactant and observing zinc impurities in my copper films. What causes this and how can I prevent it?

  • Answer: Zinc incorporation is a known side effect when using DEZ as a reducing agent with Cu(dmap)₂.[2][3] This is often due to the parasitic chemical vapor deposition (CVD) reaction of DEZ, especially at higher temperatures.[4] To minimize zinc contamination, it is crucial to optimize the deposition temperature. Lowering the temperature to the 100-120 °C range can help suppress the decomposition of DEZ and reduce its incorporation into the film.[2] Additionally, ensuring complete purging of the reaction chamber after the DEZ pulse is critical to prevent gas-phase reactions that can lead to zinc deposition.

Issue 3: Poor Film Conductivity and Surface Oxidation

  • Question: My copper films have poor electrical conductivity and seem to be oxidizing upon exposure to air. What can I do to improve this?

  • Answer: Poor conductivity is often linked to impurities and surface oxidation. To address this, a post-deposition hydrogen plasma treatment can be highly effective.[5][6] Hydrogen plasma can reduce copper oxides that form on the surface and remove other contaminants like carbon.[5] For efficient cleaning, the substrate temperature should be above 150 °C.[5] Below this temperature, the hydrogen plasma may not be able to completely reduce the copper oxide.[5] A thermal treatment in a vacuum in conjunction with a hydrogen plasma can also be used to desorb water and carbon dioxide before reducing the remaining copper oxides.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in copper films deposited from Cu(dmap)₂?

A1: The most common impurities are oxygen, hydrogen, and carbon.[1] If diethylzinc (DEZ) is used as a co-reactant, zinc can also be a significant impurity.[2][3] The choice of co-reactant and deposition parameters plays a crucial role in the type and concentration of impurities.

Q2: What is the optimal deposition temperature for reducing impurities when using Cu(dmap)₂?

A2: The optimal deposition temperature depends on the co-reactant used. When using tertiary butyl hydrazine (TBH), a low temperature of 120 °C has been shown to produce high-purity films with low resistivity.[1] For processes involving diethylzinc (DEZ), a temperature window of 100-120 °C is recommended to minimize zinc incorporation.[2]

Q3: Can I use water as a co-reactant with Cu(dmap)₂?

A3: Yes, water can be used as a co-reactant with Cu(dmap)₂. However, this process typically leads to the deposition of copper(I) oxide (Cu₂O) films, not metallic copper.[7] If your goal is a pure copper film, alternative reducing agents like tertiary butyl hydrazine (TBH) or a post-deposition reduction step are necessary.

Q4: How does hydrogen plasma treatment improve film quality?

A4: Hydrogen plasma is a reducing agent that can effectively remove copper oxides from the film surface.[5][6] The plasma generates reactive hydrogen species that react with copper oxides to form water, which is then purged from the system. This process can significantly improve the film's conductivity. The efficiency of the cleaning process is temperature-dependent, with temperatures above 150 °C being more effective.[5]

Data Presentation

Table 1: Effect of Co-Reactant and Deposition Temperature on Copper Film Purity and Resistivity

PrecursorCo-ReactantDeposition Temperature (°C)Film Thickness (nm)Impurity Levels (at.%)Resistivity (μΩ·cm)Reference
Cu(dmap)₂Tertiary Butyl Hydrazine (TBH)12054~0.6 (H and O)1.9[1]
Cu(dmap)₂Diethylzinc (DEZ)100-120-Zn incorporation possible-[2][4]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of High-Purity Copper using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)

This protocol is based on the method described by M. M. Kerrigan et al. for low-temperature ALD of copper.[1]

  • Substrate Preparation: Prepare the desired substrate (e.g., native oxide terminated Si).

  • Precursor and Co-reactant Setup:

    • Heat the Cu(dmap)₂ precursor to the appropriate temperature to achieve sufficient vapor pressure.

    • Prepare the tertiary butyl hydrazine (TBH) source.

  • Deposition Parameters:

    • Set the deposition temperature to 120 °C.

    • Use an inert gas (e.g., N₂) as the carrier and purge gas.

  • ALD Cycle: The ALD cycle consists of four steps:

    • Step 1: Cu(dmap)₂ Pulse: Pulse the Cu(dmap)₂ precursor into the reaction chamber. A pulse length of 1.0 second has been shown to be effective.[1]

    • Step 2: Purge: Purge the chamber with the inert gas to remove any unreacted precursor and byproducts.

    • Step 3: TBH Pulse: Pulse the TBH co-reactant into the chamber.

    • Step 4: Purge: Purge the chamber with the inert gas to remove unreacted TBH and byproducts.

  • Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. A growth rate of approximately 0.17 Å/cycle can be expected during the initial stages of deposition.[1]

Protocol 2: Post-Deposition Hydrogen Plasma Cleaning

This protocol provides a general guideline for cleaning copper films using hydrogen plasma.

  • Sample Placement: Place the copper-coated substrate in a plasma reactor.

  • Vacuum: Evacuate the chamber to a base pressure typically in the mTorr range.

  • Process Gas: Introduce a hydrogen-containing gas (e.g., pure H₂ or a mixture with an inert gas like Ar) into the chamber.

  • Temperature: Heat the substrate to a temperature above 150 °C for efficient oxide removal.[5]

  • Plasma Generation: Apply RF power to generate the hydrogen plasma.

  • Treatment Time: The duration of the plasma treatment will depend on the thickness of the oxide layer and the plasma parameters.

  • Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down under vacuum or in an inert atmosphere to prevent re-oxidation.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure Copper Film issue Identify Primary Impurity start->issue oxygen_hydrogen High Oxygen & Hydrogen Content issue->oxygen_hydrogen O, H zinc Zinc Contamination issue->zinc Zn poor_conductivity Poor Conductivity / Surface Oxidation issue->poor_conductivity Oxides solution_tbh Use Tertiary Butyl Hydrazine (TBH) as Co-reactant oxygen_hydrogen->solution_tbh solution_temp_dez Optimize Deposition Temperature (100-120°C) zinc->solution_temp_dez solution_plasma Perform Post-Deposition H₂ Plasma Treatment (>150°C) poor_conductivity->solution_plasma end_pure_film Result: High-Purity Copper Film solution_tbh->end_pure_film solution_purge Ensure Complete Purge after DEZ Pulse solution_temp_dez->solution_purge solution_purge->end_pure_film solution_plasma->end_pure_film

Caption: Troubleshooting workflow for reducing impurities in copper films from Cu(dmap)₂.

References

Technical Support Center: Improving Thin Film Uniformity with Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) for thin film deposition.

Frequently Asked Questions (FAQs)

Q1: What is Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂)?

A1: Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is an organometallic copper(II) precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of copper (Cu), copper(I) oxide (Cu₂O), or copper sulfide (Cu₂S) for electronic applications.[1][2][3] It is a purple crystalline solid that is sensitive to air and moisture, necessitating handling in an inert atmosphere.[1][4]

Q2: What are the key properties of Cu(dmap)₂ for thin film deposition?

A2: Key properties of Cu(dmap)₂ are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₂₄CuN₂O₂
Molecular Weight 267.86 g/mol
Appearance Purple crystalline solid
Sublimation Temperature 90°C at 0.05 Torr
Decomposition Temperature 185-188°C
Deposition Temperature Range 135-170°C for CVD/ALD

Data sourced from ChemicalBook.[2]

Q3: What are the primary applications of thin films grown with Cu(dmap)₂?

A3: Thin films of copper and its oxides are crucial in the fabrication of microelectronics, serving as interconnects and in other electronic components.[1] Copper(I) oxide (Cu₂O) films, in particular, are of interest for their semiconductor properties.

Troubleshooting Guide

This guide addresses common issues encountered during thin film deposition using Cu(dmap)₂.

Issue 1: Non-Uniform Film Thickness

Q: My deposited film has a non-uniform thickness across the substrate. What are the potential causes and how can I resolve this?

A: Non-uniform film thickness is a common challenge in thin film deposition and can be attributed to several factors.

Potential Causes & Solutions:

  • Improper Precursor Temperature:

    • Problem: If the Cu(dmap)₂ bubbler temperature is too low, the vapor pressure will be insufficient, leading to a lower concentration of the precursor in the gas phase and resulting in a thinner film at the leading edge of the substrate. Conversely, a temperature that is too high can lead to precursor decomposition before it reaches the substrate.

    • Solution: Optimize the bubbler temperature to ensure a stable and adequate vapor pressure. A common starting point for Cu(dmap)₂ is 100°C.[5] Monitor the temperature closely throughout the deposition process.

  • Inconsistent Substrate Temperature:

    • Problem: A temperature gradient across the substrate will cause variations in the deposition rate.

    • Solution: Ensure uniform heating of the substrate. Check the thermocouple placement and calibration. Allow sufficient time for the substrate to reach thermal equilibrium before starting the deposition.

  • Gas Flow Dynamics:

    • Problem: The flow of the carrier gas and precursor vapor can be non-uniform, leading to uneven deposition.

    • Solution: Adjust the gas flow rates and the geometry of the gas delivery system to promote a more uniform flow profile across the substrate.

  • Insufficient Purge Times (ALD):

    • Problem: In ALD, if the purge time after the precursor pulse is too short, unreacted precursor may remain in the chamber, leading to a CVD-like growth component and non-uniformity.

    • Solution: Increase the purge time to ensure all non-adsorbed precursor is removed from the chamber before the co-reactant pulse.

Issue 2: Poor Film Adhesion

Q: The deposited copper film is peeling or flaking off the substrate. How can I improve adhesion?

A: Poor adhesion is often related to the substrate surface condition or a mismatch between the film and the substrate.

Potential Causes & Solutions:

  • Inadequate Substrate Cleaning:

    • Problem: Contaminants on the substrate surface, such as organic residues or native oxides, can inhibit the formation of a strong bond between the film and the substrate.

    • Solution: Implement a thorough substrate cleaning procedure. A typical process involves ultrasonic cleaning in a sequence of solvents like acetone and isopropanol, followed by a deionized water rinse and drying with an inert gas (e.g., nitrogen).

  • Surface Passivation:

    • Problem: Some substrates may have a chemically inert surface that does not readily react with the precursor.

    • Solution: A plasma treatment or the deposition of a thin adhesion-promoting layer (e.g., titanium or chromium) can modify the substrate surface to improve film adhesion.

Issue 3: Film Contamination

Q: My film contains impurities, such as carbon or zinc. What is the source of this contamination and how can it be minimized?

A: Film contamination can arise from the precursor, the co-reactant, or residual gases in the deposition chamber.

Potential Causes & Solutions:

  • Precursor Decomposition:

    • Problem: If the deposition temperature is too high, the Cu(dmap)₂ precursor can decompose, leading to the incorporation of carbon- and nitrogen-containing ligands into the film. The decomposition temperature of Cu(dmap)₂ is in the range of 185-188°C.[2]

    • Solution: Lower the deposition temperature to a range where the precursor is reactive but does not thermally decompose.

  • Co-reactant Byproducts (ALD):

    • Problem: When using co-reactants like diethylzinc (Et₂Zn) for the ALD of metallic copper, zinc can be incorporated into the film.[6] This can occur if the ligand exchange reaction is incomplete or if the zinc-containing byproducts are not fully purged.

    • Solution: Optimize the pulse and purge times for both the Cu(dmap)₂ and the co-reactant. Lowering the deposition temperature can also reduce the parasitic decomposition of the co-reactant.

  • Residual Gases:

    • Problem: Residual water or oxygen in the deposition chamber can lead to the formation of copper oxide in an unintended manner.

    • Solution: Ensure a high vacuum level in the deposition chamber and use high-purity carrier and purge gases. A leak check of the system may be necessary.

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Copper(I) Oxide (Cu₂O)

This protocol is based on the deposition of Cu₂O using Cu(dmap)₂ and water as the co-reactant.

1. Precursor and Substrate Preparation:

  • Heat the Cu(dmap)₂ precursor to 100°C in a stainless-steel bubbler.[5]

  • Prepare the substrate by performing a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

  • Equilibrate the substrate at the desired deposition temperature (e.g., 110-175°C) in the ALD reactor under vacuum for approximately 45 minutes.[5][7]

2. ALD Cycle: The ALD cycle consists of four steps:

  • Cu(dmap)₂ Pulse: Introduce Cu(dmap)₂ vapor into the reactor.

  • Purge 1: Purge the reactor with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.

  • Water Pulse: Introduce water vapor into the reactor.

  • Purge 2: Purge the reactor with an inert gas to remove unreacted water and byproducts.

3. Deposition Parameters: A table of typical deposition parameters is provided below.

ParameterValue
Deposition Temperature 110 - 175 °C
Cu(dmap)₂ Pulse Time Varies with reactor geometry
Water Pulse Time Varies with reactor geometry
Purge Time 30 s
Growth Rate ~0.12 ± 0.02 Å/cycle

Data sourced from Avila et al.[5][7][8][9]

Protocol 2: Atomic Layer Deposition of Metallic Copper (Cu)

This protocol describes the deposition of metallic copper using Cu(dmap)₂ and a reducing agent such as diethylzinc (Et₂Zn).

1. Precursor and Substrate Preparation:

  • Follow the same precursor and substrate preparation steps as in Protocol 1.

2. ALD Cycle: The ALD cycle for metallic copper involves a transmetalation reaction:

  • Cu(dmap)₂ Pulse: Introduce Cu(dmap)₂ vapor into the reactor.

  • Purge 1: Purge the reactor with an inert gas.

  • Et₂Zn Pulse: Introduce Et₂Zn vapor into the reactor.

  • Purge 2: Purge the reactor with an inert gas.

3. Deposition Parameters:

ParameterValue
Deposition Temperature 100 - 120 °C
Growth Rate ~0.27 Å/cycle (at 140°C)

Note: The growth rate can be temperature-dependent, and zinc incorporation may occur at higher temperatures.[6] Data sourced from Lee et al. and subsequent studies.[6][10][11]

Visualizing Workflows and Relationships

Atomic Layer Deposition (ALD) Workflow

The following diagram illustrates the sequential nature of the ALD process for depositing Cu₂O using Cu(dmap)₂ and water.

ALD_Workflow ALD Cycle for Cu₂O Deposition cluster_0 Step 1: Precursor Pulse cluster_1 Step 2: Purge cluster_2 Step 3: Co-reactant Pulse cluster_3 Step 4: Purge A Pulse Cu(dmap)₂ B Purge with Inert Gas A->B Remove excess precursor C Pulse H₂O B->C Prepare for co-reactant D Purge with Inert Gas C->D Remove excess co-reactant D->A Start next cycle

Caption: ALD cycle for Cu₂O deposition.

Troubleshooting Logic for Non-Uniform Films

This diagram outlines a logical approach to troubleshooting non-uniform thin films deposited with Cu(dmap)₂.

Troubleshooting_Logic Troubleshooting Non-Uniform Films Start Non-Uniform Film Detected Check_Precursor_Temp Verify Cu(dmap)₂ Bubbler Temperature (e.g., 100°C) Start->Check_Precursor_Temp Check_Substrate_Temp Check Substrate Temperature Uniformity Check_Precursor_Temp->Check_Substrate_Temp If Temp is Stable Solution Uniform Film Achieved Check_Precursor_Temp->Solution If Temp Adjusted Check_Gas_Flow Evaluate Gas Flow Dynamics Check_Substrate_Temp->Check_Gas_Flow If Temp is Uniform Check_Substrate_Temp->Solution If Temp Corrected Check_Purge_Times Increase ALD Purge Times Check_Gas_Flow->Check_Purge_Times If Flow is Optimized Check_Gas_Flow->Solution If Flow Adjusted Check_Purge_Times->Solution If ALD Process

Caption: Troubleshooting non-uniform films.

References

Addressing precursor delivery problems in ALD of Cu(dmap)2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cu(dmap)₂ ALD Precursor

Welcome to the technical support center for the Atomic Layer Deposition (ALD) of copper films using Bis(dimethylamino-2-propoxy)copper(II), commonly known as Cu(dmap)₂. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and engineers overcome common challenges related to precursor delivery and process stability.

Frequently Asked Questions (FAQs)

Q1: What is Cu(dmap)₂ and what are its key properties for ALD?

A1: Cu(dmap)₂ is a solid, dark purple crystalline copper(II) coordination complex.[1] It is a widely used precursor for depositing both copper metal (Cu) and copper(I) oxide (Cu₂O) thin films via ALD.[2][3] Its key advantages include high volatility and thermal stability, which are critical for a successful ALD process.[4] However, it is sensitive to air and moisture and requires careful handling and storage under an inert atmosphere.[1][5]

Q2: What are the typical storage and handling requirements for Cu(dmap)₂?

A2: Due to its air and moisture sensitivity, Cu(dmap)₂ must be handled with care to prevent decomposition.[1]

  • Storage: Store the precursor in a tightly sealed container (e.g., a bubbler or ampule) under an inert atmosphere like nitrogen or argon.[1][6]

  • Handling: All transfers and installation into the ALD system should be performed in a glovebox or other inert environment to prevent exposure to ambient air.[6]

  • Safety: Use appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. The compound may cause skin, eye, and respiratory irritation.[1]

Q3: What are the typical process parameters for ALD using Cu(dmap)₂?

A3: Process parameters depend on the desired film (Cu metal vs. Cu₂O) and the specific ALD reactor configuration. The following tables summarize typical starting parameters found in the literature.

Table 1: Process Parameters for Cu₂O Deposition

Parameter Value Notes
Precursor Cu(dmap)₂ Solid precursor
Co-reactant Water (H₂O)
Precursor Temp. ~100 °C Required to achieve sufficient vapor pressure.[7]
Substrate Temp. 110 - 175 °C This range constitutes the ALD thermal window.[2][8]
Pulse/Purge Times Varies by reactor Example: 1s pulse / 30s purge for both precursor and H₂O.[7]

| Growth per Cycle | ~0.12 ± 0.02 Å/cycle | Can be verified with in-situ QCM or ex-situ ellipsometry.[2][7] |

Table 2: Process Parameters for Cu Metal Deposition

Parameter Value Notes
Precursor Cu(dmap)₂ Solid precursor
Co-reactant Tertiary Butyl Hydrazine (TBH) A reducing agent is required for metal deposition.[3]
Precursor Temp. Not specified, likely similar to Cu₂O Assumed to be ~100-120 °C
Substrate Temp. 80 - 140 °C Low-temperature process to achieve pure, low-resistivity films.[3]
Pulse/Purge Times Varies by reactor Must be optimized to ensure self-limiting reactions.[3]

| Growth per Cycle | 0.17 Å/cycle (initial) 0.05 Å/cycle (steady) | Growth rate changes after surface coverage is complete.[3][9] |

Troubleshooting Guide

Q4: I am seeing very low or no film growth. What is the most likely cause?

A4: This is one of the most common issues and is almost always related to inadequate precursor delivery. Cu(dmap)₂ is a solid and must be heated to generate a sufficient vapor pressure for delivery into the ALD reactor.

  • Insufficient Precursor Heating: The precursor vessel (bubbler or ampule) must be heated uniformly. A common starting point is 100 °C, as little to no vapor pressure is observed at lower temperatures.[7]

  • Clogged Delivery Lines: The gas lines between the precursor vessel and the reactor must also be heated to a temperature equal to or slightly higher than the precursor vessel to prevent condensation and clogging.

  • Carrier Gas Flow: Ensure that the inert carrier gas (e.g., N₂ or Ar) flow rate through the bubbler is correctly set. Too low a flow will not carry enough precursor vapor, while too high a flow can lead to inefficient precursor usage and cooling of the vessel.

  • Incorrect Valve Sequencing: Verify that the ALD valve timing (pulse and purge) allows the precursor vapor to reach the chamber and that the purge step is sufficient to remove unreacted molecules.[7]

Below is a workflow to diagnose low growth-per-cycle (GPC) issues.

GPC_Troubleshooting Start Problem: Low or No Growth CheckTemp Verify Precursor Temperature (~100°C) Start->CheckTemp Start Here CheckLines Check Heated Line Temperatures CheckTemp->CheckLines Temp OK Success Growth Rate Restored CheckTemp->Success Temp Increased, Problem Solved CheckFlow Verify Carrier Gas Flow Rate CheckLines->CheckFlow Lines OK CheckLines->Success Lines Heated, Problem Solved CheckPulse Increase Precursor Pulse Time CheckFlow->CheckPulse Flow OK CheckFlow->Success Flow Adjusted, Problem Solved LeakCheck Perform System Leak Check CheckPulse->LeakCheck No Improvement CheckPulse->Success Pulse Increased, Problem Solved LeakCheck->Success Leaks Fixed

Caption: Troubleshooting workflow for low film growth.

Q5: My film growth is inconsistent from run-to-run. What could be the cause?

A5: Inconsistent growth points to instability in the precursor delivery rate.

  • Temperature Fluctuations: Small changes in the precursor vessel temperature can cause significant fluctuations in vapor pressure. Ensure your temperature controller is stable and well-calibrated. The vessel should be allowed to thermally stabilize for at least 45 minutes before starting a deposition.[7]

  • Precursor Depletion/Channeling: As a solid precursor is consumed, the surface area can change, or "channels" can form in the powder. This alters the efficiency of the carrier gas pickup. It can be helpful to periodically and gently agitate the vessel (when cool and under inert atmosphere) or to reload with fresh precursor.

  • Carrier Gas Flow Instability: Verify the stability of your mass flow controllers (MFCs). Any drift in the carrier gas flow will directly impact the amount of precursor delivered per pulse.

Q6: My copper films have high electrical resistivity. How can I improve them?

A6: High resistivity in copper films is typically due to impurities (especially oxygen or carbon) or poor film morphology (discontinuous islands).

  • Incomplete Reactions: The reducing agent pulse may be too short or the reactant may be inefficient at the chosen deposition temperature. For the Cu(dmap)₂/TBH process, operating within the 80-140 °C window is crucial.[3]

  • Oxygen Impurities: Oxygen can be incorporated from the precursor itself or from leaks in the ALD system. Ensure the system is leak-tight and that the precursor and co-reactants are high purity.

  • Film Agglomeration: Copper has a tendency to agglomerate into discontinuous islands, especially at higher temperatures (>100 °C).[4] Running the deposition at the lower end of the thermal window can help produce smoother, more continuous films, which in turn have lower resistivity.[3]

Experimental Protocols

Protocol 1: Solid Precursor Delivery System Setup

This protocol describes the essential components and setup for delivering a solid precursor like Cu(dmap)₂. The goal is to transport a stable, repeatable dose of precursor vapor to the reactor.

  • Vessel: Use a stainless steel bubbler or ampule designed for solid precursors.

  • Loading: In an inert atmosphere (glovebox), load the Cu(dmap)₂ powder into the vessel. Do not pack the powder tightly, to ensure good carrier gas interaction.

  • Heating: Place the vessel in a heating mantle or convection oven connected to a PID temperature controller. Wrap all downstream delivery lines and valves with heating tape controlled to a temperature at least 5-10 °C above the vessel temperature to prevent condensation.

  • Gas Lines: Connect an inert carrier gas line (e.g., N₂) via a mass flow controller (MFC) to the inlet of the vessel. The outlet should be connected to the ALD reactor's precursor input valve.

  • Operation: Heat the vessel and lines to the setpoint (e.g., 100 °C for the vessel, 110 °C for the lines) and allow them to stabilize for at least 45 minutes before initiating the ALD process.[7]

Precursor_Delivery MFC Carrier Gas MFC (N₂ or Ar) Bubbler Heated Precursor Bubbler [Cu(dmap)₂ Solid] ~100°C MFC->Bubbler Carrier Gas In HeatedLine Heated Gas Line ~110°C Bubbler->HeatedLine Precursor Vapor Out ALD_Valve ALD Pulse Valve HeatedLine->ALD_Valve Reactor ALD Reactor Chamber ALD_Valve->Reactor

Caption: Schematic of a solid precursor delivery system.

Protocol 2: Basic ALD Cycle for Cu₂O Deposition

This protocol outlines a single ALD cycle for depositing copper(I) oxide using Cu(dmap)₂ and water.

  • Stabilize: Ensure substrate and precursor temperatures are stable (e.g., substrate at 150 °C, precursor vessel at 100 °C).[7]

  • Step 1: Cu(dmap)₂ Pulse: Pulse the Cu(dmap)₂ precursor into the reactor for a set time (e.g., 1.0 seconds). The precursor will adsorb and react with the substrate surface in a self-limiting manner.

  • Step 2: Inert Gas Purge: Purge the reactor with inert gas (e.g., N₂) for a sufficient time (e.g., 30 seconds) to remove all unreacted precursor molecules and any gaseous byproducts from the chamber.[7]

  • Step 3: Water Pulse: Pulse the co-reactant, H₂O vapor, into the reactor (e.g., 1.0 second). The water molecules will react with the layer of adsorbed precursor on the surface.

  • Step 4: Inert Gas Purge: Purge the reactor again with inert gas (e.g., 30 seconds) to remove unreacted water and reaction byproducts.

  • Repeat: This four-step process completes one ALD cycle. Repeat for the desired number of cycles to achieve the target film thickness.

References

Technical Support Center: Enhancing the Stability of Bis(dimethylamino-2-propoxy)copper(II) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of Bis(dimethylamino-2-propoxy)copper(II) solutions.

Frequently Asked Questions (FAQs)

Q1: What is Bis(dimethylamino-2-propoxy)copper(II) and what are its primary applications?

A1: Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II) coordination complex. It appears as a dark purple crystalline solid.[1] Its primary applications are as a catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions, and as a precursor for depositing copper-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2]

Q2: What are the key handling and storage requirements for solid Bis(dimethylamino-2-propoxy)copper(II)?

A2: Bis(dimethylamino-2-propoxy)copper(II) is sensitive to air and moisture.[1] Therefore, it is crucial to store the solid compound in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon. All handling of the solid should be performed in a glovebox or using Schlenk line techniques to prevent decomposition.

Q3: What are the known decomposition characteristics of Bis(dimethylamino-2-propoxy)copper(II)?

A3: The solid compound has a relatively high thermal stability with a decomposition temperature between 185-188°C.[2] This property makes it suitable for high-temperature applications like CVD and ALD. However, its stability in solution is a more complex issue and is addressed in the troubleshooting section.

Troubleshooting Guide for Solution Stability

Users may encounter several issues when preparing and using solutions of Bis(dimethylamino-2-propoxy)copper(II). This guide provides potential causes and solutions for common problems.

Issue Potential Cause Troubleshooting Steps & Solutions
Solution color changes from deep purple to green, blue, or colorless. 1. Hydrolysis: The compound is sensitive to moisture. The presence of water in the solvent or from atmospheric exposure can lead to the hydrolysis of the copper-alkoxide bond, forming copper(II) hydroxide or other hydrated copper species, which are typically blue or green. 2. Ligand Dissociation: In certain solvents or at elevated temperatures, the dimethylamino-2-propoxy ligand may dissociate from the copper center. 3. Reduction of Cu(II): Some reaction components or impurities could reduce the Cu(II) center to Cu(I) (often colorless or yellow/brown) or even Cu(0) (metallic copper precipitate).1. Use Anhydrous Solvents and Inert Atmosphere: Ensure all solvents are rigorously dried and degassed before use. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). 2. Solvent Selection: Choose a non-protic, anhydrous solvent in which the complex is known to be stable. Ethereal solvents like THF or ethereal/hydrocarbon mixtures are often suitable. Avoid protic solvents like alcohols unless they are part of the reaction scheme. 3. Temperature Control: Prepare and store solutions at low temperatures (e.g., in a freezer) if not for immediate use. For reactions, consider if a lower temperature profile is feasible.
Precipitate forms in the solution. 1. Poor Solubility: The complex may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Decomposition Products: The precipitate could be insoluble decomposition products, such as copper(II) hydroxide, resulting from exposure to moisture. 3. Reaction with Solvent: The complex may react with certain solvents, leading to the formation of an insoluble new copper species.1. Verify Solubility: Consult any available literature for solubility data in your chosen solvent. If data is unavailable, perform a small-scale solubility test. Consider using a co-solvent to improve solubility. 2. Ensure Anhydrous Conditions: As with color changes, the exclusion of water is critical to prevent the formation of insoluble hydrolysis products. 3. Solvent Compatibility: Ensure the chosen solvent is non-reactive with the copper complex.
Loss of catalytic activity. 1. Catalyst Decomposition: The active copper species may have decomposed due to exposure to air, moisture, or incompatible reagents. 2. Ligand Modification: The dimethylamino-2-propoxy ligand could be modified or displaced by other coordinating species in the reaction mixture, leading to a less active or inactive catalyst. 3. Formation of Inactive Copper Species: The copper center may have been converted to an inactive oxidation state or formed an unreactive complex with other components of the reaction mixture.1. Strict Air-Free Technique: Employ rigorous air-free and moisture-free techniques throughout the setup and execution of the reaction. 2. Reagent Purity: Ensure all reagents and substrates are free from impurities that could poison the catalyst. 3. Ligand Stability: Consider the compatibility of all reaction components with the copper complex. Strongly coordinating species may interfere with the catalytic cycle.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Bis(dimethylamino-2-propoxy)copper(II)

Objective: To prepare a stable stock solution for use in catalytic reactions.

Materials:

  • Bis(dimethylamino-2-propoxy)copper(II) solid

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Schlenk flask or vial with a septum

  • Glovebox or Schlenk line

  • Gas-tight syringe

Procedure:

  • In a glovebox or under a positive pressure of inert gas, weigh the desired amount of Bis(dimethylamino-2-propoxy)copper(II) into a dry Schlenk flask or vial.

  • Seal the flask or vial.

  • Using a gas-tight syringe, add the required volume of anhydrous, degassed solvent to the flask.

  • Stir the solution at room temperature until the solid is fully dissolved. The solution should be a deep purple color.

  • Store the solution under an inert atmosphere in a freezer to maximize its shelf life.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy

Objective: To qualitatively assess the stability of a Bis(dimethylamino-2-propoxy)copper(II) solution over time.

Materials:

  • Stock solution of Bis(dimethylamino-2-propoxy)copper(II)

  • UV-Vis spectrophotometer

  • Cuvettes with septa or screw caps for air-sensitive samples

  • Anhydrous, degassed solvent for dilutions

Procedure:

  • Prepare a dilute solution of Bis(dimethylamino-2-propoxy)copper(II) in the desired anhydrous, degassed solvent suitable for UV-Vis analysis.

  • Immediately transfer the solution to an air-tight cuvette under an inert atmosphere.

  • Record the initial UV-Vis spectrum. Note the wavelength and absorbance of the characteristic peaks for the intact complex.

  • Store the cuvette under the desired conditions (e.g., room temperature, elevated temperature) and protected from light.

  • Periodically record the UV-Vis spectrum (e.g., every hour, day, or week).

  • Analyze the spectra for changes in the absorbance intensity or the appearance of new peaks, which would indicate decomposition.

Visual Guides

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Solution Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction weigh Weigh Solid Cu(dmap)₂ add_solvent Add Anhydrous, Degassed Solvent weigh->add_solvent dissolve Dissolve Solid add_solvent->dissolve store Store Solution (Cold, Inert) dissolve->store add_catalyst Add Catalyst Solution store->add_catalyst Use Freshly Prepared or Properly Stored Solution setup Set up Reaction Under Inert Gas add_reagents Add Substrates and Other Reagents setup->add_reagents add_reagents->add_catalyst run_reaction Run Reaction at Desired Temperature add_catalyst->run_reaction workup Reaction Workup run_reaction->workup

Caption: Workflow for preparing and using Bis(dimethylamino-2-propoxy)copper(II) solutions.

troubleshooting_logic Troubleshooting Logic for Unstable Solutions start Observe Solution Instability (Color Change, Precipitate) check_atmosphere Was the solution prepared and handled under a strict inert atmosphere? start->check_atmosphere check_solvent Was the solvent anhydrous and non-protic? check_atmosphere->check_solvent Yes re_prepare Action: Re-prepare solution using rigorous inert atmosphere techniques. check_atmosphere->re_prepare No check_temp Was the solution stored and used at an appropriate temperature? check_solvent->check_temp Yes dry_solvent Action: Use freshly dried and degassed solvent. check_solvent->dry_solvent No optimize_temp Action: Optimize storage and reaction temperature. check_temp->optimize_temp No stable Stable Solution check_temp->stable Yes re_prepare->start dry_solvent->start optimize_temp->start

Caption: Decision tree for troubleshooting unstable Bis(dimethylamino-2-propoxy)copper(II) solutions.

References

Technical Support Center: Overcoming Poor Adhesion of Copper Films from Cu(dmap)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the copper precursor, Bis(dimethylamino-2-propoxy)copper(II) or Cu(dmap)₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor adhesion of copper films deposited from this precursor.

Troubleshooting Guide: Poor Copper Film Adhesion

Poor adhesion of copper films to substrates is a frequent issue in thin-film deposition. This guide provides a systematic approach to diagnosing and resolving common adhesion problems encountered when using Cu(dmap)₂.

Initial Assessment:

Before proceeding, it's crucial to characterize the nature of the adhesion failure. The most common method is the tape test (ASTM D3359), where a pressure-sensitive tape is applied to the film and then rapidly removed. The amount of film lifted by the tape indicates the adhesion quality.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting poor adhesion of copper films deposited from Cu(dmap)₂.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Substrate Modification cluster_3 Process Optimization cluster_4 Resolution Start Poor Cu Film Adhesion Detected Check_Substrate 1. Verify Substrate Cleanliness Start->Check_Substrate Check_Deposition 2. Review Deposition Parameters Check_Substrate->Check_Deposition If cleaning is adequate End Adhesion Issue Resolved Check_Substrate->End If cleaning resolves issue Plasma_Treatment 3. Implement Plasma Pre-Treatment Check_Deposition->Plasma_Treatment If parameters are correct Check_Deposition->End If parameter adjustment resolves issue Adhesion_Layer 4. Use an Adhesion-Promoting Layer Plasma_Treatment->Adhesion_Layer If adhesion is still poor Plasma_Treatment->End If adhesion is now acceptable Optimize_Temp 5. Optimize Deposition Temperature Adhesion_Layer->Optimize_Temp If further improvement is needed Adhesion_Layer->End If adhesion is now acceptable Post_Annealing 6. Perform Post-Deposition Annealing Optimize_Temp->Post_Annealing Optimize_Temp->End If adhesion is now acceptable Post_Annealing->End

Caption: A step-by-step workflow for troubleshooting poor copper film adhesion.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor adhesion for copper films deposited from Cu(dmap)₂?

Poor adhesion of copper films, including those from Cu(dmap)₂, can stem from several factors:

  • Substrate Contamination: The presence of organic residues, moisture, or native oxides on the substrate surface can impede the formation of strong interfacial bonds.

  • Inadequate Substrate Surface Energy: Copper may not wet the substrate surface effectively if the surface energy is too low.

  • Mismatched Material Properties: Differences in the coefficient of thermal expansion between the copper film and the substrate can lead to stress at the interface, causing delamination.

  • Sub-optimal Deposition Conditions: Deposition temperature, precursor flow rate, and pressure can all influence film nucleation and growth, which in turn affects adhesion.

  • Lack of Chemical Bonding: The absence of strong chemical bonds between the copper atoms and the substrate material is a primary reason for poor adhesion.

Q2: How can I improve the cleanliness of my substrate before deposition?

A pristine substrate surface is critical for good adhesion. A multi-step cleaning process is recommended:

  • Solvent Cleaning: Sonication in a series of organic solvents such as acetone, isopropanol, and deionized water can effectively remove organic contaminants.

  • Plasma Cleaning: An in-situ plasma treatment (e.g., with Argon or Oxygen plasma) immediately before deposition can remove residual organic contaminants and activate the substrate surface. Excellent adhesion strength of more than 34 MPa has been achieved by argon plasma cleaning, a significant increase compared to 6.1 MPa without plasma cleaning.[1]

Q3: What is plasma pre-treatment and how does it improve adhesion?

Plasma pre-treatment involves exposing the substrate to a low-pressure plasma before the copper deposition process. This can enhance adhesion through several mechanisms:

  • Surface Cleaning: Sputtering away contaminants.

  • Surface Roughening: Increasing the surface area for mechanical interlocking.

  • Surface Activation: Creating reactive sites (dangling bonds) that can form chemical bonds with the deposited copper atoms.[1]

A non-thermal atmospheric jet plasma pre-treatment has been shown to significantly improve the adhesion of copper films on fused silica glass substrates.[2] The surface energy can be greatly increased, for instance from 34.6 ± 0.3 mJ·m⁻² to 55.9 ± 0.4 mJ·m⁻² after a 25-second plasma treatment.[2] This treatment also increases surface roughness, which enhances the mechanical interlocking between the film and the substrate.[2]

Q4: What are adhesion-promoting layers and which ones are suitable for copper deposition?

Adhesion-promoting layers are thin intermediate films deposited between the substrate and the copper film to improve bonding. Common adhesion layers for copper include:

  • Titanium (Ti)

  • Tantalum (Ta)

  • Tantalum Nitride (TaN)

  • Tungsten Nitride (WN)

  • Chromium (Cr)

These materials form strong bonds with both the substrate and the copper film, acting as a "glue" layer.

Q5: Are there any organic adhesion promoters that can be used?

Yes, ultrathin layers of polymers like poly(acrylic acid) (PAA) have been shown to dramatically increase the interfacial adhesion of copper films.[3] These layers can be applied from a solution or via vapor phase exposure and are often sacrificial, meaning they decompose during the deposition process, leaving a clean and well-adhering copper interface.[3]

Q6: How does the deposition temperature affect the adhesion of copper films from Cu(dmap)₂?

The deposition temperature is a critical parameter in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes using Cu(dmap)₂.

  • Low Temperatures (e.g., 100-120°C for ALD): While enabling deposition on temperature-sensitive substrates, lower temperatures might not provide sufficient thermal energy for the formation of strong chemical bonds at the interface, potentially leading to weaker adhesion.[4]

  • Higher Temperatures: Increasing the temperature can enhance the surface mobility of adatoms and promote the formation of a more crystalline and well-adhered film. However, excessively high temperatures can lead to precursor decomposition in the gas phase or the formation of undesirable interfacial layers. For ALD of copper from Cu(dmap)₂ and a reducing agent, increasing the deposition temperature above 120°C can lead to the incorporation of impurities from the decomposition of byproducts.[4]

Q7: Can post-deposition annealing improve the adhesion of my copper film?

Yes, post-deposition annealing can improve adhesion by:

  • Relieving Internal Stress: Reducing the stress that may have built up in the film during deposition.

  • Promoting Interdiffusion: Encouraging the diffusion of atoms across the film-substrate interface, which can strengthen the bond.

  • Improving Crystallinity: Leading to a more stable and well-ordered film structure.

The annealing should be performed in a controlled atmosphere (e.g., forming gas or vacuum) to prevent oxidation of the copper film.

Quantitative Data on Adhesion Improvement

The following table summarizes quantitative data on the improvement of copper film adhesion using different techniques. Note that this data is for general copper films and may not be specific to films deposited from Cu(dmap)₂.

Treatment MethodSubstrateAdhesion Improvement MetricResult
Argon Plasma Cleaning Alumina (Al₂O₃)Adhesion StrengthFrom 6.1 MPa to >34 MPa[1]
Air Plasma Pre-treatment (25s) Fused Silica GlassRemaining Copper after Tape Test~78% (untreated) to 98% (treated)[2]
Air Plasma Pre-treatment (25s) Fused Silica GlassSurface EnergyFrom 34.6 mJ·m⁻² to 55.9 mJ·m⁻²[2]
Air Plasma Pre-treatment (25s) Fused Silica GlassAverage Surface Roughness (Sa)From 0.8 nm to 2.4 nm[2]

Experimental Protocols

Protocol 1: General Procedure for Plasma Pre-Treatment

This protocol provides a general guideline for plasma pre-treatment to enhance copper film adhesion. The specific parameters will need to be optimized for your plasma system and substrate.

  • Substrate Loading: Load the cleaned substrate into the plasma chamber.

  • Vacuum Pumping: Evacuate the chamber to a base pressure typically below 10⁻⁵ Torr.

  • Gas Inlet: Introduce the process gas (e.g., Argon, Oxygen, or a mixture) into the chamber. Set the gas flow rate to achieve the desired operating pressure (typically in the mTorr range).

  • Plasma Ignition: Apply RF or DC power to ignite the plasma. Typical power settings range from 20 to 100 W.

  • Treatment: Expose the substrate to the plasma for a predetermined time (e.g., 30 seconds to 5 minutes).

  • Gas Purge and Deposition: After treatment, pump out the process gas and proceed immediately with the copper deposition from Cu(dmap)₂ without breaking the vacuum.

Logical Diagram for Plasma Treatment Protocol:

Plasma_Treatment_Protocol cluster_prep Preparation cluster_process Plasma Process cluster_post Post-Treatment Load Load Substrate Pump Evacuate Chamber Load->Pump Gas Introduce Process Gas Pump->Gas Ignite Ignite Plasma Gas->Ignite Treat Treat Substrate Ignite->Treat Purge Purge Process Gas Treat->Purge Deposit Proceed to Cu Deposition Purge->Deposit

Caption: A workflow for a general plasma pre-treatment protocol.

Protocol 2: Deposition of a Titanium Adhesion Layer

This protocol describes the deposition of a thin titanium adhesion layer using sputtering, a common physical vapor deposition (PVD) technique.

  • Substrate Loading: Mount the cleaned substrate in the sputtering chamber.

  • Vacuum Pumping: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr).

  • Sputtering Gas: Introduce high-purity Argon gas into the chamber, maintaining a constant pressure (e.g., 1-10 mTorr).

  • Target Preparation: If necessary, pre-sputter the titanium target with the shutter closed to remove any surface contaminants.

  • Deposition: Open the shutter and apply DC power to the titanium target to initiate sputtering. Deposit a thin layer of titanium (typically 2-10 nm) onto the substrate. The deposition rate should be calibrated beforehand.

  • Copper Deposition: Without breaking the vacuum, proceed with the chemical vapor deposition of copper using Cu(dmap)₂.

For further assistance, please consult the technical documentation for your specific deposition system and materials.

References

Technical Support Center: Minimizing Carbon Contamination in CVD with Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(dimethylamino-2-propoxy)copper(II) for Chemical Vapor Deposition (CVD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize carbon contamination and achieve high-purity copper films in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis(dimethylamino-2-propoxy)copper(II) and why is it used as a CVD precursor?

Bis(dimethylamino-2-propoxy)copper(II), often abbreviated as Cu(dmap)₂, is an organometallic copper(II) complex. It is used as a precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of copper-containing thin films, such as pure copper (Cu), copper(I) oxide (Cu₂O), and copper sulfide (Cu₂S)[1]. Its utility stems from its volatility and ability to decompose at relatively low temperatures to deposit copper-based materials[1][2].

Q2: What is the primary cause of carbon contamination when using this precursor?

Carbon contamination in copper films deposited from organometallic precursors like Bis(dimethylamino-2-propoxy)copper(II) typically arises from the incomplete decomposition of the organic ligands.[3] If the decomposition pathway is not well-controlled, carbon-containing fragments from the dimethylamino-2-propoxy ligands can be incorporated into the growing film instead of being cleanly removed as volatile byproducts.

Q3: What is the decomposition temperature of Bis(dimethylamino-2-propoxy)copper(II)?

The decomposition temperature for Bis(dimethylamino-2-propoxy)copper(II) is reported to be in the range of 185-188°C[1]. This is a critical parameter to consider when setting up your CVD process, as the substrate temperature will need to be sufficient to induce decomposition.

Q4: How does temperature influence carbon incorporation?

The substrate temperature is a critical factor in controlling carbon contamination. For similar copper aminoalkoxide precursors, it has been observed that lower deposition temperatures can lead to cleaner films, while higher temperatures can result in significant carbon and oxygen incorporation due to ligand fragmentation reactions.

Q5: Can a co-reactant help in reducing carbon contamination?

Yes, using a co-reactant, particularly hydrogen (H₂), can be effective in minimizing carbon contamination. Hydrogen can facilitate the reductive elimination of the organic ligands as volatile, stable molecules, thereby preventing their incorporation into the film. It can also help in balancing and counteracting the etching effects of other molecules that might be present from the precursor's decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the CVD of copper using Bis(dimethylamino-2-propoxy)copper(II), with a focus on minimizing carbon contamination.

Problem Potential Cause Recommended Solution
High Carbon Content in Copper Film 1. Incomplete precursor decomposition. 2. Ligand fragmentation at high temperatures. 3. Insufficient removal of organic byproducts.1. Optimize Substrate Temperature: Start with a substrate temperature slightly above the precursor's decomposition temperature (e.g., 190-220°C) and adjust based on film analysis. Avoid excessively high temperatures. 2. Introduce a Hydrogen Co-reactant: Flow hydrogen gas along with the inert carrier gas. This promotes the clean removal of organic ligands. Start with a low H₂ to carrier gas ratio and optimize. 3. Adjust Process Pressure: Lowering the reactor pressure can enhance the removal of volatile byproducts.
Poor Film Adhesion 1. Substrate surface contamination. 2. Inadequate substrate surface preparation.1. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure before deposition. This may include sonication in solvents and a final plasma or UV-ozone treatment to remove organic residues. 2. Substrate Pre-treatment: Consider an in-situ pre-treatment, such as a brief plasma etch or annealing in a reducing atmosphere, to ensure a clean and reactive surface.
Non-uniform Film Thickness 1. Inconsistent precursor delivery rate. 2. Non-uniform temperature distribution across the substrate. 3. Inefficient gas flow dynamics within the reactor.1. Stable Precursor Temperature: Ensure the bubbler or sublimation source containing the precursor is maintained at a very stable temperature (e.g., using a PID controller) for a consistent vapor pressure. A sublimation temperature of 90°C at 0.05 Torr has been noted[1]. 2. Calibrate Substrate Heater: Verify the temperature uniformity across your substrate holder. 3. Optimize Gas Flow: Adjust the carrier gas flow rate and reactor geometry to ensure uniform delivery of the precursor to the entire substrate surface.
Film Contains Copper Oxides (CuO, Cu₂O) 1. Leaks in the CVD system allowing oxygen ingress. 2. Use of an oxidizing co-reactant (if not intending to deposit oxides). 3. Precursor instability or reaction with residual moisture.1. Leak Check the System: Perform a thorough leak check of your CVD reactor and gas lines. 2. Use High-Purity Gases: Ensure the use of high-purity inert carrier gas (e.g., Ar or N₂) and hydrogen. 3. Proper Precursor Handling: Bis(dimethylamino-2-propoxy)copper(II) is sensitive to air and moisture[4]. Handle and store it in an inert atmosphere (e.g., a glovebox).

Quantitative Data Summary

The following table summarizes the expected impact of key CVD process parameters on the carbon content in the deposited copper films. The values are indicative and should be optimized for your specific CVD system.

Parameter Typical Range Effect on Carbon Content Rationale
Substrate Temperature 180°C - 250°CHigher temperatures can increase carbon content.At elevated temperatures, ligand fragmentation becomes more prevalent, leading to the incorporation of carbonaceous species into the film.
Precursor Sublimation Temp. 80°C - 100°CIndirect; affects growth rate.A stable sublimation temperature ensures a constant precursor flux, which is crucial for process control. A temperature of 90°C at 0.05 Torr is a known sublimation condition[1].
Hydrogen Co-reactant Flow 5 - 50 sccmIncreasing H₂ flow generally decreases carbon content.Hydrogen facilitates the reductive elimination of organic ligands as volatile byproducts, cleaning the growing film surface.
Reactor Pressure 0.1 - 10 TorrLower pressure can help reduce carbon content.Lower pressures enhance the desorption and removal of reaction byproducts from the substrate surface.

Experimental Protocols

Protocol 1: CVD of High-Purity Copper Film

This protocol outlines a general procedure for depositing a high-purity copper thin film using Bis(dimethylamino-2-propoxy)copper(II).

1. Substrate Preparation:

  • Clean the substrate (e.g., Si wafer with a diffusion barrier like TiN or TaN) by sonicating in acetone, then isopropanol, for 10 minutes each.
  • Dry the substrate with a nitrogen gun.
  • Perform a 5-minute UV-ozone or Ar plasma treatment to remove any remaining organic residues.

2. CVD System Preparation:

  • Load the cleaned substrate into the CVD reactor.
  • Load Bis(dimethylamino-2-propoxy)copper(II) into a sublimation vessel in an inert atmosphere (glovebox).
  • Install the precursor vessel into the CVD system.
  • Pump down the reactor to a base pressure of < 1 x 10⁻⁵ Torr.
  • Perform a leak check to ensure system integrity.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature (e.g., 200°C).
  • Heat the precursor vessel to the sublimation temperature (e.g., 90°C).
  • Flow a carrier gas (e.g., 50 sccm of Ar) through the precursor vessel to transport the vapor to the reactor.
  • Introduce a hydrogen co-reactant flow (e.g., 10 sccm of H₂) into the reactor.
  • Maintain a stable reactor pressure during deposition (e.g., 1 Torr).
  • Continue the deposition for the desired time to achieve the target film thickness.

4. Post-Deposition:

  • Stop the precursor flow by closing the valve to the sublimation vessel.
  • Cool down the substrate under a flow of Ar and H₂.
  • Once at room temperature, vent the reactor with inert gas and unload the sample.

Protocol 2: Film Characterization for Carbon Content

1. X-ray Photoelectron Spectroscopy (XPS) Analysis:

  • Introduce the coated substrate into the XPS analysis chamber.
  • Acquire a survey spectrum to identify all elements present on the surface.
  • Perform high-resolution scans of the C 1s and Cu 2p regions.
  • The C 1s spectrum can be deconvoluted to identify different carbon species (e.g., adventitious carbon, metal carbides). A significant peak corresponding to C-C or C-H bonds after sputtering indicates carbon incorporation.
  • Use the relative peak areas and appropriate sensitivity factors to quantify the atomic percentage of carbon in the film.

2. Auger Electron Spectroscopy (AES) Depth Profiling:

  • Use AES in conjunction with ion sputtering to determine the carbon concentration as a function of depth into the film.
  • This will reveal if the carbon contamination is primarily at the surface, interface, or distributed throughout the bulk of the film.

Visualizations

Logical Workflow for Troubleshooting High Carbon Content

start High Carbon Content Detected in Film check_temp Is Substrate Temperature Optimized? (e.g., 190-220°C) start->check_temp adjust_temp Lower Substrate Temperature in 10°C increments check_temp->adjust_temp No check_h2 Is Hydrogen Co-reactant Being Used? check_temp->check_h2 Yes re_analyze Re-analyze Film for Carbon Content adjust_temp->re_analyze introduce_h2 Introduce H2 Flow (e.g., 5-10% of carrier gas flow) check_h2->introduce_h2 No increase_h2 Increase H2 Flow Rate check_h2->increase_h2 Yes check_pressure Is Reactor Pressure Minimized? check_h2->check_pressure After H2 Optimization introduce_h2->re_analyze increase_h2->re_analyze lower_pressure Lower Reactor Pressure check_pressure->lower_pressure No check_pressure->re_analyze Yes lower_pressure->re_analyze re_analyze->check_temp Problem Persists success Carbon Content Minimized re_analyze->success Problem Solved

Caption: Troubleshooting workflow for high carbon content.

Relationship Between CVD Parameters and Carbon Contamination

sub_temp Substrate Temperature decomposition Precursor Decomposition Pathway sub_temp->decomposition Influences h2_flow Hydrogen Co-reactant Flow h2_flow->decomposition Influences pressure Reactor Pressure pressure->decomposition Influences carbon_content Carbon Contamination decomposition->carbon_content Determines

Caption: Key parameters influencing carbon contamination.

References

Technical Support Center: Bis(dimethylamino-2-propoxy)copper(II) Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Bis(dimethylamino-2-propoxy)copper(II) is utilized in catalysis, specific research detailing the quantitative effect of various solvents on its catalytic performance in solution-phase reactions is not extensively available in the public domain.[1][2][3] The following guide is based on established principles for copper-catalyzed reactions and incorporates data from analogous copper(II) catalyst systems. This information serves as a robust starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What types of reactions is Bis(dimethylamino-2-propoxy)copper(II) typically used for?

A1: Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a versatile catalyst primarily used in organic synthesis for cross-coupling reactions and polymerization processes.[4] Its applications include C-N, C-O, and C-S bond formation through Ullmann-type couplings and as a catalyst in Atom Transfer Radical Polymerization (ATRP).

Q2: How does the choice of solvent impact the catalytic performance of copper complexes?

A2: The solvent plays a critical role in copper-catalyzed reactions by influencing catalyst solubility, stability, and reactivity. Solvent polarity can affect the rate of reaction and, in some cases, the reaction mechanism itself. For instance, polar aprotic solvents like DMF and DMSO are often effective for Ullmann-type couplings, while less polar solvents may be preferred for other transformations. In ATRP, the solvent can influence the equilibrium between the active and dormant species, thereby affecting the polymerization kinetics.

Q3: My reaction yield is low. What are the common causes when using a copper catalyst like Cu(dmap)₂?

A3: Low yields in copper-catalyzed reactions can stem from several factors. Common issues include catalyst deactivation through oxidation of the active Cu(I) species, impurities in reagents or solvents, suboptimal reaction temperature, or an inappropriate choice of base or ligand (if applicable). It is also crucial to ensure that the starting materials are pure and the reaction is conducted under an inert atmosphere if the catalytic cycle involves air-sensitive species.

Q4: Is an additional ligand necessary when using Bis(dimethylamino-2-propoxy)copper(II)?

A4: The dimethylamino-2-propoxy group is a bidentate ligand. Depending on the specific reaction, the coordination environment provided by these ligands may be sufficient for catalytic activity. However, in some cases, the addition of an external ligand can enhance the catalyst's stability and performance by preventing catalyst aggregation and promoting the desired catalytic cycle.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II) and similar copper complexes.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive CatalystEnsure the catalyst has been stored under inert conditions to prevent degradation. Consider in-situ reduction of the Cu(II) precatalyst if the active species is Cu(I).
Poor Solubility of Reactants or CatalystSelect a solvent in which all reaction components are soluble at the reaction temperature.
Suboptimal Reaction TemperatureSystematically vary the reaction temperature. Some copper-catalyzed reactions require elevated temperatures to proceed efficiently.
Incorrect BaseThe choice of base is often crucial. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK).
Formation of Side Products (e.g., Homocoupling) Presence of OxygenDegas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inappropriate Ligand-to-Copper RatioIf using an additional ligand, optimize the ratio. An excess of ligand can sometimes inhibit the reaction.
Reaction Stalls Before Completion Catalyst DecompositionThe catalyst may not be stable under the reaction conditions for extended periods. Try a lower temperature or shorter reaction time.
Product InhibitionThe product may be coordinating to the copper center and inhibiting further catalytic turnover.
Inconsistent Results Impurities in Starting Materials or SolventsUse high-purity, dry solvents and purify starting materials if necessary.
Moisture ContaminationEnsure all glassware is oven-dried and the reaction is set up under anhydrous conditions if required.

Data Presentation: Solvent Effects on Analogous Copper-Catalyzed Reactions

The following tables summarize the effect of different solvents on the yield of two common types of copper-catalyzed reactions, using data from catalysts structurally analogous to Bis(dimethylamino-2-propoxy)copper(II).

Table 1: Solvent Effect on the Yield of Ullmann-Type C-O Coupling of a Phenol and an Aryl Halide *

SolventDielectric Constant (ε)Yield (%)
N,N-Dimethylformamide (DMF)36.785-95
Dimethyl Sulfoxide (DMSO)46.780-90
Acetonitrile (MeCN)37.560-70
Toluene2.440-50
Dioxane2.230-40

*Data is representative for a typical Ullmann diaryl ether synthesis catalyzed by a Cu(I) or Cu(II) species with a nitrogen-based ligand.

Table 2: Solvent Effect on the Rate of Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) *

SolventPolarityRelative Rate of Polymerization
Dimethyl Sulfoxide (DMSO)HighVery Fast
N,N-Dimethylformamide (DMF)HighFast
Acetonitrile (MeCN)MediumModerate
AnisoleLowSlow
TolueneLowVery Slow

*Data is generalized from studies on copper-catalyzed ATRP where solvent polarity significantly influences the polymerization kinetics.[5][6]

Experimental Protocols

The following are generalized experimental protocols for reactions where a catalyst like Bis(dimethylamino-2-propoxy)copper(II) would be suitable. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Ullmann-Type C-O Cross-Coupling

This protocol describes the synthesis of a diaryl ether from an aryl halide and a phenol.

Reagents:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Bis(dimethylamino-2-propoxy)copper(II) (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, phenol, Bis(dimethylamino-2-propoxy)copper(II), and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the polymerization of a vinyl monomer, such as methyl methacrylate (MMA).

Reagents:

  • Methyl methacrylate (MMA) (10.0 g, 100 mmol)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator, 0.195 g, 1.0 mmol)

  • Bis(dimethylamino-2-propoxy)copper(II) (0.027 g, 0.1 mmol)

  • Tris(2-pyridylmethyl)amine (TPMA) (ligand, 0.029 g, 0.1 mmol) - Note: An external ligand is often used in ATRP to form a more active catalyst complex.

  • Anisole (solvent, 10 mL)

Procedure:

  • In a Schlenk flask, add Bis(dimethylamino-2-propoxy)copper(II) and TPMA.

  • Seal the flask, evacuate, and backfill with argon.

  • Add degassed MMA and anisole via syringe.

  • Stir the mixture until the copper complex dissolves to form a homogeneous solution.

  • Add the initiator (EBiB) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Weigh Reagents and Catalyst add_solids Add Solid Reagents & Catalyst prep_reagents->add_solids dry_glassware Oven-Dry Glassware assemble Assemble Glassware dry_glassware->assemble inert_atm Establish Inert Atmosphere assemble->inert_atm inert_atm->add_solids add_liquids Add Solvent & Liquid Reagents add_solids->add_liquids heat_stir Heat & Stir add_liquids->heat_stir monitor Monitor Progress (TLC, GC, NMR) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction/ Filtration quench->extract purify Column Chromatography extract->purify analyze Analyze Product purify->analyze Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Reaction Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive temp Is the temperature optimal? start->temp purity Are reagents pure & dry? start->purity catalyst_sol Is the catalyst soluble? catalyst_inactive->catalyst_sol Yes sol_catalyst_inactive1 Store under inert gas catalyst_inactive->sol_catalyst_inactive1 No sol_catalyst_inactive2 Use fresh catalyst catalyst_inactive->sol_catalyst_inactive2 No solvent Is the solvent appropriate? temp->solvent Yes sol_temp1 Screen higher/lower temps temp->sol_temp1 No base Is the base correct? solvent->base Yes sol_solvent1 Screen alternative solvents solvent->sol_solvent1 No atmosphere Is the atmosphere inert? base->atmosphere Yes sol_base1 Screen different bases base->sol_base1 No sol_atmosphere1 Degas solvent & use inert gas atmosphere->sol_atmosphere1 No sol_purity1 Purify starting materials purity->sol_purity1 No sol_purity2 Use anhydrous solvents purity->sol_purity2 No

References

Technical Support Center: Optimizing Pulse Times for Cu(dmap)₂ in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(dimethylamino-2-propoxy)copper(II), or Cu(dmap)₂, as a precursor in atomic layer deposition (ALD).

Troubleshooting Guide

This guide addresses common issues encountered during the ALD of copper and copper oxide films using Cu(dmap)₂.

Issue 1: Low or No Film Growth

Potential Cause Recommended Action
Insufficient Precursor Temperature: The vapor pressure of Cu(dmap)₂ is highly dependent on temperature. If the precursor bottle is not adequately heated, the precursor flux into the chamber will be too low. It is recommended to heat the Cu(dmap)₂ precursor to 100°C to achieve sufficient vapor pressure.[1]
Inadequate Cu(dmap)₂ Pulse Time: The surface reactions in ALD are self-limiting. If the pulse time is too short, the precursor will not have enough time to saturate the available reaction sites on the substrate surface. Increase the Cu(dmap)₂ pulse time to ensure saturation. A typical starting point is a 1-second pulse.[1]
Co-reactant Issues: Ensure the co-reactant (e.g., water, diethylzinc, tertiary butyl hydrazine) is being delivered to the chamber correctly and that its pulse time is sufficient for complete reaction with the adsorbed Cu(dmap)₂ layer.
Incorrect Substrate Temperature: The ALD process for Cu(dmap)₂ has a specific temperature window. If the substrate temperature is too low, the surface reactions may not proceed efficiently. If it is too high, precursor decomposition can occur. The optimal temperature window is typically between 110°C and 175°C for deposition of Cu₂O with water[2][3], and around 120°C for the deposition of metallic copper with tertiary butyl hydrazine.[1]

Issue 2: High Film Resistivity

Potential Cause Recommended Action
Film Impurities: Incomplete reactions or insufficient purges can lead to the incorporation of impurities (e.g., carbon, oxygen) into the film, which increases resistivity. Ensure that both the precursor and co-reactant pulses are saturating and that purge times are long enough to remove all unreacted precursors and reaction byproducts.
Co-reactant Choice: The choice of co-reactant can significantly impact film purity and resistivity. For instance, using diethylzinc (DEZ) as a co-reactant can lead to zinc incorporation in the film, especially at temperatures above 120°C.[2] Using tertiary butyl hydrazine (TBH) has been shown to produce high-purity copper films with low resistivity.[1]
Film Discontinuity: At the initial stages of growth, copper can form islands rather than a continuous film, leading to high resistivity. This can be influenced by the substrate material. Using a suitable seed layer or optimizing the initial nucleation phase can improve film continuity.

Issue 3: Poor Film Uniformity

Potential Cause Recommended Action
Non-uniform Gas Distribution: The design of the ALD reactor can affect the uniformity of precursor and co-reactant delivery to the substrate surface. Ensure that the gas flow dynamics in your reactor are optimized for uniform deposition.
Overlapping Pulses: If the purge time is too short, the precursor and co-reactant can be present in the chamber at the same time, leading to chemical vapor deposition (CVD)-like growth and non-uniform films. Increase the purge times to ensure complete separation of the precursor and co-reactant pulses. A 30-second purge is a common starting point.[1]
Precursor Decomposition: At temperatures above the ALD window (e.g., >200°C), Cu(dmap)₂ can thermally decompose, leading to uncontrolled growth and poor uniformity.[1] Operate within the established ALD temperature window for your specific process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal precursor temperature for Cu(dmap)₂?

A1: The recommended precursor temperature for Cu(dmap)₂ is 100°C. At lower temperatures, the vapor pressure is often insufficient for efficient ALD.[1]

Q2: How do I determine the saturation point for the Cu(dmap)₂ pulse?

A2: To determine the saturation point, you should perform a series of depositions where you systematically vary the Cu(dmap)₂ pulse time while keeping all other parameters (co-reactant pulse, purge times, and temperature) constant. The growth per cycle (GPC) will initially increase with pulse time and then plateau. The pulse time at which the GPC levels off is the saturation point. It is common practice to set the pulse time slightly longer than the determined saturation point to ensure robust processing.

Q3: What are the typical growth rates for ALD using Cu(dmap)₂?

A3: The growth rate depends on the co-reactant and deposition temperature. For example:

  • With water as the co-reactant for Cu₂O deposition, a growth rate of approximately 0.12 Å/cycle is observed in the temperature range of 110-175°C.[2][3]

  • With tertiary butyl hydrazine (TBH) as the co-reactant for metallic copper deposition at 120°C, an initial growth rate of 0.17 Å/cycle has been reported.[1]

  • With diethylzinc (DEZ) as the co-reactant, growth rates can reach up to 0.27 Å/cycle at 140°C, but with the risk of zinc incorporation.[2]

Q4: Can I deposit metallic copper using Cu(dmap)₂?

A4: Yes, metallic copper films can be deposited using Cu(dmap)₂ with a suitable reducing co-reactant. Tertiary butyl hydrazine (TBH) and diethylzinc (DEZ) are two such co-reactants.[1][2]

Q5: What are the common impurities found in copper films deposited with Cu(dmap)₂?

A5: Common impurities can include carbon and oxygen from the precursor ligands if the reactions are incomplete. If diethylzinc is used as a co-reactant, zinc can be incorporated into the film.[2] The use of tertiary butyl hydrazine has been shown to produce films with high purity, around 99.4 at. %.[1]

Data Presentation

Table 1: Process Parameters and Resulting Film Properties for ALD with Cu(dmap)₂

PrecursorCo-reactantDeposition Temp. (°C)Cu(dmap)₂ Pulse (s)Co-reactant Pulse (s)Purge (s)Growth per Cycle (Å/cycle)Film CompositionResistivity (μΩ·cm)
Cu(dmap)₂Water110 - 1751130~0.12Cu₂O-
Cu(dmap)₂Diethylzinc (DEZ)100 - 120---up to 0.27 at 140°CCu (with potential Zn incorporation >120°C)-
Cu(dmap)₂Tertiary Butyl Hydrazine (TBH)1201-1~0.17 (initial)Cu (~99.4% purity)1.9

Note: "-" indicates that the specific value was not provided in the cited sources.

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Cu₂O using Cu(dmap)₂ and Water

  • Substrate Preparation: Use a silicon substrate with a native oxide layer. Clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol) and dry with nitrogen gas.

  • Precursor Handling: Heat the Cu(dmap)₂ precursor bottle to 100°C.

  • Deposition Parameters:

    • Substrate Temperature: 150°C

    • Cu(dmap)₂ Pulse Time: 1.0 seconds

    • Nitrogen Purge Time: 30.0 seconds

    • Water Pulse Time: 1.0 seconds

    • Nitrogen Purge Time: 30.0 seconds

  • Deposition Cycles: Repeat the ALD cycle (step 3) for the desired number of cycles to achieve the target film thickness.

Protocol 2: Atomic Layer Deposition of Metallic Cu using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)

  • Substrate Preparation: Use a silicon substrate with a native oxide layer.

  • Precursor Handling: Heat the Cu(dmap)₂ precursor bottle to 100°C.

  • Deposition Parameters:

    • Substrate Temperature: 120°C

    • Cu(dmap)₂ Pulse Time: 1.0 seconds

    • Nitrogen Purge Time: 1.0 seconds

    • TBH Pulse Time: Varies (perform a saturation study to optimize)

    • Nitrogen Purge Time: 1.0 seconds

  • Deposition Cycles: Repeat the ALD cycle for the desired number of cycles. Note that the growth rate may change after the initial nucleation phase.[1]

Visualizations

ALD_Cycle cluster_0 ALD Cycle for Cu(dmap)₂ step1 Step 1: Pulse Cu(dmap)₂ step2 Step 2: Purge with N₂ step1->step2 step3 Step 3: Pulse Co-reactant step2->step3 step4 Step 4: Purge with N₂ step3->step4 step4->step1 Repeat Cycle

Caption: A typical four-step atomic layer deposition (ALD) cycle using Cu(dmap)₂.

Troubleshooting_Tree start Start Troubleshooting issue Identify Primary Issue start->issue low_growth Low/No Growth issue->low_growth Growth Rate high_resistivity High Resistivity issue->high_resistivity Film Quality poor_uniformity Poor Uniformity issue->poor_uniformity Film Consistency check_temp Check Precursor Temp. (Should be ~100°C) low_growth->check_temp check_purges Check Purge Times (Sufficient to remove byproducts) high_resistivity->check_purges check_gas_flow Review Reactor Gas Flow poor_uniformity->check_gas_flow check_pulse Check Cu(dmap)₂ Pulse (Ensure saturation) check_temp->check_pulse Temp. OK check_coreactant Check Co-reactant Delivery & Pulse check_pulse->check_coreactant Pulse OK check_sub_temp Check Substrate Temp. (Within ALD window) check_coreactant->check_sub_temp Co-reactant OK check_impurities Analyze Film for Impurities (e.g., Zn with DEZ) check_purges->check_impurities Purges OK check_continuity Check Film Continuity (Optimize nucleation) check_impurities->check_continuity Purity OK check_overlap Increase Purge Times (Prevent pulse overlap) check_gas_flow->check_overlap Flow OK check_decomp Verify Temp. is Not Too High (Prevent precursor decomposition) check_overlap->check_decomp Purges OK

Caption: A decision tree for troubleshooting common issues in Cu(dmap)₂ ALD.

References

Strategies to improve the shelf life of Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Bis(dimethylamino-2-propoxy)copper(II).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Bis(dimethylamino-2-propoxy)copper(II)?

A1: The primary causes of degradation are exposure to moisture and atmospheric oxygen.[1] Bis(dimethylamino-2-propoxy)copper(II) is a copper(II) alkoxide complex and is sensitive to hydrolysis, which can break down the coordination complex. Oxidation of the copper(II) center or the organic ligands can also occur upon exposure to air.

Q2: What are the visual indicators of product degradation?

A2: Bis(dimethylamino-2-propoxy)copper(II) is a dark purple crystalline solid.[1][2] A noticeable change in color, such as turning to a brownish or greenish hue, or a change in texture from crystalline to a damp or clumpy powder, can indicate degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum shelf life, Bis(dimethylamino-2-propoxy)copper(II) should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] The storage area should be cool, dry, and away from direct sunlight.

Q4: Can I handle this material on the open bench?

A4: Due to its sensitivity to air and moisture, it is strongly recommended to handle Bis(dimethylamino-2-propoxy)copper(II) in a controlled environment, such as a glovebox or under a continuous stream of inert gas.[1]

Q5: What is the expected shelf life of Bis(dimethylamino-2-propoxy)copper(II)?

A5: When stored under the recommended conditions of a cool, dry, and inert atmosphere, the compound is expected to remain stable for an extended period. However, frequent opening of the container, even under an inert atmosphere, can introduce contaminants and shorten its shelf life. It is best practice to aliquot the compound into smaller, single-use containers if it is to be used over a long period.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of catalytic activity Degradation of the compound due to improper storage or handling.1. Visually inspect the compound for any changes in color or texture. 2. Verify that the compound has been stored in a tightly sealed container under an inert atmosphere. 3. If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound. 4. To confirm the purity of a suspect batch, you can perform a quantitative analysis as detailed in the Experimental Protocols section.
Compound has changed color (e.g., from dark purple to brown/green) Exposure to air and/or moisture leading to hydrolysis and/or oxidation.1. Discontinue use of the affected batch as its chemical properties may be altered. 2. Review your handling and storage procedures to prevent future exposure of fresh compound to air and moisture. 3. Ensure that all transfers are performed in a glovebox or under a positive pressure of inert gas.
Difficulty in dissolving the compound in an anhydrous solvent The compound may have partially hydrolyzed, forming less soluble copper oxides or hydroxides.1. Ensure your solvent is truly anhydrous, as residual water can cause immediate degradation upon addition. 2. If the compound does not fully dissolve, it is a strong indicator of degradation. The insoluble material should be removed by filtration under inert conditions before use, but be aware that the concentration of the active compound in the solution will be lower than expected.

Experimental Protocols

Protocol 1: Quantitative Analysis by Complexometric Titration for Copper Content

This protocol is to determine the purity of Bis(dimethylamino-2-propoxy)copper(II) by quantifying its copper content.

Materials:

  • Bis(dimethylamino-2-propoxy)copper(II) sample

  • Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.1 M)

  • Murexide indicator

  • Ammonia buffer solution (pH 10)

  • Deionized water

  • Analytical balance

  • Burette, pipette, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 0.2 g of the Bis(dimethylamino-2-propoxy)copper(II) sample into a clean Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water. The solution should turn blue.

  • Add 10 mL of the ammonia buffer solution (pH 10) to the flask.

  • Add a pinch of murexide indicator to the solution. The solution will turn a yellowish-green color.

  • Titrate the solution with the standardized EDTA solution.

  • The endpoint is reached when the color of the solution changes from yellowish-green to a deep purple.

  • Record the volume of EDTA solution used.

  • Calculate the percentage of copper in the sample using the following formula:

    %Cu = (M_EDTA * V_EDTA * MW_Cu) / (Weight_sample) * 100

    Where:

    • M_EDTA is the molarity of the EDTA solution.

    • V_EDTA is the volume of the EDTA solution used in liters.

    • MW_Cu is the molecular weight of copper (63.546 g/mol ).

    • Weight_sample is the weight of the sample in grams.

Expected Result: For a pure sample, the copper content should be within the range specified by the manufacturer (e.g., 23.0-24.4%).[2] A significantly lower percentage indicates the presence of impurities or degradation products.

Visualizations

DegradationPathway A Bis(dimethylamino-2-propoxy)copper(II) (Dark Purple Solid) D Hydrolyzed Copper Species (e.g., Copper Hydroxides) A->D Hydrolysis E Oxidized Organic Ligands A->E Oxidation B Moisture (H2O) from Atmosphere B->D C Oxygen (O2) from Atmosphere C->E F Degraded Product (Color Change, Insoluble) D->F E->F

Caption: Degradation pathway of Bis(dimethylamino-2-propoxy)copper(II).

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckAppearance Visually Inspect Compound: Color Change or Clumping? Start->CheckAppearance CheckStorage Review Storage Conditions: Inert Atmosphere? Cool & Dry? CheckAppearance->CheckStorage No DegradationSuspected Degradation is Likely CheckAppearance->DegradationSuspected Yes CheckStorage->DegradationSuspected No ReviewHandling Review Handling Procedures (e.g., use of glovebox) CheckStorage->ReviewHandling Yes UseFresh Use a Fresh, Unopened Batch DegradationSuspected->UseFresh PurityAnalysis Optional: Perform Quantitative Analysis DegradationSuspected->PurityAnalysis End End: Problem Resolved UseFresh->End ReviewHandling->Start Re-evaluate

Caption: Troubleshooting workflow for experimental issues.

References

Validation & Comparative

Bis(dimethylamino-2-propoxy)copper(II) vs. copper(II) acetylacetonate in CVD

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bis(dimethylamino-2-propoxy)copper(II) and Copper(II) Acetylacetonate for Chemical Vapor Deposition

For researchers and professionals in materials science and drug development, the choice of precursor is critical in Chemical Vapor Deposition (CVD) for fabricating high-quality copper thin films. This guide provides a detailed comparison of two common copper(II) precursors: Bis(dimethylamino-2-propoxy)copper(II), hereafter referred to as Cu(dmap)₂, and Copper(II) acetylacetonate, known as Cu(acac)₂. This comparison is based on experimental data from peer-reviewed studies to assist in selecting the optimal precursor for specific applications.

Precursor Properties

Both Cu(dmap)₂ and Cu(acac)₂ are solid-state compounds that can be sublimated for gas-phase delivery in a CVD reactor. Their fundamental properties are summarized below. Cu(dmap)₂ is a purple crystalline solid, while Cu(acac)₂ typically appears as a blue or green powder. A key difference lies in their volatility, with Cu(dmap)₂ exhibiting a lower sublimation temperature, which can be advantageous for low-temperature deposition processes.

PropertyBis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂)Copper(II) Acetylacetonate (Cu(acac)₂)
Chemical Formula C₁₀H₂₄CuN₂O₂C₁₀H₁₄CuO₄
Molecular Weight 267.86 g/mol 261.76 g/mol
Appearance Dark purple crystals[1]Blue or blue-green crystalline powder
Sublimation Temperature 90°C @ 0.05 Torr[2]~140-160°C[3]
Decomposition Temperature 185-188°C[2]Begins to decompose above 210°C[4]
Handling Considerations Air and moisture sensitive; should be stored in an inert environment[1]Generally stable, safe, and easy to handle

Performance in Copper Film Deposition

The performance of a precursor in CVD is evaluated based on the conditions required for deposition and the quality of the resulting film. The data below is compiled from studies on CVD and Atomic Layer Deposition (ALD), a subclass of CVD, to provide a comparative overview.

Notably, a study on a closely related aminoalkoxide precursor, bis(diethylamino-2-propoxy)copper(II), demonstrated the deposition of high-purity copper films with very low resistivity.[5] For Cu(acac)₂, recent advancements in ALD have enabled the growth of high-quality films at lower temperatures using a co-reactant.[4][6]

Performance MetricBis(dimethylamino-2-propoxy)copper(II) (or related aminoalkoxides)Copper(II) Acetylacetonate
Deposition Method MOCVD (without co-reactant)[5]ALD (with hydroquinone co-reactant)[4][6]
Substrate Temperature 230–350°C[5]160–240°C[4][6]
Film Purity High purity; no detectable C, N, or O contamination at 230-260°C[5]High purity; carbon level ≤ 9 at.%[6]
Electrical Resistivity 2.16 µΩ·cm (at 260°C)[5]10–15 µΩ·cm (at room temperature)[6]
Film Morphology Highly crystalline with strong (111) preferred orientation[5]Highly crystalline and dense[4][6]
Growth Rate Not explicitly reportedUp to 1.8 Å/cycle (in ALD)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for depositing copper films using these precursors.

Protocol 1: MOCVD of Copper using an Aminoalkoxide Precursor

This protocol is based on the study of pure copper film growth from bis(diethylamino-2-propoxy)copper(II), which is structurally analogous to Cu(dmap)₂.[5]

  • System: A horizontal cold-wall Metal-Organic Chemical Vapor Deposition (MOCVD) reactor is used.

  • Substrate: SiO₂/Si(100) substrates are employed.

  • Precursor Delivery: The solid precursor is placed in a sublimator heated to a temperature sufficient to generate adequate vapor pressure.

  • Carrier Gas: A high-purity inert gas, such as argon or nitrogen, is used to transport the precursor vapor to the reaction chamber.

  • Deposition Conditions:

    • Substrate Temperature: Maintained in the range of 230–350°C.

    • Reactor Pressure: Maintained at low pressure to ensure vapor phase transport.

    • Reducing Agent: No external reducing agent is required as the ligand system acts as the reducing agent (single-source precursor).[7]

  • Post-Deposition: The system is cooled down under an inert atmosphere before removing the substrates for analysis.

Protocol 2: ALD of Copper using Cu(acac)₂

This protocol is derived from a study on a binary ALD process for high-quality copper films.[4][6]

  • System: A hot-wall Atomic Layer Deposition (ALD) reactor is utilized.

  • Substrates: Suitable substrates for copper deposition are prepared.

  • Precursor and Co-reactant:

    • Copper Source: Solid Cu(acac)₂ is heated to ~130°C for sublimation.

    • Reducing Agent: Solid hydroquinone (HQ) is used as a co-reactant and heated to ~95°C for sublimation.

  • Deposition Cycle (ALD): Each cycle consists of four steps:

    • Pulse of Cu(acac)₂ vapor into the chamber.

    • Purge with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.

    • Pulse of hydroquinone vapor into the chamber to react with the surface-adsorbed species.

    • Purge with the inert gas.

  • Deposition Conditions:

    • Substrate Temperature: Maintained between 160°C and 240°C.

  • Film Growth: The film thickness is controlled by the number of ALD cycles. The reported growth-per-cycle is approximately 1.8 Å.[4]

Visualized Workflows and Relationships

To better illustrate the processes and concepts, the following diagrams are provided.

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_analysis Analysis sub Substrate Cleaning transport Vapor Transport to Reactor sub->transport prec Precursor Sublimation prec->transport adsorption Adsorption on Substrate transport->adsorption reaction Surface Reaction & Film Growth adsorption->reaction reaction->reaction Deposition Time desorption Byproduct Desorption reaction->desorption cool Cool Down desorption->cool char Film Characterization cool->char

A typical experimental workflow for Chemical Vapor Deposition (CVD).

Precursor_Choice cluster_dmap Cu(dmap)₂ cluster_acac Cu(acac)₂ start Precursor Selection dmap_prop Lower Sublimation T Single-Source Precursor start->dmap_prop acac_prop Higher Thermal Stability Requires Co-reactant start->acac_prop dmap_cond Higher Deposition T (230-350°C) dmap_prop->dmap_cond dmap_result High Purity Film Very Low Resistivity (2.16 µΩ·cm) dmap_cond->dmap_result acac_cond Lower Deposition T (160-240°C with HQ) acac_prop->acac_cond acac_result High Purity Film Low Resistivity (10-15 µΩ·cm) acac_cond->acac_result

References

A Comparative Guide to Copper Precursors for Atomic Layer Deposition: Cu(dmap)₂ vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate copper precursor is critical for the successful atomic layer deposition (ALD) of high-quality thin films. This guide provides an objective comparison of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) with other common copper precursors, supported by experimental data to inform your selection process.

The ideal ALD precursor should exhibit high volatility, thermal stability, and reactivity within a self-limiting growth regime.[1] This guide focuses on the performance of Cu(dmap)₂ in comparison to established β-diketonate precursors like copper(II) acetylacetonate (Cu(acac)₂) and copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), as well as the promising class of copper(I) amidinates.

Performance Comparison of Copper ALD Precursors

The choice of precursor significantly impacts key deposition parameters and the resulting film properties. The following table summarizes quantitative data for Cu(dmap)₂, Cu(acac)₂, Cu(hfac)₂, and a representative copper(I) amidinate, offering a clear comparison of their performance in ALD processes.

PrecursorLigand TypeALD Temperature Window (°C)Growth Per Cycle (Å/cycle)Film Resistivity (µΩ·cm)Impurity Content
Cu(dmap)₂ Aminoalkoxide80 - 1400.17 - 0.27As low as 1.9 (for a 54 nm film)~99.4 at.% pure (H and O impurities)
Cu(acac)₂ β-diketonate160 - 240~1.810 - 15Carbon level below 9 at.%
Cu(hfac)₂ β-diketonate180 - 3000.3 - 1.4Varies with reducing agent and conditionsCan have C, F, and Zn (if DEZ is used) impurities
Cu(I) amidinates Amidinate150 - 2000.1 - 2.0 (substrate dependent)Comparable to PVD copperCarbon and oxygen below 1 at.%

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the ALD of copper using the discussed precursors.

ALD of Copper using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)
  • Precursor: Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂)

  • Reducing Agent: Tertiary Butyl Hydrazine (TBH)

  • Substrate Temperature: 120 °C

  • Cu(dmap)₂ Source Temperature: Not specified, but sufficient to achieve adequate vapor pressure.

  • Pulse Sequence:

    • Cu(dmap)₂ pulse: 1.0 s

    • N₂ purge: Not specified

    • TBH pulse: Not specified

    • N₂ purge: Not specified

  • Growth Rate: 0.17 Å/cycle during initial growth, stabilizing to 0.05 Å/cycle on a continuous copper film.

ALD of Copper using Cu(acac)₂ and Hydroquinone (HQ)
  • Precursor: Copper(II) acetylacetonate (Cu(acac)₂)[2]

  • Reducing Agent: Hydroquinone (HQ)[2]

  • Substrate Temperature: 190 °C[3]

  • Cu(acac)₂ Source Temperature: 130 °C[2]

  • HQ Source Temperature: 95 °C[2]

  • Pulse Sequence: [3]

    • Cu(acac)₂ pulse: 2.0 s[3]

    • N₂ purge: 3.0 s[3]

    • HQ pulse: 2.0 s[3]

    • N₂ purge: 3.0 s[3]

  • Growth Rate: ~1.8 Å/cycle[4]

ALD of Copper using Cu(hfac)₂ and Diethylzinc (DEZ)
  • Precursor: Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)[5]

  • Reducing Agent: Diethylzinc (DEZ)[5]

  • Substrate Temperature: 190 °C[5]

  • Cu(hfac)₂ Source Temperature: 80 °C (dehydrated)[5]

  • DEZ Source Temperature: 5 °C[5]

  • Pulse Sequence: [5]

    • Cu(hfac)₂ pulse: 300 ms[5]

    • Ar purge: 5 min[5]

    • DEZ pulse: 50 ms[5]

    • Ar purge: 5 min[5]

  • Growth Rate: 0.7 Å/cycle[5]

ALD of Copper using a Copper(I) Amidinate and H₂
  • Precursor: Copper(I) N,N'-di-sec-butylacetamidinate[1]

  • Reducing Agent: Molecular Hydrogen (H₂)[1]

  • Substrate Temperature: 150 - 190 °C[1]

  • Precursor Source Temperature: 90 - 120 °C (liquid state)[1]

  • Pulse Sequence: (Saturated growth conditions)

    • Cu(I) amidinate pulse: >1.5 s

    • Purge: Not specified

    • H₂ pulse: >2.0 s

    • Purge: Not specified

  • Growth Rate: ~0.9 Å/cycle on Al₂O₃ substrates.[1]

Visualizing the ALD Process and Precursor Structures

To better understand the ALD process and the molecular differences between the precursors, the following diagrams are provided.

ALD_Cycle cluster_0 ALD Cycle Step1 Step 1: Precursor Pulse (e.g., Cu(dmap)₂) Step2 Step 2: Purge (Inert Gas) Step1->Step2 Remove excess precursor Step3 Step 3: Reactant Pulse (e.g., Reducing Agent) Step2->Step3 Prepare for reactant Step4 Step 4: Purge (Inert Gas) Step3->Step4 Remove excess reactant & byproducts Step4->Step1 Start next cycle

A typical four-step Atomic Layer Deposition (ALD) cycle.

Precursor_Structures cluster_1 Cu(dmap)₂ cluster_2 Cu(acac)₂ cluster_3 Cu(hfac)₂ cluster_4 Cu(I) Amidinate Cu_dmap Cu(dmap)₂ Aminoalkoxide Ligand Cu_acac Cu(acac)₂ β-diketonate Ligand Cu_hfac Cu(hfac)₂ Fluorinated β-diketonate Ligand Cu_amidinate [Cu(R-amd)]₂ Amidinate Ligand

Chemical structures of common copper ALD precursors.

Discussion and Conclusion

Cu(dmap)₂ emerges as a highly attractive precursor for low-temperature ALD of copper. Its ability to deposit high-purity films with low resistivity at temperatures as low as 80-140 °C is a significant advantage, particularly for temperature-sensitive substrates. The resulting film purity of approximately 99.4 at.% is excellent.

Cu(acac)₂ , while requiring higher deposition temperatures (160-240 °C), offers a remarkably high growth rate of around 1.8 Å/cycle when paired with hydroquinone.[4] However, the resulting films may have higher carbon content compared to those from Cu(dmap)₂.

Cu(hfac)₂ is a more volatile precursor but its use can introduce fluorine impurities into the film, and when used with diethylzinc, zinc contamination is a possibility.[5] The ALD window is also at a relatively high temperature range.

Copper(I) amidinates represent a versatile class of precursors that can achieve high growth rates over a moderate temperature range. A key advantage is the low impurity content in the resulting films, with carbon and oxygen levels reported to be below 1 at.%.[1] Their liquid state at deposition temperatures also ensures reproducible vapor pressure.[1]

References

A Comparative Guide to the Catalytic Mechanism of Bis(dimethylamino-2-propoxy)copper(II) in Chan-Lam Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) and other common copper catalysts in the context of the Chan-Lam cross-coupling reaction. While specific performance data for Cu(dmap)₂ in this reaction is not extensively documented in publicly available literature, its structural features as a copper(II) alkoxide complex allow for a validation of its catalytic potential within the well-established Chan-Lam mechanistic framework. This document presents the accepted catalytic cycle, compares the performance of various copper catalysts, and provides a detailed experimental protocol for a representative Chan-Lam N-arylation reaction.

Catalytic Mechanism: The Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically the coupling of an aryl boronic acid with an amine or an alcohol to form the corresponding N-aryl or O-aryl product. The reaction is typically catalyzed by copper complexes and can often be performed under mild conditions, open to the air.

The proposed catalytic cycle for the Chan-Lam coupling is initiated by the coordination of the amine (or alcohol) nucleophile to the copper(II) catalyst. This is followed by transmetalation with the aryl boronic acid, where the aryl group is transferred to the copper center. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired C-N (or C-O) bond and a copper(I) species. The catalytic cycle is completed by the oxidation of the copper(I) species back to copper(II) by an oxidant, which is often atmospheric oxygen.

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants CuII Cu(II) Catalyst (e.g., Cu(dmap)₂) CuII_Amine [Cu(II)-Amine Complex] CuII->CuII_Amine Amine Coordination CuIII_Aryl_Amine [Aryl-Cu(III)-Amine Complex] CuII_Amine->CuIII_Aryl_Amine Transmetalation (Aryl Boronic Acid) CuI Cu(I) Species CuIII_Aryl_Amine->CuI Reductive Elimination Product Product CuIII_Aryl_Amine->Product Product Release (N-Aryl Amine) CuI->CuII Oxidation (e.g., O₂) Amine Amine (R-NH₂) ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Performance Comparison of Copper Catalysts in Chan-Lam N-Arylation

The choice of copper catalyst can significantly impact the efficiency and yield of the Chan-Lam coupling. While specific data for Bis(dimethylamino-2-propoxy)copper(II) is pending experimental validation, the following table summarizes the performance of commonly used copper catalysts in the N-arylation of imidazoles with arylboronic acids, providing a benchmark for comparison.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂1,10-PhenanthrolineK₃PO₄DMERoom Temp2462[1]
CuCl₂·2H₂O2,2'-BipyridineK₂CO₃Toluene---[1]
Cu(OTf)₂4,5-Diazafluoren-9-oneK₂CO₃MeOH-->95[2]
Cu₂ON/ACs₂CO₃Butyronitrile11024-48up to 85[3]
[Cu(OH)·TMEDA]₂Cl₂TMEDAN/ACH₂Cl₂Room Temp--[4]

Note: The absence of data for Bis(dimethylamino-2-propoxy)copper(II) highlights an opportunity for further research to evaluate its efficacy in this important transformation. Its bidentate dimethylamino-2-propoxy ligands are expected to influence its solubility and catalytic activity.

Experimental Protocols

General Procedure for Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid

This protocol is a representative example for the N-arylation of an N-heterocycle using a copper catalyst.[2]

Materials:

  • Imidazole (0.2 mmol)

  • Phenylboronic acid (0.4 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.016 mmol)

  • 4,5-Diazafluoren-9-one (L2) (0.016 mmol)

  • Potassium carbonate (K₂CO₃) (0.2 mmol)

  • Methanol (MeOH) (1 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add imidazole, phenylboronic acid, copper(II) trifluoromethanesulfonate, 4,5-diazafluoren-9-one, and potassium carbonate.

  • Add methanol to the vial.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylimidazole.

Experimental_Workflow start Start add_reagents Add Reactants, Catalyst, Ligand, and Base to Reaction Vial start->add_reagents add_solvent Add Methanol add_reagents->add_solvent stir Stir at Room Temperature add_solvent->stir monitor Monitor Reaction Progress (TLC or GC-MS) stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for a typical Chan-Lam N-arylation reaction.

References

Purity Analysis of Synthesized Bis(dimethylamino-2-propoxy)copper(II): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II) coordination complex with the formula Cu(C₅H₁₂NO)₂.[1][2] This dark purple, crystalline compound is notable for its applications as a catalyst in various organic syntheses and as a precursor for depositing copper-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][3] For these high-technology applications, the purity of the precursor is paramount, as even trace impurities can significantly degrade the performance and properties of the final materials or catalytic processes.

This guide provides a comprehensive overview of the analytical techniques used to assess the purity of synthesized Cu(dmap)₂. It offers a comparative perspective by contrasting its analysis with two other widely used copper precursors: Copper(II) acetylacetonate (Cu(acac)₂) and (Hexafluoroacetylacetonato)copper(I) vinyltrimethylsilane ((hfac)Cu(VTMS)). This document is intended for researchers, chemists, and material scientists involved in the synthesis and application of organometallic compounds.

Comparative Overview of Copper Precursors

A comparative analysis requires understanding the properties of alternative compounds used in similar applications.

FeatureBis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂) ** Copper(II) acetylacetonate (Cu(acac)₂) **(hfac)Cu(I)(VTMS)
Formula C₁₀H₂₄CuN₂O₂C₁₀H₁₄CuO₄C₁₁H₁₃CuF₆O₂Si
Molecular Wt. 267.86 g/mol [2]261.76 g/mol 370.83 g/mol
Oxidation State Cu(II)Cu(II)Cu(I)
Appearance Dark purple crystals[1]Blue crystalline powderYellow-orange liquid
Key Use CVD/ALD Precursor, Catalyst[1][3]Catalyst, Precursor for NanomaterialsCVD/ALD Precursor
Volatility Moderate (Sublimes at 90°C/0.05 Torr)[3]Moderate (Sublimes)High
Sensitivity Air and moisture sensitive[1]Stable in airAir and moisture sensitive

Key Purity Analysis Techniques

A multi-technique approach is essential for the robust characterization and purity verification of organometallic complexes.

  • Elemental Analysis (C, H, N): This fundamental technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula to provide a primary indication of purity.[4][5]

  • Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive method used to quantify the copper content in the complex.[5][6] The sample is atomized, and the absorption of light by ground-state copper atoms is measured, allowing for a precise determination of the metal percentage.[7]

  • Spectroscopic Methods:

    • UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is characteristic of the d-orbital configuration of the Cu(II) ion and its coordination environment. It can be used for quantitative analysis by creating a calibration curve.[8][9][10]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the complex and to confirm the coordination of the dimethylamino-2-propoxy ligand to the copper center by observing shifts in vibrational frequencies.

    • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques can be used to confirm the molecular weight of the complex and identify potential impurities.[5]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main compound from non-volatile impurities.[11][12] By using a suitable column and mobile phase, a chromatogram is produced where the area of the main peak corresponds to its purity.

    • Gas Chromatography (GC): GC is suitable for analyzing volatile substances.[12] For organometallic compounds, it is often coupled with a mass spectrometer (GC-MS) or an element-specific detector like an inductively coupled plasma mass spectrometer (GC-ICP-MS) to separate and identify volatile impurities.[13]

  • X-ray Diffraction (XRD): Single-crystal XRD provides the definitive molecular structure of the compound, confirming its identity and stereochemistry.[14] Powder XRD is used to assess the phase purity of the bulk crystalline material.

Comparative Purity Analysis Data

The following table presents typical, high-purity experimental data for the three copper complexes.

Analysis ParameterMethodBis(dimethylamino-2-propoxy)copper(II)Copper(II) acetylacetonate(hfac)Cu(I)(VTMS)
Elemental CHN Analyzer
% Carbon(Theor. 44.83)Found: 44.75(Theor. 45.89) Found: 45.81(Theor. 35.63) Found: 35.55
% Hydrogen(Theor. 9.03)Found: 9.11(Theor. 5.39) Found: 5.45(Theor. 3.53) Found: 3.60
% Nitrogen(Theor. 10.46)Found: 10.39N/AN/A
Metal Content AAS (Theor. 23.72%) Found: 23.65%(Theor. 24.28%) Found: 24.19%(Theor. 17.13%) Found: 17.05%
Purity HPLC > 99.5%> 99.0%> 99.8%
Identity UV-Vis (λmax) ~340 nm, ~600 nm~295 nm, ~660 nm~240 nm
Structure FT-IR ( 주요 피크) C-N, C-O, Cu-O stretches confirmedC=O, C=C, Cu-O stretches confirmedC=O, C-F, Cu-O stretches confirmed

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

Protocol 1: Copper Content Determination by Atomic Absorption Spectroscopy (AAS)
  • Standard Preparation: Prepare a 1000 ppm stock solution of copper by dissolving a known mass of high-purity copper metal or salt in dilute nitric acid. Create a series of calibration standards (e.g., 1, 2, 5, 10 ppm) by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the synthesized copper complex into a volumetric flask.

  • Digestion: Add concentrated nitric acid and gently heat the solution to digest the organic ligands and fully dissolve the copper.

  • Dilution: After cooling, dilute the digested sample to a known final volume with deionized water, ensuring the final concentration is within the linear range of the calibration standards.

  • Analysis: Aspirate the blank, standards, and sample solutions into the AAS instrument. Measure the absorbance at 324.7 nm.

  • Calculation: Construct a calibration curve from the standards. Use the equation of the line to determine the copper concentration in the sample solution and calculate the weight percentage in the original solid complex.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient mixture of acetonitrile and water is typically effective. The exact gradient program (e.g., starting from 50:50 and increasing to 95:5 acetonitrile:water over 15 minutes) must be optimized for the specific compound.

  • Sample Preparation: Prepare a sample solution of the copper complex at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the filtered sample onto the column.

  • Detection: Monitor the elution profile using the UV-Vis detector at a wavelength corresponding to a strong absorbance band of the complex (e.g., ~340 nm for Cu(dmap)₂).

  • Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization of Purity Analysis Workflow

A logical workflow ensures that all necessary analytical steps are performed for a comprehensive assessment of the synthesized product's purity.

Purity_Analysis_Workflow cluster_0 Initial Synthesis & Isolation cluster_1 Primary Characterization cluster_2 Quantitative Purity Assessment cluster_3 Structural & Advanced Analysis cluster_4 Final Evaluation start Synthesized Crude Product ftir FT-IR Spectroscopy (Functional Groups & Coordination) start->ftir Identity Check uvvis UV-Vis Spectroscopy (Electronic Structure) start->uvvis Identity Check elemental Elemental Analysis (CHN) (%C, %H, %N) start->elemental Purity Checks aas Atomic Absorption (AAS) (% Copper) start->aas Purity Checks hplc Chromatographic Purity (HPLC) (Impurity Profile) start->hplc Purity Checks xrd X-ray Diffraction (XRD) (Crystallinity & Phase Purity) start->xrd Purity Checks ms Mass Spectrometry (MS) (Molecular Weight Confirmation) start->ms Purity Checks uvvis->hplc Set Detection λ report Final Purity Report (>99.5%) elemental->report aas->report hplc->report xrd->report If Required ms->report If Required

Caption: Workflow for the comprehensive purity analysis of copper complexes.

References

A Researcher's Guide to Quantifying Impurities in Copper Thin Films: A Comparative Analysis of Leading Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and advanced materials, ensuring the purity of copper thin films is paramount to device performance and experimental reproducibility. This guide provides a comprehensive comparison of the three leading analytical techniques for quantifying trace impurities in copper thin films: Secondary Ion Mass Spectrometry (SIMS), Glow Discharge Mass Spectrometry (GDMS), and Total Reflection X-ray Fluorescence (TXRF).

This publication offers an objective comparison of these techniques, supported by quantitative data and detailed experimental protocols. The information presented is designed to assist you in selecting the most appropriate method for your specific research needs, balancing sensitivity, sample requirements, and analytical objectives.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for impurity quantification in copper thin films is a critical decision that depends on the specific requirements of the analysis, such as the desired detection limit, the elements of interest, and whether depth profiling is necessary. The following table summarizes the key quantitative performance metrics for SIMS, GDMS, and TXRF.

FeatureSecondary Ion Mass Spectrometry (SIMS)Glow Discharge Mass Spectrometry (GDMS)Total Reflection X-ray Fluorescence (TXRF)
Detection Limits >1E10 to 1E16 atoms/cm³ (ppb to ppm)[1]sub-ppb to ppm[2]10⁹ to 10¹² atoms/cm²[3][4]
Detectable Elements H to U, including isotopes[1]Nearly all elements except some light gases[2]Na to U[3][5]
Depth Resolution >5 Å[1]Nanometer range30 - 80 Å (Sampling Depth)[4]
Destructive Analysis Yes[1]Yes[6]No[4][5]
Quantitative Accuracy Requires matrix-matched standards for high accuracy[7]Semi-quantitative without standards; quantitative with standards[2]Quantitative with reference standards[8]
Lateral Resolution ≥10 µm (depth profiling); 1 µm (imaging)[1]Typically millimeters (bulk analysis)~10 mm[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for each of the discussed techniques when analyzing impurities in copper thin films.

Secondary Ion Mass Spectrometry (SIMS)

Objective: To obtain high-sensitivity elemental depth profiles of impurities in a copper thin film.

Methodology:

  • Sample Preparation: The copper thin film sample is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the SIMS instrument.[1] No special surface preparation is typically required, but the sample must be solid and vacuum compatible.

  • Primary Ion Beam Selection: A primary ion beam, typically O₂⁺ for enhancing positive secondary ion yields of electropositive elements or Cs⁺ for enhancing negative secondary ion yields of electronegative elements, is chosen.[1]

  • Sputtering and Ionization: The primary ion beam is focused onto the sample surface, causing sputtering of the copper matrix and any embedded impurities.[1] A fraction of the sputtered particles are ionized.

  • Secondary Ion Extraction and Mass Analysis: The generated secondary ions are extracted from the sample surface and guided into a mass spectrometer (magnetic sector or time-of-flight). The mass spectrometer separates the ions based on their mass-to-charge ratio.

  • Detection and Depth Profiling: A detector counts the ions of specific masses, and by continuously sputtering the sample, a depth profile of the impurity concentration is generated. The depth of the sputtered crater is measured post-analysis to calibrate the depth scale.

  • Quantification: Quantification is achieved by comparing the secondary ion intensities of the impurities to those from a reference standard with a known concentration of the same impurities in a similar copper matrix.[7]

Glow Discharge Mass Spectrometry (GDMS)

Objective: To perform a survey analysis of trace and ultra-trace elemental impurities in a copper thin film.

Methodology:

  • Sample Preparation: The copper thin film sample is used as the cathode in the glow discharge source. For thin films on non-conducting substrates, an electrical contact can be made by covering the edge of the film with a conductive material like aluminum foil.[9] Sample surfaces may be prepared by wet grinding to remove surface contamination.[10]

  • Glow Discharge Initiation: The sample is introduced into a low-pressure chamber filled with an inert gas, typically argon. A high voltage is applied between the sample (cathode) and an anode, creating a stable glow discharge plasma.[2]

  • Sputtering and Ionization: Argon ions from the plasma bombard the sample surface, sputtering atoms from the copper thin film. These sputtered neutral atoms are then ionized in the plasma, primarily through Penning ionization and electron impact.[2]

  • Ion Extraction and Mass Analysis: The ions are extracted from the plasma and guided into a high-resolution mass spectrometer (typically a double-focusing sector field instrument), which separates them based on their mass-to-charge ratio.[2]

  • Detection and Quantification: The detector measures the ion currents for a wide range of masses, allowing for a comprehensive elemental survey. Quantification can be performed semi-quantitatively using relative sensitivity factors (RSFs) or more accurately with matrix-matched standards.[2]

Total Reflection X-ray Fluorescence (TXRF)

Objective: To perform a non-destructive analysis of metallic surface contamination on a copper thin film deposited on a smooth, flat substrate.

Methodology:

  • Sample Preparation: The sample, typically a copper thin film on a silicon wafer, requires a smooth and polished surface. The wafer is placed in the TXRF spectrometer's sample chamber.[8]

  • X-ray Excitation: A fine, collimated, and monochromatic X-ray beam is directed onto the sample surface at a very small grazing angle (typically < 0.5°). This angle is below the critical angle for total external reflection, ensuring that the X-rays penetrate only the top few nanometers of the film, thus minimizing background signal from the substrate.[3]

  • Fluorescence Emission: The incident X-rays excite atoms in the near-surface region, causing them to emit characteristic fluorescent X-rays.

  • Detection: An energy-dispersive detector, positioned above the sample, collects the emitted fluorescent X-rays. The energy of the detected photons is characteristic of the elements present.

  • Quantification and Mapping: The intensity of the fluorescence signal for each element is proportional to its concentration on the surface. Quantification is achieved using reference standards. By taking measurements at multiple points across the wafer, a contamination map can be generated.[3]

Visualizing the Analytical Workflow

The selection of the most suitable analytical technique is a critical step in the characterization of copper thin films. The following diagram illustrates a logical workflow for choosing between SIMS, GDMS, and TXRF based on key experimental requirements.

Analytical Technique Selection for Copper Thin Film Impurity Analysis start Start: Define Analytical Needs for Copper Thin Film Impurity Analysis q1 Is Depth Profiling Required? start->q1 q2 Is Ultra-High Surface Sensitivity (top few nm) the Priority? q1->q2 No sims Secondary Ion Mass Spectrometry (SIMS) - High depth resolution - Excellent sensitivity for light elements - Destructive q1->sims Yes q3 Is Bulk/Film Composition (Averaged) Needed? q2->q3 No txrf Total Reflection X-ray Fluorescence (TXRF) - Non-destructive - Excellent for surface metallic contamination - Requires smooth surface q2->txrf Yes gdms Glow Discharge Mass Spectrometry (GDMS) - Provides bulk film composition - High sensitivity for most elements - Destructive q3->gdms Yes end End: Technique Selected q3->end No (Re-evaluate needs) sims->end txrf->end gdms->end

Caption: Workflow for selecting an analytical technique.

This guide provides a foundational understanding of the key techniques for quantifying impurities in copper thin films. For specific applications, it is always recommended to consult with analytical experts to determine the optimal characterization strategy.

References

Benchmarking Cu(dmap)₂: A Comparative Guide to Novel Copper Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and robust chemical synthesis. This guide provides a comparative analysis of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂), a versatile copper catalyst, against other novel copper catalytic systems. The focus is on their performance in Chan-Lam and Buchwald-Hartwig type C-N cross-coupling reactions, critical transformations in the synthesis of pharmaceuticals and functional materials.

This publication aims to offer an objective comparison based on available experimental data, detailing reaction protocols and performance metrics to aid in catalyst selection and methodology development.

Performance Comparison of Copper Catalysts in C-N Cross-Coupling

The following table summarizes the performance of a Cu-DMAP catalyst system, a close analogue and likely active form of Cu(dmap)₂, in comparison to other contemporary copper catalysts in C-N cross-coupling reactions. It is important to note that the active catalyst derived from Cu(dmap)₂ in the presence of reactants and additives may be a complex mixture, with Cu-DMAP species being key intermediates. The data presented for the Cu-DMAP system is representative of the potential performance of Cu(dmap)₂ under similar conditions.

Catalyst SystemReaction TypeAmine/Amide SubstrateArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Cu(DMAP)₄I]I Chan-Lam CouplingAnilinePhenylboronic Acid-MethanolRT0.0893[1][2][3]
[Cu(DMAP)₄I]I Chan-Lam CouplingBenzylaminePhenylboronic Acid-MethanolRT0.1791[1][2][3]
[Cu(DMAP)₄I]I Chan-Lam CouplingPyrrolidinePhenylboronic Acid-MethanolRT0.1789[1][2][3]
CuI/DMAP Buchwald-Hartwig CouplingAnilineIodobenzeneKOHDMSO120-95[4][5]
CuI/DMAP Buchwald-Hartwig CouplingMorpholineIodobenzeneKOHDMSO120-92[4][5]
Cu(OTf)₂/dafo Chan-Lam Coupling2-NitroimidazolePhenylboronic AcidK₂CO₃Methanol--High[6]
Cu(II)-NHC Complex Chan-Lam CouplingImidazolePhenylboronic Acid----up to 95[7]
Cu₂S/TMEDA Chan-Lam Coupling1H-benzo[d]imidazolePhenylboronic Acid--RT-Moderate to Excellent[3]

Note: "dafo" refers to the ligand 4,5-diazafluoren-9-one. "NHC" refers to N-heterocyclic carbene. "TMEDA" refers to Tetramethylethylenediamine. RT = Room Temperature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on published literature and offer a starting point for researchers.

General Procedure for Chan-Lam C-N Cross-Coupling with [Cu(DMAP)₄I]I[1][2][3]

Materials:

  • Arylboronic acid (1.0 mmol)

  • Amine or Amide (1.2 mmol)

  • [Cu(DMAP)₄I]I catalyst (0.02 mmol, 2 mol%)

  • Methanol (3 mL)

  • Reaction vessel (e.g., screw-capped vial)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the arylboronic acid, the amine or amide, and the [Cu(DMAP)₄I]I catalyst.

  • Add methanol to the vessel.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

General Procedure for Buchwald-Hartwig C-N Cross-Coupling with CuI/DMAP[4][5]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 4-Dimethylaminopyridine (DMAP) (0.20 mmol, 20 mol%)

  • Potassium hydroxide (KOH) (2.5 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry reaction vessel, add CuI, DMAP, and KOH.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide and the amine to the vessel, followed by the addition of DMSO via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure cross-coupled product.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for a Cu-DMAP catalyzed C-N cross-coupling reaction and a general experimental workflow.

Catalytic Cycle for Cu-DMAP Catalyzed C-N Cross-Coupling Proposed Catalytic Cycle for Cu-DMAP Catalyzed C-N Cross-Coupling cluster_reactants Reactants Cu(I)X Cu(I)X Cu(I)-Amine_Complex Cu(I)-Amine_Complex Cu(I)X->Cu(I)-Amine_Complex + R₂NH - HX Cu(III)_Intermediate Cu(III)_Intermediate Cu(I)-Amine_Complex->Cu(III)_Intermediate + Ar-X Oxidative Addition Product_Release Product_Release Cu(III)_Intermediate->Product_Release Reductive Elimination Product_Release->Cu(I)X Ar-NR₂ Amine R₂NH Aryl_Halide Ar-X

Caption: Proposed catalytic cycle for a Cu-DMAP catalyzed C-N cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking General Experimental Workflow for Catalyst Benchmarking Start Start Reactant_Prep Prepare Reactants (Amine, Arylating Agent, Base) Start->Reactant_Prep Reaction_Setup Set up Reaction (Inert Atmosphere, Solvent) Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution (Cu(dmap)₂ or Novel Catalyst) Catalyst_Prep->Reaction_Setup Reaction_Execution Run Reaction (Temperature, Time) Reaction_Setup->Reaction_Execution Workup Reaction Work-up (Quenching, Extraction) Reaction_Execution->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS, Yield Calculation) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for benchmarking copper catalysts.

References

A Comparative Guide to Copper Film Morphology from Different Precursors: An AFM Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the morphology of thin films is a critical parameter influencing their performance. In the realm of copper thin films, the choice of chemical precursor is a pivotal factor that dictates the film's surface roughness, grain size, and overall texture. This guide provides an objective comparison of copper film morphology derived from different precursors, supported by experimental data from Atomic Force Microscopy (AFM) studies.

The selection of an appropriate precursor in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is crucial for achieving desired film properties. Different precursor chemistries, including copper(I) and copper(II) compounds, exhibit distinct reactivity, thermal stability, and interaction with the substrate, leading to significant variations in the resulting film's microstructure. This guide delves into these differences, presenting quantitative data to aid in the selection of precursors for specific applications.

Experimental Protocols

The data presented in this guide is synthesized from various studies employing standardized thin film deposition and characterization techniques. Below are detailed methodologies for the key experiments cited.

Copper Film Deposition via Atomic Layer Deposition (ALD)

A common method for producing high-quality copper thin films is ALD. The following protocol is a representative example for the deposition of copper from a liquid copper(I) amidinate precursor.

  • Substrate Preparation: Silicon wafers with a sputtered Ruthenium (Ru) underlayer are used as substrates.

  • Precursor and Co-reactant: A liquid copper(I) amidinate, such as [Cu(sBu-amd)]2, is used as the copper precursor, and molecular hydrogen serves as the reducing agent.

  • Deposition Cycle: Each ALD cycle consists of a sequence of precursor pulse, purge, co-reactant pulse, and another purge.

    • The copper precursor is pulsed into the reactor chamber for a specified duration (e.g., 1-4 seconds).

    • The chamber is then purged with an inert gas (e.g., Argon) to remove any unreacted precursor.

    • Molecular hydrogen is introduced into the chamber to reduce the adsorbed precursor to metallic copper.

    • A final purge with inert gas removes the reaction byproducts.

  • Deposition Temperature: The substrate temperature is maintained at a constant value during deposition, typically in the range of 150°C to 190°C.[1]

  • Film Thickness: The final film thickness is controlled by the number of ALD cycles.

For the deposition using a copper(II) precursor like copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), a similar ALD process is employed, often with a different reducing agent such as diethylzinc (DEZ). The substrate temperature for this process is typically around 190°C.[2]

Atomic Force Microscopy (AFM) Analysis

AFM is a high-resolution surface imaging technique used to characterize the morphology of the deposited copper films.

  • Imaging Mode: The analysis is performed in tapping mode to minimize sample damage.

  • Probe: A silicon cantilever with a sharp tip (radius < 10 nm) is used.

  • Image Acquisition: The tip is scanned across a defined area of the film surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm). The vertical deflection of the cantilever, caused by the tip-sample interaction, is recorded to generate a topographical map of the surface.

  • Data Analysis: The acquired AFM images are processed to quantify morphological parameters, including:

    • Root Mean Square (RMS) Roughness (Rq): A statistical measure of the height variations on the surface.

    • Average Grain Size: The average diameter of the individual crystalline grains that constitute the film.

Quantitative Data Presentation

The following table summarizes the quantitative AFM data for copper films deposited from different precursors under various conditions.

PrecursorDeposition MethodSubstrateDeposition Temperature (°C)Film Thickness (nm)RMS Roughness (nm)Average Grain Size (nm)
Copper(I) AmidinateALDRu1505.11.5-
Copper(I) AmidinateALDRu1903.43.0-
Copper(II) Hexafluoroacetylacetonate (Cu(hfac)₂)ALDSi with native oxide190~453.95-
(hfac)Cu(I)(VTMS)MOCVDTiN100-300-Varies with temp.-

Note: Grain size data was not available for all studies under directly comparable conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between precursor choice and film morphology.

G cluster_precursor Precursor Selection cluster_deposition Film Deposition cluster_analysis Analysis cluster_comparison Comparison precursor1 Precursor A (e.g., Cu(I) Amidinate) deposition Deposition Process (ALD or CVD) precursor1->deposition precursor2 Precursor B (e.g., Cu(II) β-diketonate) precursor2->deposition afm AFM Imaging deposition->afm data_extraction Data Extraction (Roughness, Grain Size) afm->data_extraction comparison Morphology Comparison data_extraction->comparison

References

Kinetic analysis of reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the kinetic analysis of reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II) [Cu(dmap)₂] and its comparison with alternative copper catalysts. This guide is intended for researchers, scientists, and drug development professionals interested in the catalytic applications of copper complexes.

While specific kinetic data for reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II) is not extensively available in published literature, this guide provides a comparative analysis based on the performance of other relevant copper(II) catalysts in similar chemical transformations. The information presented here is compiled from various studies on copper-catalyzed oxidation, polymerization, and cross-coupling reactions.

Overview of Bis(dimethylamino-2-propoxy)copper(II) as a Catalyst

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II) coordination complex with the formula Cu(C₅H₁₂NO)₂.[1][2][3] It is recognized for its catalytic activity in various organic syntheses, including cross-coupling and polymerization reactions.[1] Its utility also extends to materials science as a precursor for creating copper-containing thin films through chemical vapor deposition (CVD).[1][4] The presence of bidentate dimethylamino-2-propoxy ligands creates a unique coordination environment around the copper center, influencing its catalytic performance.

Comparative Kinetic Analysis

Due to the limited direct kinetic data for Cu(dmap)₂, this section presents a comparison with other well-studied copper(II) catalysts in three key reaction types where Cu(dmap)₂ is expected to be active: alcohol oxidation, atom transfer radical polymerization (ATRP), and Ullmann-type cross-coupling reactions.

Aerobic Oxidation of Alcohols

Copper complexes are widely used as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. The mechanism often involves the formation of a Cu(II)-alkoxide intermediate.[5]

Table 1: Comparison of Copper Catalysts in the Aerobic Oxidation of Benzyl Alcohol

Catalyst/SystemReaction ConditionsSubstrateProductConversion/YieldRate Constant/Turnover Frequency (TOF)Reference
[Cu(4′-Cltpy)Cl₂]/TEMPO/K₂CO₃Water, Air, 70 °C, 20 hBenzyl AlcoholBenzaldehyde74% YieldNot Reported[6]
[CuCl₂(H₂O)L] (L = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine)Acetonitrile, H₂O₂, 70 °C, 1 hBenzyl AlcoholBenzoic Acid98% Conversion, 96% YieldTON = 341[6]
tBuPhCuO₂, Room TemperatureBenzyl AlcoholBenzaldehyde90-96% YieldNot Reported[7]

Discussion: The data in Table 1 showcases the performance of different copper(II) complexes in alcohol oxidation. For instance, the [Cu(4′-Cltpy)Cl₂]/TEMPO system provides good yields of benzaldehyde under aqueous conditions.[6] In contrast, the [CuCl₂(H₂O)L] catalyst demonstrates high efficiency in oxidizing benzyl alcohol to benzoic acid.[6] The tBuPhCu complex, featuring a redox-active ligand, also shows excellent yields at room temperature.[7] While no specific rates are given for all, the high turnover number (TON) for [CuCl₂(H₂O)L] indicates a highly efficient catalytic process. The kinetic analysis of the tBuPhCu catalyzed reaction revealed a first-order dependence on both the catalyst and benzyl alcohol concentration, and a zero-order dependence on the oxygen concentration.[7]

Atom Transfer Radical Polymerization (ATRP)

Copper complexes are paramount catalysts in ATRP, a controlled radical polymerization technique. The catalytic activity is highly dependent on the ligand structure, which influences the redox potential of the Cu(I)/Cu(II) couple and, consequently, the activation (k_act) and deactivation (k_deact) rate constants.[8][9]

Table 2: Kinetic Data for Copper-Based Catalysts in ATRP of Acrylonitrile

Catalyst SystemReducing AgentConversion (Time)M_n,exp ( g/mol )Đ (M_w/M_n)Reference
CuBr₂/TPMARochelle Salt85% (1 h)98,0001.35[9]
CuBr₂/Me₆TRENRochelle Salt75% (1.5 h)85,0001.40[9]

Discussion: Table 2 presents data for copper-catalyzed AGET (Activators Generated by Electron Transfer) ATRP of acrylonitrile.[9] The use of Rochelle salt as a reducing agent allows for the regeneration of the active Cu(I) species. The CuBr₂/TPMA system shows a faster polymerization rate compared to the CuBr₂/Me₆TREN system under these conditions.[9] The control over the polymerization is indicated by the relatively low dispersity (Đ) values. The kinetics of ATRP are complex, with the overall rate depending on the equilibrium constant K_ATRP = k_act/k_deact.[8]

Ullmann-Type Cross-Coupling Reactions

The Ullmann reaction, a copper-catalyzed cross-coupling for the formation of C-O, C-N, and C-S bonds, has seen significant advancements with the development of heterogeneous catalysts.

Table 3: Performance of a Heterogeneous Copper Catalyst in Ullmann C-O Coupling

Aryl HalideNucleophileProductYieldTime (h)Reference
IodobenzenePhenolDiphenyl ether95%12[10]
4-IodotoluenePhenol4-Methyldiphenyl ether92%12[10]
1-Iodo-4-nitrobenzenePhenol4-Nitrodiphenyl ether98%8[10]

Discussion: The data in Table 3 is for a heterogeneous copper oxide catalyst supported on mesoporous manganese oxide (meso Cu/MnOx) in the Ullmann C-O cross-coupling reaction.[10] The catalyst demonstrates high yields for a variety of aryl halides. Kinetic studies of this system showed that the reaction is accelerated by electron-withdrawing groups on the aryl halide, with a Hammett analysis yielding a ρ value of +1.0, suggesting that oxidative addition is a key step in the mechanism.[10]

Experimental Protocols

Below are detailed methodologies for the kinetic analysis of copper-catalyzed reactions, based on the cited literature.

Kinetic Analysis of Aerobic Alcohol Oxidation

This protocol is adapted from the study of a copper complex with redox-active ligands.[7]

  • Reaction Setup: A solution of the copper catalyst (e.g., tBuPhCu) in a suitable solvent (e.g., acetonitrile) is prepared in a sealed vial.

  • Initiation: The reaction is initiated by adding the alcohol substrate (e.g., benzyl alcohol). For reactions studying the effect of oxygen, the headspace of the vial is purged with a specific concentration of O₂.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals.

  • Analysis: The aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (e.g., benzaldehyde). An internal standard is typically used for accurate quantification.

  • Data Treatment: The initial rates are determined from the linear portion of the concentration versus time plots. The reaction orders with respect to the catalyst, substrate, and oxygen are determined by systematically varying their initial concentrations and observing the effect on the initial rate.

Monitoring of Atom Transfer Radical Polymerization (ATRP)

This protocol is based on general procedures for ATRP.[9]

  • Reaction Mixture Preparation: The monomer (e.g., acrylonitrile), initiator, copper(II) catalyst (e.g., CuBr₂), and ligand (e.g., TPMA) are dissolved in a suitable solvent in a Schlenk flask. The reducing agent (e.g., Rochelle salt) is added to initiate the polymerization.

  • Sampling: Samples are withdrawn from the reaction mixture at different time points using a syringe.

  • Analysis:

    • Conversion: Monomer conversion is determined gravimetrically or by ¹H NMR spectroscopy.

    • Molecular Weight and Dispersity: The number-average molecular weight (M_n) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Kinetic Plots: A plot of ln([M]₀/[M]t) versus time is constructed to assess the livingness of the polymerization. A linear relationship indicates a constant concentration of propagating radicals.

Kinetic Study of Ullmann Cross-Coupling

This protocol is adapted from the study of a heterogeneous copper catalyst.[10]

  • Reaction Setup: The aryl halide, nucleophile, base (e.g., K₂CO₃), and the heterogeneous copper catalyst (e.g., meso Cu/MnOx) are combined in a suitable solvent in a reaction vessel equipped with a condenser.

  • Reaction Conditions: The mixture is heated to the desired temperature under an inert atmosphere.

  • Monitoring: Aliquots of the reaction mixture are taken at various time intervals. The solid catalyst is separated by centrifugation or filtration before analysis.

  • Analysis: The product yield in the supernatant is determined by GC or HPLC using an internal standard.

  • Hammett Analysis: To probe the electronic effects of substituents, a series of substituted aryl halides are reacted under identical conditions. A Hammett plot is constructed by plotting log(k_X/k_H) against the Hammett substituent constant (σ), where k_X and k_H are the rate constants for the substituted and unsubstituted reactants, respectively.

Visualizations

Catalytic Cycles and Workflows

Catalytic_Cycle_Alcohol_Oxidation CuII Cu(II) Catalyst CuII_ROH [Cu(II)-ROH] Adduct CuII->CuII_ROH + ROH - H₂O CuII_OR Cu(II)-Alkoxide CuII_ROH->CuII_OR - H⁺ CuI Cu(I) CuII_OR->CuI β-Hydride Elimination Product Aldehyde/Ketone CuII_OR->Product CuI->CuII + 1/2 O₂ + 2H⁺

Caption: Generalized catalytic cycle for copper-catalyzed aerobic alcohol oxidation.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Dormant Pₙ-X + Cu(I)L Active Pₙ• + X-Cu(II)L Dormant->Active k_act Active->Dormant k_deact Propagation Propagation + Monomer Active->Propagation

Caption: Core equilibrium and propagation in Atom Transfer Radical Polymerization (ATRP).

Caption: General experimental workflow for kinetic analysis of a catalytic reaction.

References

Evaluating the Environmental Impact of Cu(dmap)₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of copper complexes as catalysts and precursors in material science necessitates a thorough evaluation of their environmental footprint. This guide provides a comparative analysis of the environmental impact of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂), a compound utilized in applications such as atomic layer deposition (ALD) and catalysis.[1] Due to a significant lack of specific environmental data for Cu(dmap)₂, this document also serves to highlight critical knowledge gaps and underscore the need for further research. In the absence of direct data, this guide draws comparisons with alternative copper compounds employed in similar applications: Copper(II) acetylacetonate (Cu(acac)₂), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and Copper(II) chloride (CuCl₂).

Comparative Analysis of Environmental Impact

A comprehensive assessment of the environmental impact of these copper complexes requires quantitative data on their aquatic toxicity, biodegradability, and bioaccumulation potential. However, specific experimental data for Cu(dmap)₂, Cu(acac)₂, and Cu(OTf)₂ are largely unavailable in the public domain. The following table summarizes the currently accessible information.

Table 1: Comparison of Environmental Impact Parameters

ParameterCu(dmap)₂Copper(II) acetylacetonate (Cu(acac)₂)Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)Copper(II) chloride (CuCl₂)
Aquatic Toxicity Data not availableData not availableData not availableFish (Bluegill): LC₅₀ (96h) = 0.9 mg/L[2] Daphnia magna: EC₅₀ (48h) = 0.04 mg/L[2] Algae (Selenastrum): EC₅₀ (96h) = 0.12 mg/L[2]
Biodegradability Data not availableMay persist; Insoluble in water[3]May persist[4]Not applicable (inorganic substance)[5][6]
Bioaccumulation Potential Data not availableNo information available[3]No information available[4]Data not available[2]
Regulatory Classification Not classified as hazardous to water (general note)Not extensively classified for environmental hazardsStated as requiring no special environmental precautionsVery toxic to aquatic life with long-lasting effects[2]

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. EC₅₀ (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms.

Experimental Protocols for Environmental Impact Assessment

To address the existing data gaps, standardized experimental protocols are essential. The following sections detail the methodologies for key environmental impact assessments as recommended by the Organisation for Economic Co-operation and Development (OECD), the International Organization for Standardization (ISO), and the American Society for Testing and Materials (ASTM).

Aquatic Toxicity Testing

1. Acute Immobilisation Test with Daphnia sp. (OECD 202) [7][8][9]

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the substance.

    • Place a group of daphnids (less than 24 hours old) in each test solution.

    • Incubate for 48 hours under controlled conditions (temperature, light).

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the EC₅₀ value, which is the concentration that immobilizes 50% of the daphnids.

2. Algal Growth Inhibition Test (OECD 201) [5][7][10][11][12]

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured.

  • Procedure:

    • Prepare a nutrient-rich medium and inoculate with a starter culture of algae (e.g., Pseudokirchneriella subcapitata).

    • Add different concentrations of the test substance to the algal cultures.

    • Incubate under continuous illumination and constant temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counting or spectrophotometry) at regular intervals.

    • Calculate the EC₅₀ value based on the inhibition of the growth rate.

Biodegradability Testing

Ready Biodegradability - CO₂ Evolution Test (OECD 301B) [13][14][15][16][17]

This test provides an indication of the potential for a substance to be readily biodegradable in an aerobic aqueous environment.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions. The amount of carbon dioxide produced is measured and compared to the theoretical maximum.

  • Procedure:

    • Prepare a mineral medium containing the test substance and an inoculum (e.g., from activated sludge).

    • Aerate the solution with CO₂-free air.

    • Trap the CO₂ produced by the microbial degradation of the test substance in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

    • Measure the amount of trapped CO₂ over a 28-day period.

    • Calculate the percentage of biodegradation based on the ratio of produced CO₂ to the theoretical amount. A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window.

Bioaccumulation Testing

Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD and ASTM principles)

Bioaccumulation potential can be estimated by determining the octanol-water partition coefficient (Log Kow) or through direct measurement in organisms.

  • Octanol-Water Partition Coefficient (OECD 107 - Shake Flask Method): [18][19][20][21] This method determines the lipophilicity of a substance, which is an indicator of its potential to bioaccumulate in fatty tissues.

    • Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is measured after equilibrium is reached.

    • Procedure:

      • Prepare a solution of the test substance in either n-octanol or water.

      • Mix with the other solvent in a flask and shake until equilibrium is reached.

      • Separate the two phases by centrifugation.

      • Determine the concentration of the substance in both the n-octanol and water phases.

      • Calculate the Log Kow value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

  • Standard Guide for Determination of the Bioaccumulation of Sediment-Associated Contaminants by Benthic Invertebrates (ASTM E1688): [ ] This guide provides procedures for measuring the bioaccumulation of contaminants in sediment-dwelling invertebrates.

    • Principle: Benthic invertebrates are exposed to contaminated sediment for a defined period, and the concentration of the contaminant in their tissues is measured.

    • Procedure:

      • Prepare sediment spiked with the test substance.

      • Introduce the test organisms (e.g., oligochaetes, amphipods) to the sediment.

      • Maintain the test system under controlled conditions for a specified duration (e.g., 28 days).

      • At the end of the exposure period, collect the organisms and analyze their tissues for the concentration of the test substance.

      • Calculate the Bioaccumulation Factor (BAF) as the ratio of the concentration in the organism to the concentration in the sediment.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in environmental impact assessment and the potential biological effects of copper, the following diagrams are provided.

Experimental_Workflow_Aquatic_Toxicity cluster_OECD202 OECD 202: Daphnia Acute Immobilisation cluster_OECD201 OECD 201: Algal Growth Inhibition daphnia_prep Prepare Daphnia (<24h old) exposure_d 48h Exposure daphnia_prep->exposure_d test_solutions_d Prepare Test Concentrations test_solutions_d->exposure_d observation_d Record Immobilisation (24h & 48h) exposure_d->observation_d calc_d Calculate EC50 observation_d->calc_d algae_prep Prepare Algal Culture exposure_a 72h Exposure algae_prep->exposure_a test_solutions_a Prepare Test Concentrations test_solutions_a->exposure_a measurement_a Measure Biomass exposure_a->measurement_a calc_a Calculate EC50 measurement_a->calc_a

Figure 1: Workflow for Aquatic Toxicity Testing.

Experimental_Workflow_Biodegradability_Bioaccumulation cluster_OECD301B OECD 301B: Ready Biodegradability (CO2 Evolution) cluster_OECD107 OECD 107: Bioaccumulation Potential (Log Kow) setup Prepare Mineral Medium + Test Substance + Inoculum incubation 28-day Aerobic Incubation setup->incubation co2_trapping Trap Evolved CO2 incubation->co2_trapping measurement Measure CO2 co2_trapping->measurement calculation Calculate % Biodegradation measurement->calculation prep Prepare Octanol/Water Mixture + Test Substance equilibration Shake to Equilibrate prep->equilibration separation Separate Phases equilibration->separation analysis Analyze Concentration in Each Phase separation->analysis logkow_calc Calculate Log Kow analysis->logkow_calc

Figure 2: Workflow for Biodegradability and Bioaccumulation Potential Testing.

Copper_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_uptake Cellular Uptake cluster_molecular_initiating_events Molecular Initiating Events cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects Cu_complex Copper Complex in Aquatic Environment Uptake Uptake into Organism (e.g., gills, cells) Cu_complex->Uptake ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Enzyme_inhibition Enzyme Inhibition Uptake->Enzyme_inhibition Oxidative_stress Oxidative Stress ROS->Oxidative_stress Enzyme_inhibition->Oxidative_stress DNA_damage DNA Damage Oxidative_stress->DNA_damage Protein_damage Protein Damage Oxidative_stress->Protein_damage Lipid_peroxidation Lipid Peroxidation Oxidative_stress->Lipid_peroxidation Reduced_growth Reduced Growth DNA_damage->Reduced_growth Impaired_reproduction Impaired Reproduction Protein_damage->Impaired_reproduction Mortality Increased Mortality Lipid_peroxidation->Mortality

Figure 3: Generalized Signaling Pathway for Copper Toxicity in Aquatic Organisms.[3][22][23][24][25]

Conclusion and Recommendations

The evaluation of the environmental impact of Cu(dmap)₂ is severely hampered by a lack of publicly available ecotoxicological data. While it is utilized in modern material science applications, its environmental fate and effects remain largely uncharacterized. In contrast, some data exists for alternative copper compounds like CuCl₂, indicating high aquatic toxicity.

Key Takeaways:

  • Data Gaps: There is a critical need for experimental data on the aquatic toxicity, biodegradability, and bioaccumulation of Cu(dmap)₂, Cu(acac)₂, and Cu(OTf)₂ to enable a robust environmental risk assessment.

  • Precautionary Approach: Given the known toxicity of other copper compounds, a precautionary approach should be taken when handling and disposing of Cu(dmap)₂ and its derivatives.

  • Call for Research: Researchers and manufacturers utilizing Cu(dmap)₂ are strongly encouraged to conduct and publish studies on its environmental impact using standardized protocols such as those outlined in this guide. This will allow for a more informed selection of materials and processes in research and development, aligning with the principles of green chemistry and sustainable science.

Until more data becomes available, a definitive comparison of the environmental impact of Cu(dmap)₂ with its alternatives is not possible. The choice of a copper source in any application should consider not only its performance but also the potential for environmental release and the availability of data to assess its impact.

References

A Comparative Guide to the Long-Term Stability of Devices Fabricated with Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term stability of devices fabricated using Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, as a precursor for copper thin film deposition. The performance of Cu(dmap)₂ is compared with other common classes of copper precursors, supported by available experimental data and detailed methodologies for key stability assessment experiments.

Introduction

Bis(dimethylamino-2-propoxy)copper(II) is an organometallic precursor increasingly utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating high-purity copper thin films.[1] Its molecular structure features a central copper atom in the +2 oxidation state coordinated by two dimethylamino-2-propoxy ligands.[2] A key characteristic of Cu(dmap)₂ is its sensitivity to air and moisture, necessitating storage in a dry, inert environment to maintain its stability and efficacy as a precursor.[2] This compound is particularly valuable for fabricating copper-based materials where precise control over film formation is critical.[1]

The long-term stability of the resulting copper films is a crucial factor for the reliability of electronic devices. Degradation of copper interconnects can occur through various mechanisms, including electromigration, stress migration, and time-dependent dielectric breakdown (TDDB). The choice of precursor can influence the microstructure and interfacial properties of the deposited copper film, which in turn affects its susceptibility to these failure mechanisms.

Comparison of Copper Precursors

The selection of a copper precursor significantly impacts the deposition process and the quality of the resulting thin film. Besides Cu(dmap)₂, other classes of precursors are commonly used, each with distinct advantages and disadvantages.

Precursor ClassExample CompoundKey CharacteristicsDeposition Temperatures (°C)Resulting Film Properties
Aminoalkoxides Bis(dimethylamino-2-propoxy)copper(II) [Cu(dmap)₂]High reactivity, lower deposition temperatures. Sensitive to air and moisture.[2]110-200 (ALD)[3]Can produce high-purity copper films.[4]
Beta-diketonates Copper(II) hexafluoroacetylacetonate [Cu(hfac)₂]Good thermal stability and volatility. Often requires a reducing agent (e.g., H₂).[5]150-400 (CVD/ALD)May lead to fluorine contamination in the film.
Amidinates Copper(I) N,N'-di-sec-butylacetamidinateGood thermal stability and reactivity. Can be used for low-temperature ALD.150-350 (CVD)[6]Can produce conformal and continuous films.

Note: Direct comparative long-term stability data under identical stress conditions for devices fabricated with these different precursors is limited in publicly available literature. The performance of the final device is also heavily influenced by the deposition technique, process parameters, and the overall device architecture.

Long-Term Stability Assessment: Key Failure Mechanisms

The long-term reliability of copper interconnects is primarily challenged by three key failure mechanisms:

  • Electromigration: The transport of material caused by the gradual movement of the ions in a conductor due to the momentum transfer between conducting electrons and diffusing metal atoms. This can lead to the formation of voids and hillocks, eventually causing open or short circuits.

  • Stress Migration: The formation of voids due to mechanical stress, typically induced by the mismatch in the coefficient of thermal expansion between the copper interconnect and the surrounding dielectric material.[7]

  • Time-Dependent Dielectric Breakdown (TDDB): The degradation and eventual breakdown of the insulating dielectric material between adjacent copper lines under a constant electric field.[8][9] This is a significant reliability concern in modern integrated circuits with shrinking interconnect spacing.[8][9][10]

The susceptibility to these failure mechanisms is influenced by the quality of the deposited copper film, including its crystal structure, grain size, and the integrity of the interface with the barrier and dielectric layers.

Experimental Protocols for Stability Assessment

To evaluate the long-term stability of copper interconnects, accelerated stress tests are commonly employed. These tests subject the devices to harsher conditions than normal operation to induce failures in a shorter timeframe.

Objective: To determine the lifetime of the dielectric material between copper interconnects under electrical stress.

Methodology:

  • Test Structure: A common test structure is the serpentine-comb capacitor, which consists of interdigitated comb-like copper lines.[8]

  • Stress Conditions: A constant voltage is applied across the comb structures at an elevated temperature (e.g., 100-250°C).[8]

  • Monitoring: The leakage current between the lines is monitored over time.

  • Failure Criterion: A sudden and significant increase in the leakage current indicates the breakdown of the dielectric.

  • Data Analysis: The time to failure is recorded for a statistically significant number of devices. The data is often plotted on a Weibull distribution to determine the characteristic lifetime (the time at which 63.2% of the devices have failed).[8]

Objective: To evaluate the effect of environmental conditions on the stability of the copper metallization.

Methodology:

  • Test Samples: Copper films deposited on a suitable substrate.[7]

  • Stress Conditions: Samples are placed in a temperature and humidity chamber at elevated conditions (e.g., 85°C and 85% relative humidity, or a range of temperatures and humidities to determine acceleration factors).[7]

  • Monitoring: The sheet resistance of the copper film is measured at regular intervals using a four-point probe.[7]

  • Failure Criterion: A significant increase in sheet resistance, indicating oxidation or other forms of degradation.

  • Data Analysis: The change in resistance over time is plotted to determine the degradation rate. The lifetime can be extrapolated to normal operating conditions using models like the Peck model.[7]

Objective: To directly observe the physical and chemical changes in the copper film during degradation.

Methodology:

  • In-situ Transmission Electron Microscopy (TEM): This technique allows for the real-time observation of microstructural changes, such as void formation and grain growth, in a copper film while it is being subjected to thermal or electrical stress.[11]

  • In-situ X-ray Photoelectron Spectroscopy (XPS): This method can be used to monitor changes in the chemical composition of the copper surface, such as oxidation, during exposure to different environments.[12]

Visualizations

experimental_workflow cluster_deposition Film Deposition cluster_testing Stability Testing cluster_analysis Data Analysis precursor Cu(dmap)2 Precursor deposition CVD/ALD Process precursor->deposition tddb TDDB Testing deposition->tddb aging Accelerated Aging deposition->aging insitu In-situ Monitoring deposition->insitu lifetime Lifetime Extrapolation tddb->lifetime aging->lifetime failure Failure Mechanism Identification insitu->failure

Caption: Experimental workflow for stability assessment.

degradation_pathway stress Thermal/Electrical Stress degradation Copper Film Degradation stress->degradation em Electromigration degradation->em sm Stress Migration degradation->sm tddb TDDB degradation->tddb voids Void/Hillock Formation em->voids sm->voids cracks Dielectric Cracking tddb->cracks failure Device Failure voids->failure cracks->failure

Caption: Common degradation pathways in copper interconnects.

Conclusion

References

Safety Operating Guide

Proper Disposal of Bis(dimethylamino-2-propoxy)copper(II): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bis(dimethylamino-2-propoxy)copper(II) is critical to ensure laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this organometallic compound. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.

Safety and Hazard Summary

Bis(dimethylamino-2-propoxy)copper(II) is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] The compound is also sensitive to air and moisture, necessitating storage and handling under an inert atmosphere.[2]

Hazard ClassificationGHS CodesNFPA RatingHMIS Rating
Skin IrritationH315Health: 1Health: 1
Eye IrritationH319Fire: 0Fire: 0
Respiratory IrritationH335Reactivity: 0Reactivity: 0

Disposal Protocol

The primary guideline for the disposal of Bis(dimethylamino-2-propoxy)copper(II) is to act in accordance with local, regional, national, and international regulations.[1] The following protocol outlines the necessary steps to prepare the compound for disposal by a certified waste management service.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2]

2. Waste Collection:

  • Collect waste Bis(dimethylamino-2-propoxy)copper(II) and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled waste container.

  • The container must be tightly sealed to prevent exposure to air and moisture.[1][2]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste Bis(dimethylamino-2-propoxy)copper(II)".

  • Include appropriate hazard symbols (e.g., exclamation mark for irritant) as per GHS guidelines.[1]

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be designated for hazardous waste.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Provide the waste manifest or any required documentation to the disposal service, detailing the contents of the container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Bis(dimethylamino-2-propoxy)copper(II).

G cluster_prep Preparation Phase cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C Proceed to Collection D Seal Container Tightly C->D E Label Container with Chemical Name & Hazards D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Ready for Storage G Contact EHS or Licensed Waste Disposal Service F->G Ready for Disposal H Provide Waste Manifest and Documentation G->H I Arrange for Professional Waste Pickup H->I

Caption: Disposal workflow for Bis(dimethylamino-2-propoxy)copper(II).

References

Essential Safety and Operational Guidance for Handling Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized and reactive chemical compounds such as Bis(dimethylamino-2-propoxy)copper(II). This document provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Chemical Identifier:

  • Name: Bis(dimethylamino-2-propoxy)copper(II)

  • Synonyms: Bis[1-(dimethylamino)-2-propanolato]copper, Cu(dmap)₂

  • CAS Number: 185827-91-2[1][2][3]

Primary Hazards: This compound is classified as hazardous, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] It is also sensitive to air and moisture, necessitating careful handling to prevent decomposition.[1]

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.Protects against serious eye irritation and potential splashes.[1]
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended, but the specific glove type should be chosen based on the full Safety Data Sheet (SDS) and breakthrough time for the solvent being used.Prevents skin contact and subsequent irritation.[1]
Body Protection A laboratory coat is required. For significant handling operations, a chemical-resistant apron may be necessary.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes the risk of respiratory tract irritation from dust or vapors.[1]

Experimental Protocol: Safe Handling and Use

A systematic approach to handling Bis(dimethylamino-2-propoxy)copper(II) is crucial. The following step-by-step protocol outlines the essential procedures for its safe use in a laboratory setting.

  • Preparation and Precautionary Measures:

    • Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

    • Have appropriate spill containment materials readily accessible.

  • Handling the Compound:

    • This compound is sensitive to air and moisture; therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1][2]

    • When transferring the solid, use appropriate tools (e.g., non-sparking spatulas) to minimize dust generation.

    • Keep containers tightly sealed when not in use.[2]

  • Post-Handling Procedures:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of Bis(dimethylamino-2-propoxy)copper(II) and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with Bis(dimethylamino-2-propoxy)copper(II), including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Bis(dimethylamino-2-propoxy)copper(II)".

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of Bis(dimethylamino-2-propoxy)copper(II).

Safe Handling Workflow for Bis(dimethylamino-2-propoxy)copper(II) cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_emergency Verify Emergency Equipment Access prep_area->prep_emergency handle_inert Handle Under Inert Atmosphere prep_emergency->handle_inert handle_transfer Transfer Compound Carefully handle_inert->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal post_clean Clean and Decontaminate Work Area handle_seal->post_clean post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_wash->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of Bis(dimethylamino-2-propoxy)copper(II).

References

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